molecular formula C27H23FN6O B15589065 KIRA-7

KIRA-7

カタログ番号: B15589065
分子量: 466.5 g/mol
InChIキー: BMEJPYIGRYVVEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KIRA-7 is a useful research compound. Its molecular formula is C27H23FN6O and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H23FN6O

分子量

466.5 g/mol

IUPAC名

1-[4-[8-amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea

InChI

InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35)

InChIキー

BMEJPYIGRYVVEF-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Molecular Target of KIRA-7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIRA-7 is a potent and specific small molecule inhibitor that targets a critical stress-response pathway within the cell. This document provides a comprehensive technical overview of this compound, detailing its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key cellular signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery who are interested in the therapeutic potential of modulating the Unfolded Protein Response.

Molecular Target Identification

The primary molecular target of this compound is Inositol-requiring enzyme 1α (IRE1α) , a key sensor and effector of the Unfolded Protein Response (UPR). IRE1α is a bifunctional transmembrane protein residing in the endoplasmic reticulum (ER) that possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[1][2] Under conditions of ER stress, caused by an accumulation of unfolded or misfolded proteins, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.

This compound is classified as a Kinase-Inhibiting RNase Attenuator (KIRA) . It functions as an allosteric inhibitor by binding to the ATP-binding pocket of the IRE1α kinase domain.[1][2] This binding event stabilizes a conformation of the kinase domain that is incompatible with the formation of the RNase-active oligomers, thereby inhibiting the endoribonuclease activity of IRE1α.[3][4] This allosteric inhibition mechanism is a key feature of this compound's mode of action.

Quantitative Data

The inhibitory potency of this compound against IRE1α has been quantified through various in vitro assays. The following tables summarize the key quantitative metrics.

Table 1: In Vitro Inhibitory Activity of this compound against IRE1α

ParameterValueTarget DomainAssay Type
IC50 110 nMKinaseBiochemical Kinase Assay
IC50 220 nMRNaseFRET-based RNase Assay

Data sourced from multiple commercial suppliers and research articles.[1][2][5][6][7][8]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C27H23FN6O
Molecular Weight 466.51 g/mol
CAS Number 1937235-76-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Note: For detailed solubility and stability data in various solvents and buffers, empirical testing is recommended.

Signaling Pathways and Mechanism of Action

The IRE1α Branch of the Unfolded Protein Response

Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to IRE1α's dimerization and trans-autophosphorylation. This activates its RNase domain, which then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control to restore ER homeostasis.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP sequesters IRE1a_inactive IRE1α (inactive monomer) IRE1a_inactive->BiP bound IRE1a_active IRE1α (active dimer/oligomer) - Kinase active - RNase active IRE1a_inactive->IRE1a_active dimerization & autophosphorylation BiP->IRE1a_inactive dissociates XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (ERAD, Chaperones) XBP1s_protein->UPR_Genes activates transcription

Figure 1: The IRE1α signaling pathway in the Unfolded Protein Response.
Mechanism of this compound Inhibition

This compound binds to the ATP-binding site within the kinase domain of IRE1α. This binding event prevents the conformational changes necessary for the dimerization and/or higher-order oligomerization of IRE1α, which is a prerequisite for the activation of its RNase domain. Consequently, the splicing of XBP1 mRNA is inhibited, leading to a downstream reduction in the expression of UPR target genes.

KIRA7_Mechanism ER_Stress ER Stress IRE1a_monomer IRE1α Monomer ER_Stress->IRE1a_monomer activates IRE1a_KIRA7_complex IRE1α-KIRA-7 Complex (Inactive Conformation) IRE1a_monomer->IRE1a_KIRA7_complex IRE1a_dimer IRE1α Dimerization/ Oligomerization IRE1a_monomer->IRE1a_dimer KIRA7 This compound KIRA7->IRE1a_monomer binds to kinase domain RNase_Activation RNase Domain Activation IRE1a_dimer->RNase_Activation XBP1_splicing XBP1 mRNA Splicing RNase_Activation->XBP1_splicing Block->IRE1a_dimer prevents

Figure 2: Allosteric inhibition of IRE1α by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IRE1α Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of IRE1α by quantifying the phosphorylation of a substrate, such as Myelin Basic Protein (MBP).

  • Materials:

    • Recombinant human IRE1α (cytosolic domain)

    • Myelin Basic Protein (MBP)

    • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • ATP solution

    • This compound stock solution in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphoserine antibody)

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

    • In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

    • Add recombinant IRE1α to each well and incubate for 15-20 minutes at room temperature to allow for compound binding.

    • Prepare a master mix containing MBP and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding the master mix to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Terminate the reaction and detect the signal according to the chosen detection method (luminescence for ADP-Glo™ or Western blot for anti-phosphoserine).

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Dilute_KIRA7 Prepare this compound serial dilutions Add_KIRA7 Add this compound to 96-well plate Dilute_KIRA7->Add_KIRA7 Add_IRE1a Add recombinant IRE1α Add_KIRA7->Add_IRE1a Pre_incubate Pre-incubate (15-20 min) Add_IRE1a->Pre_incubate Initiate_Reaction Initiate reaction Pre_incubate->Initiate_Reaction Prepare_MasterMix Prepare MBP/ATP master mix Prepare_MasterMix->Initiate_Reaction Incubate_30C Incubate at 30°C (45-60 min) Initiate_Reaction->Incubate_30C Terminate Terminate reaction Incubate_30C->Terminate Detect Detect signal (e.g., ADP-Glo) Terminate->Detect Analyze Calculate % inhibition and IC50 Detect->Analyze

Figure 3: Workflow for the in vitro IRE1α kinase assay.
In Vitro IRE1α RNase Assay

This assay directly measures the endoribonuclease activity of IRE1α using a fluorogenic substrate that mimics the XBP1 mRNA stem-loop.

  • Materials:

    • Recombinant human IRE1α (cytosolic domain)

    • Fluorogenic XBP1 RNA stem-loop substrate (e.g., 5'-FAM, 3'-BHQ)

    • RNase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

    • This compound stock solution in DMSO

    • 96-well black plates

  • Procedure:

    • Prepare serial dilutions of this compound in RNase assay buffer.

    • Add diluted this compound or vehicle control to the wells of a 96-well black plate.

    • Add recombinant IRE1α and incubate for 15-20 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic XBP1 substrate.

    • Measure the fluorescence signal kinetically over 30-60 minutes at room temperature using a fluorescence plate reader.

    • Calculate the reaction rates and determine the percent inhibition and IC50 value for this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

  • Materials:

    • Cell line of interest (e.g., HEK293T, MLE12)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • PBS

    • Lysis buffer with protease inhibitors

    • Equipment for Western blotting

  • Procedure:

    • Culture cells to ~80-90% confluency.

    • Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Analyze the amount of soluble IRE1α in each sample by Western blotting using an anti-IRE1α antibody.

    • A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

Western Blotting for UPR Markers

This protocol is used to assess the downstream effects of this compound on the UPR pathway by measuring the protein levels of key markers.

  • Materials:

    • Cell lysates from cells treated with an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) with or without this compound.

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-XBP1s, anti-ATF4, anti-BiP, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein levels.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to evaluate the anti-fibrotic efficacy of this compound in vivo.

  • Materials:

    • C57BL/6 mice

    • Bleomycin (B88199) sulfate

    • Sterile saline

    • Anesthetics

    • This compound formulation for intraperitoneal injection

  • Procedure:

    • Anesthetize the mice.

    • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5 units/kg) in sterile saline. Control mice receive saline only.

    • Administer this compound (e.g., 5 mg/kg) or vehicle daily via intraperitoneal injection, starting either prophylactically at the time of bleomycin administration or therapeutically at a later time point (e.g., 14 days post-bleomycin).

    • Monitor the mice for weight loss and signs of distress.

    • At the end of the study (e.g., 21 or 28 days post-bleomycin), euthanize the mice.

    • Harvest the lungs for analysis, including:

      • Histology (Masson's trichrome staining for collagen).

      • Hydroxyproline assay to quantify total collagen content.

      • Western blotting or RT-qPCR for markers of fibrosis (e.g., collagen 1A1, fibronectin) and ER stress (e.g., XBP1s, CHOP).

      • Bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts.

Kinase Selectivity Profile

Conclusion

This compound is a valuable research tool for studying the IRE1α branch of the Unfolded Protein Response. Its well-defined molecular target, IRE1α, and its allosteric mechanism of inhibiting the RNase activity through the kinase domain make it a specific modulator of this signaling pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to utilize this compound in their studies and for drug development professionals to evaluate its therapeutic potential in diseases associated with ER stress, such as fibrosis and certain cancers. Further investigation into its comprehensive kinase selectivity profile will be important for its potential clinical development.

References

An In-depth Technical Guide to KIRA-7 as an Allosteric IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of KIRA-7, a potent and selective allosteric inhibitor of Inositol-Requiring Enzyme 1α (IRE1α). It details its mechanism of action, impact on the Unfolded Protein Response (UPR) pathway, quantitative biochemical and cellular data, relevant experimental protocols, and therapeutic potential.

Introduction: The Unfolded Protein Response and IRE1α

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt its function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[2] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3]

The UPR is mediated by three main ER transmembrane sensors: PERK, ATF6, and IRE1α.[1] IRE1α is the most conserved UPR transducer, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[2][4] Upon ER stress, IRE1α oligomerizes and trans-autophosphorylates its kinase domain, which allosterically activates its RNase domain.[1][5] The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that produces a potent transcription factor, XBP1s.[4][6] XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate stress.[5] However, under chronic stress, IRE1α hyperactivation can lead to the degradation of numerous ER-localized mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD), contributing to apoptosis.[7]

Given its central role in cell fate decisions, IRE1α has emerged as a compelling therapeutic target for diseases associated with ER stress, including fibrosis, diabetes, retinal degeneration, and cancer.[7][8] Small molecules that modulate IRE1α activity offer a promising therapeutic strategy.

This compound: Mechanism of Allosteric Inhibition

This compound is an imidazopyrazine compound that functions as a Kinase-Inhibiting RNase Attenuator (KIRA).[8][9] It is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α.[10][11] Unlike some kinase inhibitors that stabilize the active conformation of IRE1α, this compound and other KIRAs stabilize an inactive conformation of the kinase domain.[10][12] This allosterically prevents the oligomerization of IRE1α monomers, a crucial step for the activation of its RNase domain.[7][11][13] By locking IRE1α in a monomeric, RNase-inactive state, this compound effectively blocks both XBP1 mRNA splicing and RIDD activity, thereby promoting cell survival under conditions of severe ER stress.[7][14]

This allosteric inhibition mechanism is distinct from direct RNase inhibitors. By targeting the ATP-binding site of the kinase domain, this compound leverages the intricate relationship between the two functional domains of IRE1α to control its downstream signaling outputs.[10][11]

Signaling Pathway Diagrams

Caption: The IRE1α signaling pathway activated by ER stress.

KIRA7_Inhibition cluster_Cytosol Cytosol IRE1_monomer IRE1α Monomer KinaseDomain Kinase Domain (ATP-binding pocket) RNaseDomain RNase Domain Dimerization Oligomerization Blocked KinaseDomain->Dimerization Stabilizes Inactive Conformation KIRA7 This compound KIRA7->KinaseDomain Binds Competitively with ATP RNase_inactive RNase Domain Remains Inactive Dimerization->RNase_inactive Prevents Allosteric Activation XBP1_splicing XBP1 Splicing Inhibited RNase_inactive->XBP1_splicing RIDD RIDD Activity Inhibited RNase_inactive->RIDD InVivo_Workflow cluster_Prophylactic Prophylactic Treatment Model cluster_Therapeutic Therapeutic (Reversal) Model Day0_P Day 0: Instill Bleomycin (1.5 units/kg) intra-tracheally Treatment_P Days 0-14: Administer this compound (5 mg/kg, i.p.) or Vehicle Daily Day0_P->Treatment_P Day14_P Day 14: Sacrifice Animals Treatment_P->Day14_P Analysis_P Analysis: - Histology (Fibrosis Scoring) - qRT-PCR (UPR & Fibrosis markers) - Hydroxyproline Assay Day14_P->Analysis_P Day0_T Day 0: Instill Bleomycin (1.5 units/kg) intra-tracheally Day14_T Day 14: Begin Treatment Day0_T->Day14_T Treatment_T Days 14-28: Administer this compound (5 mg/kg, i.p.) or Vehicle Daily Day14_T->Treatment_T Day28_T Day 28: Sacrifice Animals Treatment_T->Day28_T Analysis_T Analysis: - Histology (Fibrosis Scoring) - qRT-PCR (UPR & Fibrosis markers) - Hydroxyproline Assay Day28_T->Analysis_T

References

KIRA-7: A Technical Guide to its Role in Modulating Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and maturation. The accumulation of unfolded or misfolded proteins within the ER lumen leads to a state of cellular stress known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). While the UPR initially aims to restore cellular homeostasis, prolonged or severe ER stress can trigger apoptosis. One of the key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. KIRA-7 is a small molecule inhibitor that allosterically modulates the activity of IRE1α, offering a promising therapeutic strategy for diseases associated with chronic ER stress. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating ER stress, with a focus on experimental data and protocols relevant to researchers and drug development professionals.

Introduction to this compound and ER Stress

Endoplasmic Reticulum (ER) stress is a fundamental cellular process implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and fibrosis. The Unfolded Protein Response (UPR) is the primary cellular mechanism to cope with ER stress. The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

This compound is an imidazopyrazine compound that has emerged as a potent and specific modulator of the IRE1α pathway of the UPR.[1][2][3] It acts as a kinase-inhibiting RNase attenuator (KIRA), binding to the ATP-binding pocket of the IRE1α kinase domain to allosterically inhibit its RNase activity.[1][2][3] This targeted inhibition of IRE1α's RNase function makes this compound a valuable tool for studying the pathological consequences of ER stress and a potential therapeutic agent for diseases driven by IRE1α hyperactivation.

Mechanism of Action of this compound

Under conditions of ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain. The activated RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron. This splicing event results in a frameshift that produces the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve ER stress.

However, under conditions of chronic or excessive ER stress, the sustained activation of IRE1α's RNase activity can lead to the degradation of other mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can contribute to apoptosis.

This compound intervenes in this pathway by binding to the kinase domain of IRE1α. This binding event allosterically inhibits the RNase activity, thereby preventing the splicing of XBP1 mRNA and the subsequent downstream signaling events.[1][2][3] By attenuating the RNase function of IRE1α, this compound can mitigate the detrimental effects of prolonged ER stress.

KIRA7_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (Inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (Active) (Dimerized & Phosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase Activity (Splicing) KIRA7 This compound KIRA7->IRE1a_active Allosteric Inhibition of RNase Activity XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_genes Transcriptional Upregulation ER_Homeostasis ER_Homeostasis UPR_genes->ER_Homeostasis Restoration of

Figure 1: Mechanism of action of this compound in the IRE1α pathway of the UPR.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueTargetAssay TypeReference
IC50 110 nMIRE1α KinaseKinase Assay[1][2][3]
IC50 0.11/0.22 µMIRE1α Kinase/RNaseKinase/RNase Assay

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Animal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
C57BL/6 Mice5 mg/kg/dayIntraperitoneal (i.p.)14 daysDecreased spliced XBP1 and ATF4; Reduced mRNA levels of BiP and CHOP; Decreased collagen 1A1 and fibronectin mRNA.[1]

Table 3: Pharmacokinetic Profile of KIRA6 (Comparable to this compound)

ParameterValueAnimal ModelDosageAdministration RouteReference
AUC(0-24h) 14.3 µM*hBALB/c Mice10 mg/kgi.p.
Cmax 3.3 µMBALB/c Mice10 mg/kgi.p.
t1/2 3.90 hoursBALB/c Mice10 mg/kgi.p.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro IRE1α Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on IRE1α kinase.

Materials:

  • Recombinant human IRE1α (cytoplasmic domain)

  • Myelin Basic Protein (MBP) as a substrate

  • 32P-γ-ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant IRE1α, and MBP.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 32P-γ-ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated 32P-γ-ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Kinase_Inhibition_Assay start Start prepare_mix Prepare Reaction Mix (IRE1α, MBP, Kinase Buffer) start->prepare_mix add_kira7 Add this compound Dilutions or DMSO (Control) prepare_mix->add_kira7 pre_incubate Pre-incubate add_kira7->pre_incubate add_atp Initiate Reaction (Add 32P-γ-ATP) pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction (Spot on P81 Paper) incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Figure 2: Workflow for IRE1α kinase inhibition assay.
XBP1 mRNA Splicing Assay (RT-PCR)

This protocol outlines the steps to measure the effect of this compound on XBP1 mRNA splicing in cultured cells.

Materials:

  • Cell line of interest (e.g., MLE12)[1]

  • ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers for XBP1 (flanking the 26-nucleotide intron)

  • Taq DNA polymerase and PCR reagents

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

  • Induce ER stress by adding an ER stress inducer (e.g., tunicamycin) and incubate for an appropriate duration (e.g., 4-6 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA.

  • Amplify the XBP1 cDNA using PCR with primers that flank the splice site.

  • Separate the PCR products on an agarose gel. The unspliced XBP1 will yield a larger PCR product than the spliced XBP1.

  • Visualize the bands under UV light and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

XBP1_Splicing_Assay start Start cell_culture Cell Culture start->cell_culture treatment Treat with this compound & ER Stress Inducer cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis pcr PCR Amplification (XBP1 primers) cdna_synthesis->pcr gel_electrophoresis Agarose Gel Electrophoresis pcr->gel_electrophoresis analysis Visualize & Quantify Spliced/Unspliced XBP1 gel_electrophoresis->analysis end End analysis->end

Figure 3: Workflow for XBP1 mRNA splicing assay.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice and treatment with this compound.

Materials:

  • C57BL/6 mice (8-12 weeks old)[1]

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • This compound

  • Vehicle for this compound (e.g., DMSO/saline)

Procedure:

  • Anesthetize the mice.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.[1]

  • Administer this compound (e.g., 5 mg/kg) or vehicle daily via intraperitoneal injection, starting on the day of bleomycin instillation and continuing for 14 days.[1]

  • Monitor the mice for weight loss and other signs of distress.

  • At the end of the treatment period, euthanize the mice and collect lung tissue for analysis.

  • Assess the extent of fibrosis by measuring hydroxyproline (B1673980) content, collagen 1A1 and fibronectin mRNA levels by qRT-PCR, and by histological analysis (e.g., Masson's trichrome staining).

  • Analyze the expression of ER stress markers (e.g., XBP1s, ATF4, CHOP, BiP) in lung tissue lysates by Western blot or qRT-PCR.

Concluding Remarks

This compound represents a significant advancement in the study of ER stress and the UPR. Its ability to specifically target the IRE1α pathway provides a powerful tool to dissect the complex signaling networks involved in ER stress-related diseases. The preclinical data, particularly from the bleomycin-induced pulmonary fibrosis model, highlight the therapeutic potential of this compound in treating fibrotic diseases. Further research into the pharmacokinetics, pharmacodynamics, and off-target effects of this compound will be crucial for its translation into clinical applications. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in exploring the role of this compound in modulating ER stress and its potential as a therapeutic agent.

References

The Allosteric Inhibition of IRE1α by KIRA-7 and its Impact on XBP1 Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α's RNase activity is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation. Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, making it an attractive therapeutic target. KIRA-7 is a small molecule inhibitor that allosterically targets the kinase domain of IRE1α, thereby inhibiting its RNase activity and subsequent XBP1 splicing. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on XBP1 splicing, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the IRE1α-XBP1 Signaling Pathway

The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and transmembrane proteins. Various physiological and pathological conditions can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis. The IRE1α pathway is the most conserved branch of the UPR.[1][2]

Under basal conditions, IRE1α is held in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein).[2] Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization and trans-autophosphorylation. This autophosphorylation event activates the RNase domain of IRE1α.[2] The activated RNase domain then catalyzes the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron.[3] This splicing event causes a frameshift in the XBP1 coding sequence, resulting in the translation of the active transcription factor, spliced XBP1 (XBP1s).[3] XBP1s then translocates to the nucleus, where it binds to the promoters of UPR target genes, inducing their expression to enhance the protein-folding capacity of the ER and promote ER-associated degradation (ERAD).[4]

This compound: An Allosteric Inhibitor of IRE1α

This compound is an imidazopyrazine compound that acts as a potent and selective inhibitor of IRE1α.[5][6] Unlike direct RNase inhibitors, this compound binds to the ATP-binding pocket of the IRE1α kinase domain.[7] This binding event allosterically inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA.[5][6] By inhibiting the kinase activity, this compound is believed to stabilize a conformation of IRE1α that is incompatible with the formation of the active RNase oligomer.[7] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the IRE1α-XBP1 pathway and a potential therapeutic agent for diseases associated with excessive ER stress.

Quantitative Data on this compound's Effect on XBP1 Splicing

The inhibitory activity of this compound on IRE1α and XBP1 splicing has been characterized in both in vitro and in vivo studies.

Table 1: In Vitro Inhibition of IRE1α Kinase Activity by this compound
CompoundAssay TypeTargetIC50 (nM)Reference
This compoundKinase AssayIRE1α kinase110[5]
Table 2: In Vivo Inhibition of XBP1 Splicing by this compound
Animal ModelCompoundDosageAdministration RouteTreatment DurationEffect on Spliced XBP1 (XBP1s)Reference
C57BL/6 Mice (Bleomycin-induced lung fibrosis model)This compound5 mg/kg/dayIntraperitoneal (i.p.)14 daysDecreased levels of spliced XBP1 protein in lung tissue.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on XBP1 splicing.

Cell Culture and Treatment
  • Cell Line: A suitable cell line for studying ER stress and XBP1 splicing is the human fibrosarcoma cell line HT1080 or the mouse alveolar epithelial cell line MLE12.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of ER Stress: To induce ER stress and activate the IRE1α-XBP1 pathway, treat the cells with an ER stress-inducing agent such as tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) for a specified time (e.g., 4-6 hours).

  • This compound Treatment: To assess the inhibitory effect of this compound, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours before the addition of the ER stress-inducing agent. A vehicle control (e.g., DMSO) should be included.

RNA Extraction and RT-qPCR for XBP1 Splicing Analysis

This protocol allows for the quantification of both unspliced (XBP1u) and spliced (XBP1s) mRNA.

  • RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamer primers.

  • qPCR: Perform quantitative PCR using a real-time PCR system. Use primers that flank the 26-nucleotide intron of XBP1. This will allow for the amplification of both XBP1u and XBP1s.

    • Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

  • Data Analysis: The PCR products can be resolved on a high-resolution agarose (B213101) gel (e.g., 3%) to visualize the two bands corresponding to XBP1u and XBP1s. Alternatively, for a more quantitative analysis, use a qPCR-based method with primers specific for the spliced form of XBP1 or a fluorescent probe-based assay. The relative levels of XBP1s can be normalized to a housekeeping gene (e.g., GAPDH) and expressed as a fold change relative to the control. The percentage of splicing can be calculated as (XBP1s / (XBP1u + XBP1s)) * 100.

Western Blot Analysis for XBP1s Protein Detection

This protocol is for the detection of the spliced XBP1 protein (XBP1s).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for XBP1s (e.g., from Cell Signaling Technology) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathway

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive monomer) - BiP ER_Stress->IRE1a_inactive BiP dissociation IRE1a_active IRE1α (active dimer) Autophosphorylation IRE1a_inactive->IRE1a_active Dimerization XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity (splicing) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation XBP1s_protein_nuc XBP1s Protein XBP1s_protein->XBP1s_protein_nuc Translocation UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein_nuc->UPR_genes Transcriptional activation KIRA7 This compound KIRA7->IRE1a_active Allosteric Inhibition of RNase activity

Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Inhibition of XBP1 Splicing

InVitro_Workflow cluster_RNA RNA Analysis cluster_Protein Protein Analysis start Seed Cells in Culture Plates pretreatment Pre-treat with this compound (or vehicle control) start->pretreatment stress Induce ER Stress (e.g., Tunicamycin) pretreatment->stress incubation Incubate for 4-6 hours stress->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction protein_extraction Protein Lysate Preparation harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR for XBP1u/XBP1s cdna_synthesis->qpcr rna_analysis Quantify Splicing Inhibition qpcr->rna_analysis sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blot for XBP1s sds_page->western_blot protein_analysis Quantify XBP1s Levels western_blot->protein_analysis

Caption: Experimental workflow for assessing this compound's inhibition of XBP1 splicing in vitro.

Experimental Workflow: In Vivo Inhibition of XBP1 Splicing

InVivo_Workflow cluster_analysis Tissue Analysis start Induce Disease Model in Mice (e.g., Bleomycin for lung fibrosis) treatment Administer this compound (i.p.) (or vehicle control) daily start->treatment duration Treatment for 14 days treatment->duration euthanasia Euthanize Mice and Collect Lung Tissue duration->euthanasia homogenization Homogenize Tissue euthanasia->homogenization rna_extraction RNA Extraction homogenization->rna_extraction protein_extraction Protein Extraction homogenization->protein_extraction qpcr RT-qPCR for XBP1s rna_extraction->qpcr western_blot Western Blot for XBP1s protein_extraction->western_blot data_analysis Analyze XBP1s Levels qpcr->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing this compound's inhibition of XBP1 splicing in vivo.

Conclusion

This compound represents a significant tool for the modulation of the IRE1α-XBP1 pathway. Its allosteric mechanism of inhibition provides a specific means to attenuate the RNase activity of IRE1α, thereby preventing the downstream consequences of XBP1 splicing. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting this critical arm of the unfolded protein response. Further studies elucidating the full range of this compound's effects in various disease models will be crucial for its translation into clinical applications.

References

KIRA-7: An In-Depth Technical Guide to its Anti-Fibrotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix, poses a significant threat to organ function and is a hallmark of numerous chronic diseases. The relentless progression of fibrosis can lead to organ failure and mortality. A growing body of evidence implicates cellular stress, particularly endoplasmic reticulum (ER) stress and the ensuing unfolded protein response (UPR), as a central driver of fibrotic diseases. The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis under conditions of chronic stress. Inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR, has emerged as a promising therapeutic target for fibrotic conditions. This technical guide provides a comprehensive overview of the anti-fibrotic properties of KIRA-7, a potent and specific small molecule inhibitor of IRE1α.

Mechanism of Action of this compound

This compound is an imidazopyrazine compound that functions as an allosteric inhibitor of the IRE1α kinase domain. By binding to the kinase domain, this compound attenuates the endoribonuclease (RNase) activity of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of a major branch of the UPR. The reduction in spliced XBP1 (XBP1s) leads to a downstream decrease in the expression of genes involved in protein folding and quality control, as well as pro-apoptotic factors under conditions of prolonged ER stress. By modulating the IRE1α pathway, this compound can mitigate the detrimental effects of chronic ER stress that contribute to the pathogenesis of fibrosis.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Fibrosis Fibrotic Response ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices RIDD Regulated IRE1α-Dependent Decay (RIDD) of mRNAs IRE1a_active->RIDD activates Apoptosis_Signaling Apoptosis Signaling IRE1a_active->Apoptosis_Signaling promotes KIRA7 This compound KIRA7->IRE1a_active inhibits kinase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein translates to Fibrosis Fibrosis (Collagen production, Myofibroblast differentiation) Apoptosis_Signaling->Fibrosis contributes to UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_Protein->UPR_Genes activates transcription of UPR_Genes->Fibrosis modulates

Caption: IRE1α Signaling Pathway and this compound Inhibition.

Preclinical Efficacy of this compound in Pulmonary Fibrosis

The anti-fibrotic potential of this compound has been most extensively studied in the context of pulmonary fibrosis. The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized preclinical model that recapitulates many of the features of human idiopathic pulmonary fibrosis (IPF).

Quantitative Data from Bleomycin-Induced Lung Fibrosis Model

The following tables summarize the key quantitative findings from a pivotal study by Thamsen et al. (2019), which investigated the preventative and therapeutic effects of this compound in the bleomycin-induced lung fibrosis model in C57BL/6 mice.[1]

Table 1: Preventative Treatment with this compound

ParameterVehicle ControlBleomycin (B88199) + VehicleBleomycin + this compound (5 mg/kg/day, i.p.)
Lung Weight (mg) ~150~250~175
Hydroxyproline (B1673980) Content (µ g/lung ) ~100~250~150
Collagen 1A1 mRNA (relative expression) 1.0~8.0~2.5
Fibronectin mRNA (relative expression) 1.0~6.0~2.0

Data are approximate values derived from graphical representations in Thamsen et al., 2019.[1] this compound was administered daily starting from the day of bleomycin instillation for 14 days.

Table 2: Therapeutic Treatment with this compound (Reversal of Established Fibrosis)

ParameterVehicle ControlBleomycin + VehicleBleomycin + this compound (5 mg/kg/day, i.p.)
Lung Weight (mg) ~150~225~175
Hydroxyproline Content (µ g/lung ) ~125~225~150
Collagen 1A1 mRNA (relative expression) 1.0~4.0~2.0
Fibronectin mRNA (relative expression) 1.0~3.5~1.5

Data are approximate values derived from graphical representations in Thamsen et al., 2019.[1] this compound treatment was initiated 14 days after bleomycin instillation and continued for an additional 14 days.

These data demonstrate that this compound not only prevents the development of bleomycin-induced pulmonary fibrosis but also promotes the reversal of established fibrosis.[1] Treatment with this compound resulted in a significant reduction in lung weight, collagen deposition (as measured by hydroxyproline content), and the expression of key pro-fibrotic genes.[1]

Potential Applications in Other Fibrotic Diseases

The central role of IRE1α in the UPR suggests that its inhibition could have therapeutic benefits in a range of fibrotic diseases beyond pulmonary fibrosis. While direct in vivo studies of this compound in other fibrotic models are not yet published, research on other IRE1α inhibitors provides a strong rationale for its broader anti-fibrotic potential.

  • Liver Fibrosis: Studies using the IRE1α inhibitor 4μ8C have shown a reduction in liver fibrosis in mouse models.[1] IRE1α signaling is implicated in the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.[2]

  • Kidney Fibrosis: Inhibition of IRE1α with 4μ8C has also been shown to alleviate renal fibrosis in a unilateral ureteral obstruction (UUO) mouse model.[1][3] IRE1α signaling is involved in M1 macrophage activation, which promotes the progression of renal fibrosis.[1]

Given that this compound targets the same pathway, it is plausible that it could exert similar anti-fibrotic effects in the liver and kidneys. Further preclinical studies are warranted to explore these potential applications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-fibrotic properties of this compound.

Bleomycin-Induced Lung Fibrosis in Mice

This is a widely used model to induce pulmonary fibrosis and assess the efficacy of anti-fibrotic agents.

Bleomycin_Fibrosis_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Start->Animal_Acclimatization Anesthesia Anesthesia (e.g., Isoflurane (B1672236) or Ketamine/Xylazine) Animal_Acclimatization->Anesthesia Bleomycin_Instillation Intratracheal Instillation of Bleomycin (e.g., 1.5-3.0 U/kg in sterile saline) Anesthesia->Bleomycin_Instillation KIRA7_Treatment This compound Administration (e.g., 5 mg/kg/day, i.p.) Bleomycin_Instillation->KIRA7_Treatment Monitoring Daily Monitoring (Weight, clinical signs) KIRA7_Treatment->Monitoring Sacrifice Euthanasia (Day 14 or 28) Monitoring->Sacrifice Tissue_Harvesting Tissue Harvesting (Lungs, BALF) Sacrifice->Tissue_Harvesting Analysis Downstream Analysis Tissue_Harvesting->Analysis

Caption: Experimental Workflow for Bleomycin-Induced Fibrosis.

Materials:

  • Bleomycin sulfate (B86663) (e.g., from Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal gavage needles or intratracheal instillation device

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound dissolved in a suitable vehicle (e.g., DMSO and corn oil)

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize mice using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

  • Intratracheal Instillation: Once the mice are fully anesthetized, carefully expose the trachea and instill a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in a small volume of sterile saline (e.g., 50 µL) into the lungs. Control animals receive an equivalent volume of sterile saline.

  • This compound Administration:

    • Prevention Protocol: Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or vehicle control on the same day as bleomycin instillation and continue for 14 days.

    • Reversal Protocol: Begin daily i.p. injections of this compound or vehicle control 14 days after bleomycin instillation and continue for an additional 14 days.

  • Monitoring: Monitor the animals daily for changes in body weight, signs of distress, and mortality.

  • Euthanasia and Tissue Collection: At the end of the treatment period (day 14 for prevention, day 28 for reversal), euthanize the mice by an approved method. Collect bronchoalveolar lavage fluid (BALF) and perfuse the lungs with saline before harvesting. One lung lobe can be fixed for histology, while the remaining lobes are snap-frozen for biochemical and molecular analysis.

Assessment of Fibrosis

Hydroxyproline Assay: This assay quantifies the total collagen content in the lung tissue.

Materials:

  • Lung tissue homogenates

  • Concentrated Hydrochloric Acid (HCl, 12N)

  • Chloramine-T solution

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Hydroxyproline standard

Procedure:

  • Hydrolysis: Hydrolyze a known weight of lung tissue homogenate in 6N HCl at 110-120°C for 18-24 hours.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline residues.

  • Color Development: Add DMAB solution and incubate at 60°C to develop a colored product.

  • Quantification: Measure the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve.

Gene Expression Analysis (qPCR)

Procedure:

  • RNA Extraction: Extract total RNA from frozen lung tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., Col1a1, Fn1, Acta2) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Analysis (Western Blot)

Procedure:

  • Protein Extraction: Homogenize frozen lung tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against UPR markers (e.g., phospho-IRE1α, total IRE1α, XBP1s, ATF4) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound, a specific inhibitor of the IRE1α arm of the unfolded protein response, demonstrates significant anti-fibrotic properties in preclinical models of pulmonary fibrosis. Its ability to both prevent the onset of fibrosis and promote the reversal of established disease highlights its therapeutic potential. The underlying mechanism, involving the attenuation of chronic ER stress-induced signaling, suggests that this compound may have broader applications in other fibrotic conditions, including liver and kidney fibrosis. The detailed experimental protocols provided in this guide offer a framework for further investigation into the anti-fibrotic efficacy of this compound and other IRE1α inhibitors. Future research should focus on evaluating the efficacy and safety of this compound in a wider range of preclinical fibrosis models to support its translation into clinical development for the treatment of these debilitating diseases.

References

An In-depth Technical Guide to the Impact of KIRA-7 on IRE1α-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and secretion. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). Inositol-requiring enzyme 1α (IRE1α) is a central transducer of the UPR, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain. IRE1α's signaling is a double-edged sword: it can promote cellular adaptation and survival or, under prolonged or severe stress, trigger apoptosis.[1][2][3][4] This duality makes IRE1α a compelling therapeutic target for diseases associated with ER stress, including fibrosis and cancer.[3][4][5][6] KIRA-7 is a potent and specific small molecule inhibitor that targets the kinase domain of IRE1α, leading to allosteric inhibition of its RNase activity.[5][7][8] This guide provides a detailed technical overview of the IRE1α signaling pathway, its role in apoptosis, and the specific molecular impact of this compound on this process.

The IRE1α Signaling Pathway in ER Stress

Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to IRE1α's oligomerization and trans-autophosphorylation.[9] This conformational change activates its cytosolic RNase domain, which initiates two primary downstream signaling branches.

The Adaptive Branch: XBP1 Splicing

The most conserved function of activated IRE1α is the unconventional splicing of a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[1][10][11] This splicing event causes a frameshift, creating a potent transcription factor, XBP1s (spliced XBP1).[1][11] XBP1s translocates to the nucleus and upregulates the expression of genes involved in restoring ER homeostasis, including chaperones and components of the ER-associated degradation (ERAD) pathway.[1]

The Pro-Apoptotic Branches

When ER stress is irremediable, sustained IRE1α activity shifts from a pro-survival to a pro-apoptotic output.[2][3][4][12]

  • TRAF2-ASK1-JNK Pathway: Activated IRE1α recruits the adaptor protein TNF receptor-associated factor 2 (TRAF2).[13][14] This complex then activates apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK).[9][13][14] Sustained JNK activation promotes apoptosis by modulating the activity of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[13]

  • Regulated IRE1-Dependent Decay (RIDD): The RNase activity of hyperactivated IRE1α can also degrade a subset of mRNAs localized to the ER membrane, a process known as RIDD.[2][12][15] While initially thought to reduce the protein load on the ER, RIDD can also target mRNAs encoding survival-critical proteins. Furthermore, IRE1α can cleave specific microRNAs (e.g., miR-17, -34a, -96), leading to the stabilization of pro-apoptotic factors.[16]

IRE1a_Signaling cluster_ER ER Lumen cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP binds IRE1a_inactive IRE1α (Inactive Monomer) BiP->IRE1a_inactive dissociates IRE1a_active IRE1α (Active Oligomer) Autophosphorylated IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase Activity (Splicing) TRAF2 TRAF2 IRE1a_active->TRAF2 Recruits RIDD RIDD IRE1a_active->RIDD RNase Activity (Hyperactivation) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation ER_Homeostasis ER Homeostasis (Adaptation, Survival) XBP1s_protein->ER_Homeostasis Transcription Factor ASK1 ASK1 TRAF2->ASK1 Activates JNK JNK ASK1->JNK Activates Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK mRNA_decay mRNA & miRNA Degradation RIDD->mRNA_decay Apoptosis_RIDD Apoptosis mRNA_decay->Apoptosis_RIDD Leads to

Caption: The dual role of the IRE1α signaling pathway in cell fate determination.

This compound: Mechanism of Action

This compound (Kinase-Inhibiting RNase Attenuator 7) is an imidazopyrazine compound that functions as a Type I kinase inhibitor.[5][7] It is ATP-competitive, binding to the ATP-binding pocket within the IRE1α kinase domain.[17] This binding event locks the kinase domain in a specific conformation that allosterically prevents the proper oligomerization required for RNase activation.[2][17] Consequently, this compound inhibits IRE1α's RNase activity without directly binding to the RNase domain.[7][8] This mechanism effectively decouples the kinase scaffold from its downstream enzymatic function, attenuating both XBP1 splicing and RIDD.

KIRA7_Mechanism cluster_IRE1a IRE1α Protein Kinase_Domain Kinase Domain (ATP-binding pocket) Oligomerization Oligomerization (Required for RNase activity) Kinase_Domain->Oligomerization Promotes RNase_Domain RNase Domain KIRA7 This compound KIRA7->Kinase_Domain Competitively Binds ATP ATP ATP->Kinase_Domain Binds & Phosphorylates RNase_Activation RNase Activation Oligomerization->RNase_Activation Apoptotic_Signaling Pro-Apoptotic Signaling (JNK, RIDD) RNase_Activation->Apoptotic_Signaling KIRA7_edge->Oligomerization Allosterically Inhibits Experimental_Workflow cluster_assays Downstream Assays start Cell Culture treatment Treatment: 1. Vehicle Control 2. ER Stressor (e.g., Tunicamycin) 3. ER Stressor + this compound start->treatment rna_extraction RNA Extraction treatment->rna_extraction 4-8 hours protein_lysis Protein Lysis treatment->protein_lysis 24-48 hours cell_harvest Cell Harvesting treatment->cell_harvest 24-48 hours rt_pcr RT-PCR for XBP1 Splicing rna_extraction->rt_pcr gel Agarose Gel Electrophoresis rt_pcr->gel western Immunoblotting (p-IRE1, CHOP, Cleaved Caspase-3) protein_lysis->western flow_cytometry Flow Cytometry (Annexin V / PI Staining) cell_harvest->flow_cytometry

References

KIRA-7: A Technical Guide to its Impact on the IRE1α Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore proteostasis or, if the stress is prolonged and severe, trigger apoptosis. A key sensor and transducer of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. KIRA-7 is a small molecule inhibitor that targets the kinase domain of IRE1α, leading to allosteric inhibition of its RNase activity. This technical guide provides an in-depth overview of the signaling cascade affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action of this compound

This compound is an imidazopyrazine compound that acts as a kinase-inhibiting RNase attenuator (KIRA). It binds to the ATP-binding pocket of the IRE1α kinase domain, which in turn allosterically inhibits its RNase function. This targeted inhibition modulates the downstream effects of IRE1α activation, making this compound a valuable tool for studying the UPR and a potential therapeutic agent for diseases associated with ER stress, such as pulmonary fibrosis.

The IRE1α Signaling Pathway and this compound's Point of Intervention

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The primary substrate of this RNase activity is the mRNA of X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from XBP1 mRNA, leading to a translational frameshift and the production of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), aiming to alleviate ER stress. This compound, by inhibiting the RNase activity of IRE1α, prevents the splicing of XBP1 mRNA, thereby attenuating this branch of the UPR.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) (Dimerized & Phosphorylated) IRE1a_inactive->IRE1a_active dimerizes & autophosphorylates XBP1u_mRNA XBP1u mRNA XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) UPR_Genes UPR Target Genes (e.g., BiP, CHOP) XBP1s_protein->UPR_Genes upregulates KIRA7 This compound KIRA7->IRE1a_active inhibits RNase activity

Quantitative Effects of this compound on the IRE1α Signaling Cascade

The inhibitory effect of this compound on the IRE1α pathway has been quantified in various studies. The following tables summarize key findings from a study utilizing a bleomycin-induced model of pulmonary fibrosis in C57BL6 mice, where this compound was administered at 5 mg/kg via intraperitoneal injection daily for 14 days.[1]

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (IRE1α kinase) 110 nM[1]

Table 2: In Vivo Effect of this compound on UPR Gene Expression

GeneTreatment GroupFold Change vs. Saline ControlP-valueReference
BiP mRNA Bleomycin (B88199) + VehicleSignificantly Elevated<0.05[2]
Bleomycin + this compoundDecreased vs. Bleomycin + Vehicle<0.05[2]
CHOP mRNA Bleomycin + VehicleSignificantly Elevated<0.05[2]
Bleomycin + this compoundDecreased vs. Bleomycin + Vehicle<0.05[2]

Table 3: In Vivo Effect of this compound on UPR Protein Levels

ProteinTreatment GroupObservationReference
Spliced XBP1 (XBP1s) Bleomycin + VehicleElevated[2]
Bleomycin + this compoundDecreased vs. Bleomycin + Vehicle[2]
ATF4 Bleomycin + VehicleElevated[2]
Bleomycin + this compoundDecreased vs. Bleomycin + Vehicle[2]

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice, a common model to study the efficacy of anti-fibrotic compounds like this compound.

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Animal intubation equipment

  • C57BL/6 mice (8-12 weeks old)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Suspend the anesthetized mouse on an intubation platform.

  • Visualize the trachea and intratracheally instill a single dose of bleomycin (1.5 units/kg) dissolved in sterile saline.[1]

  • Administer this compound (5 mg/kg) or vehicle control via intraperitoneal injection daily for the desired study duration (e.g., 14 or 28 days).[1]

  • Monitor the animals daily for signs of distress, weight loss, and changes in breathing.

  • At the end of the study, euthanize the mice and collect lung tissue for further analysis (e.g., histology, hydroxyproline (B1673980) assay, gene and protein expression analysis).

Bleomycin_Workflow A Anesthetize Mouse B Intratracheal Instillation of Bleomycin (1.5 units/kg) A->B C Daily IP Injection (this compound or Vehicle) B->C D Monitor Animal Health (Daily) C->D E Euthanize and Collect Lung Tissue D->E End of Study F Downstream Analysis E->F

Quantitative Real-Time PCR (qRT-PCR) for XBP1 Splicing and UPR Genes

This protocol details the quantification of mRNA levels of XBP1 (spliced and unspliced forms), BiP, and CHOP.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from lung tissue homogenates or cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, qPCR master mix, and gene-specific primers for spliced XBP1, total XBP1, BiP, CHOP, and a housekeeping gene (e.g., GAPDH).

    • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions. A typical protocol involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Western Blot for IRE1α Pathway Proteins

This protocol outlines the detection and quantification of key proteins in the IRE1α pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (6-8% for IRE1α)

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IRE1α, anti-total-IRE1α, anti-XBP1s, anti-ATF4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized lung tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Hydroxyproline Assay for Lung Collagen Content

This assay quantifies the amount of collagen in lung tissue, a key indicator of fibrosis.

Materials:

  • Lung tissue

  • Hydrochloric acid (HCl)

  • Chloramine-T solution

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Hydroxyproline standard

  • Spectrophotometer

Procedure:

  • Hydrolyze a known weight of lung tissue in 6N HCl at 120°C for 3 hours.[4]

  • Neutralize the hydrolysate.

  • Add Chloramine-T solution to oxidize the hydroxyproline.

  • Stop the oxidation reaction with perchloric acid.

  • Add DMAB solution and incubate at 60°C for 20 minutes to develop a colorimetric product.

  • Measure the absorbance at 560 nm using a spectrophotometer.

  • Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline. The results are typically expressed as μg of hydroxyproline per mg of lung tissue.[4]

Conclusion

This compound is a potent and specific inhibitor of the IRE1α RNase activity, making it an invaluable tool for dissecting the complexities of the Unfolded Protein Response. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the IRE1α signaling cascade in various disease contexts. The ability of this compound to modulate downstream effectors of IRE1α, such as XBP1 splicing and the expression of UPR-related genes, highlights its potential as a therapeutic agent for diseases driven by ER stress. Further investigation into the long-term efficacy and safety of this compound and similar compounds is warranted to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Interaction of KIRA-7 with the IRE1α Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Inositol-Requiring Enzyme 1α (IRE1α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1][2] IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain, which together regulate cellular fate in response to the accumulation of unfolded proteins.[1][3] KIRA-7 is a potent, ATP-competitive small molecule inhibitor that targets the kinase domain of IRE1α, leading to allosteric inhibition of its RNase activity.[4][5] This guide provides a comprehensive technical overview of the IRE1α signaling pathway, the mechanism of this compound interaction, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Introduction: The IRE1α Branch of the Unfolded Protein Response

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of secreted and transmembrane proteins.[1] Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][6][7] To cope with this, cells activate the UPR, which involves three main signaling branches initiated by the sensors IRE1α, PERK, and ATF6.[6][7][8]

The IRE1α pathway is the most evolutionarily conserved branch of the UPR.[1][6] Under ER stress, the chaperone BiP (Binding immunoglobulin Protein) dissociates from the luminal domain of IRE1α, leading to its oligomerization and trans-autophosphorylation.[6][8] This phosphorylation event activates the C-terminal RNase domain, which then catalyzes the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[1][2][7][9] This splicing event results in a translational frameshift, producing a potent transcription factor, XBP1s.[8][9] XBP1s translocates to the nucleus and upregulates genes involved in restoring ER homeostasis, including chaperones and components of the ER-associated degradation (ERAD) machinery.[8][9]

Under conditions of severe or prolonged ER stress, IRE1α's RNase activity can also target other ER-localized mRNAs in a process called Regulated IRE1-Dependent Decay (RIDD), which can contribute to apoptosis.[2][3][10] The dual role of IRE1α in promoting both cell survival and death makes it a compelling therapeutic target for diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.[11]

This compound: A Kinase Inhibiting RNase Attenuator (KIRA)

This compound is an imidazopyrazine-based compound identified as a Kinase Inhibiting RNase Attenuator (KIRA).[4][5][12] Unlike direct RNase inhibitors, KIRAs bind to the ATP-binding pocket of the IRE1α kinase domain.[5] This binding event allosterically inhibits the RNase function.[4][5] Computational models and experimental data suggest that KIRA compounds, including this compound, stabilize the kinase domain in an inactive, DFG-out conformation.[3][5] This conformation is incompatible with the formation of the back-to-back dimers required for RNase activation, effectively locking IRE1α in a monomeric, RNase-inactive state.[5][13]

Quantitative Data Presentation

The efficacy of this compound and related compounds is determined through various biochemical and cellular assays. The following tables summarize key quantitative data for IRE1α inhibitors.

Table 1: In Vitro Inhibitory Activity of KIRA Compounds against IRE1α

CompoundTargetAssay TypeIC50 (nM)Reference
This compound IRE1α KinaseBiochemical110[4][14]
KIRA-8 IRE1α KinaseBiochemical5.9[14]
STF-083010 IRE1α RNaseBiochemical25,000[10][12]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of KIRA Compounds

CompoundCell LineAssayEffectReference
This compound MLE12 (mouse alveolar epithelial)XBP1 SplicingInhibition[4]
This compound Bleomycin-exposed miceXBP1 Splicing, ATF4, BiP, CHOPDecreased levels[4][12]
KIRA-8 INS-1 (rat insulinoma)XBP1 SplicingAlmost complete suppression[13]
KIRA-8 MLE12 (mouse alveolar epithelial)XBP1 SplicingHigher potency than this compound[14]

Visualization of Pathways and Workflows

IRE1α Signaling Pathway and this compound Inhibition

The following diagram illustrates the activation of the IRE1α signaling pathway upon ER stress and the mechanism of inhibition by this compound.

IRE1a_Pathway ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters IRE1_inactive IRE1α (Inactive Monomer) IRE1_active IRE1α Dimer (Phosphorylated) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1_active->XBP1u RNase Domain Slices Intron XBP1s XBP1s mRNA XBP1u->XBP1s Ligation Transcription Transcription of UPR Genes XBP1s->Transcription Translation to XBP1s Protein KIRA7 This compound KIRA7->IRE1_active Binds Kinase Domain, Allosterically Inhibits RNase Homeostasis Restored ER Homeostasis Transcription->Homeostasis

Caption: IRE1α pathway activation and this compound inhibition mechanism.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical experimental workflow to assess the inhibitory activity of a compound like this compound on the IRE1α pathway.

Experimental_Workflow cluster_0 Step 1: Biochemical Assay cluster_1 Step 2: Cellular Assay A Purified IRE1α Kinase Domain B In Vitro Kinase Assay A->B C Determine IC50 Value B->C D Cell Culture with ER Stress Inducer (e.g., Tunicamycin) C->D Proceed if potent E Treat with this compound D->E F RT-PCR for XBP1 Splicing E->F G Western Blot for UPR Markers E->G H Assess Inhibition of Downstream Signaling F->H G->H

Caption: Workflow for evaluating IRE1α inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IRE1α inhibitors. Below are protocols for key experiments.

In Vitro IRE1α Kinase Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified IRE1α protein.

Objective: To determine the IC50 of this compound for IRE1α kinase.

Materials:

  • Recombinant human IRE1α (cytosolic domain)

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)[15]

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit

  • This compound (or other test inhibitor) dissolved in DMSO

  • P81 phosphocellulose filter paper (for radioactive assay)

  • Microplate reader (for luminescence-based assay)

Procedure (adapted from radioactive method): [15]

  • Prepare serial dilutions of this compound in kinase reaction buffer containing 1% DMSO.

  • In a reaction plate, add recombinant IRE1α (e.g., 15 nM), MBP substrate (e.g., 20 µM), and the diluted this compound.

  • Pre-incubate the mixture for 20 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³³P]ATP (e.g., 10 µM).

  • Incubate the reaction for a defined period (e.g., 2 hours) at room temperature.

  • Terminate the reaction by spotting the mixture onto P81 filter paper.

  • Wash the filter paper three times with 1% phosphoric acid to remove unbound ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15][16]

Cellular XBP1 Splicing Assay (RT-PCR)

This assay measures the effect of an inhibitor on IRE1α's RNase activity within a cellular context by quantifying the ratio of spliced to unspliced XBP1 mRNA.[11][17]

Objective: To assess this compound's ability to inhibit ER stress-induced XBP1 splicing in cells.

Materials:

  • Cultured cells (e.g., HEK293T, INS-1, or MLE12)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • This compound dissolved in DMSO

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the 26-nucleotide intron of XBP1 mRNA

  • Taq polymerase and PCR reagents

  • Agarose (B213101) gel and electrophoresis equipment

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induce ER stress by adding an agent like Tunicamycin (e.g., 1-5 µg/mL) for 4-6 hours.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Perform PCR using primers that flank the XBP1 splice site. This will amplify three potential products: unspliced XBP1 (XBP1u), spliced XBP1 (XBP1s), and a hybrid product.

  • Resolve the PCR products on a high-resolution agarose gel (e.g., 3%).

  • Visualize and quantify the intensity of the bands corresponding to XBP1s and XBP1u.

  • Data Analysis: Calculate the splicing ratio (XBP1s / (XBP1s + XBP1u)) for each condition. Plot the ratio against the inhibitor concentration to determine the extent of inhibition.

Conclusion and Future Directions

This compound represents a class of allosteric inhibitors that effectively uncouple the kinase and RNase domains of IRE1α. By binding to the ATP pocket, it stabilizes an RNase-inactive conformation, thereby preventing the downstream splicing of XBP1 and mitigating the cellular response to ER stress.[4][5] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating the UPR and developing novel therapeutics targeting the IRE1α pathway. Future research may focus on developing KIRAs with enhanced selectivity and pharmacokinetic properties, and exploring their therapeutic potential in a wider range of diseases driven by ER stress. The ability to selectively modulate IRE1α outputs—for instance, inhibiting pro-apoptotic RIDD while preserving adaptive XBP1 splicing—remains a significant goal in the field.[10][13]

References

Preliminary Studies on KIRA-7 in Idiopathic Pulmonary Fibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence for KIRA-7 (also known as Zotatifin) as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis (IPF). The document summarizes the available data, details the experimental methodologies employed in key studies, and visualizes the underlying biological pathways and experimental procedures.

Core Findings and Mechanism of Action

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. A growing body of evidence implicates endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) in the pathogenesis of IPF.[1] One of the key sensors of the UPR is the Inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity.

Under conditions of chronic ER stress, such as that observed in the alveolar epithelial cells of IPF patients, IRE1α can become hyperactivated. This sustained activation shifts its signaling from a pro-survival, adaptive response to a pro-apoptotic and pro-fibrotic cascade. This compound is a small molecule inhibitor that targets the kinase domain of IRE1α, thereby allosterically inhibiting its RNase activity.[1] Preclinical studies have demonstrated that by modulating IRE1α activity, this compound can mitigate ER stress-induced cell death and attenuate the fibrotic process in a well-established animal model of pulmonary fibrosis.[1]

Data Presentation: Preclinical Efficacy of this compound in a Bleomycin-Induced Murine Model of IPF

The primary preclinical data for this compound in the context of IPF comes from a study by Thamsen M, et al., published in PLoS One in 2019. This study utilized a bleomycin-induced lung fibrosis model in mice to evaluate the therapeutic potential of this compound. While the raw numerical data (mean ± SEM) for all reported outcomes were not available in a publicly accessible format, the study's findings, based on graphical representations and statistical analyses, are summarized below.

Table 1: Effect of this compound on Markers of Pulmonary Fibrosis in a Bleomycin-Induced Mouse Model (Prevention Regimen)

ParameterVehicle Control (Bleomycin)This compound (5 mg/kg/day, i.p.) + Bleomycin (B88199)Outcome Description
Lung Weight IncreasedSignificantly DecreasedThis compound treatment prevented the bleomycin-induced increase in lung weight.
Hydroxyproline (B1673980) Content IncreasedSignificantly DecreasedThis compound significantly reduced the accumulation of collagen in the lungs, as measured by hydroxyproline content.
Collagen 1A1 mRNA IncreasedSignificantly DecreasedThe expression of a key collagen gene was significantly downregulated by this compound treatment.
Fibronectin mRNA IncreasedSignificantly DecreasedThis compound significantly reduced the expression of fibronectin, another major component of the fibrotic extracellular matrix.

Table 2: Effect of this compound on Markers of the Unfolded Protein Response (UPR) in a Bleomycin-Induced Mouse Model (Prevention Regimen)

ParameterVehicle Control (Bleomycin)This compound (5 mg/kg/day, i.p.) + BleomycinOutcome Description
Spliced XBP1 (XBP1s) IncreasedDecreasedThis compound reduced the levels of the spliced, active form of XBP1, a key downstream target of IRE1α RNase activity.
ATF4 IncreasedDecreasedThe expression of ATF4, another transcription factor involved in the terminal UPR, was reduced with this compound treatment.

The study also investigated the efficacy of this compound in a "reversal" regimen, where treatment was initiated 14 days after the bleomycin challenge when fibrosis was already established. The results indicated that this compound could promote the reversal of established fibrosis, suggesting a potential therapeutic window beyond prevention.[1]

Experimental Protocols

In Vitro IRE1α Kinase Assay

A detailed protocol for a typical in vitro IRE1α kinase assay to evaluate the inhibitory activity of compounds like this compound is as follows:

  • Reagents and Materials:

    • Recombinant human IRE1α (cytoplasmic domain)

    • Myelin Basic Protein (MBP) as a generic substrate

    • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega) for detection

    • Test compound (this compound) dissolved in DMSO

    • P81 phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™)

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant IRE1α, and MBP.

    • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for a predetermined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction. For the radioactive assay, this is done by spotting the reaction mixture onto P81 paper. For the ADP-Glo™ assay, ADP-Glo™ Reagent is added.

    • Detection:

      • Radioactive Method: Wash the P81 paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

      • ADP-Glo™ Method: After the initial reaction, add Kinase Detection Reagent to convert the remaining ATP to light. Measure the luminescence, which is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model (as described in Thamsen M, et al., 2019)
  • Animal Model:

    • C57BL/6 mice (female, 8-12 weeks old).

  • Induction of Fibrosis:

    • Anesthetize mice using isoflurane.

    • Administer a single intratracheal dose of bleomycin sulfate (B86663) (1.5 U/kg) in sterile saline. Control mice receive sterile saline only.

  • This compound Administration:

    • Prevention Regimen: Administer this compound (5 mg/kg) or vehicle (e.g., a solution of 5% N-methyl-2-pyrrolidone and 95% polyethylene (B3416737) glycol 300) via intraperitoneal (i.p.) injection daily, starting from the day of bleomycin administration and continuing for 14 days.

    • Reversal Regimen: Begin daily i.p. injections of this compound (5 mg/kg) or vehicle 14 days after the bleomycin challenge and continue for an additional 14 days.

  • Endpoint Analysis (at day 14 for prevention, day 28 for reversal):

    • Euthanize mice and harvest lung tissue.

    • Histology: Perfuse lungs with saline, inflate and fix with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Picrosirius Red for collagen visualization.

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and quantify the hydroxyproline content as a measure of total collagen.

    • Quantitative PCR (qPCR): Isolate total RNA from lung tissue, reverse transcribe to cDNA, and perform qPCR to measure the mRNA expression levels of profibrotic genes (e.g., Col1a1, Fn1) and UPR markers (e.g., Xbp1s, Atf4).

    • Western Blotting: Extract total protein from lung tissue and perform western blot analysis to detect the protein levels of UPR markers.

Mandatory Visualizations

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Fibrosis Fibrotic Cascade ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive Inactive IRE1α ER_Stress->IRE1a_inactive activates IRE1a_active Active IRE1α (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u XBP1u mRNA IRE1a_active->XBP1u splices RIDD RIDD (Regulated IRE1-Dependent Decay) IRE1a_active->RIDD activates Apoptosis Apoptosis IRE1a_active->Apoptosis promotes XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation Pro_fibrotic_genes Pro-fibrotic Gene Expression (Collagen, Fibronectin) RIDD->Pro_fibrotic_genes contributes to Fibrosis Pulmonary Fibrosis Apoptosis->Fibrosis contributes to KIRA7 This compound KIRA7->IRE1a_active inhibits UPR_Genes UPR Gene Expression (Chaperones, ERAD) XBP1s_protein->UPR_Genes upregulates Pro_fibrotic_genes->Fibrosis G cluster_Induction Fibrosis Induction cluster_Treatment Treatment Regimens cluster_Analysis Endpoint Analysis Bleomycin Intratracheal Bleomycin (1.5 U/kg) Prevention Prevention (Day 0-14) Bleomycin->Prevention Reversal Reversal (Day 14-28) Bleomycin->Reversal KIRA7_dose This compound (5 mg/kg/day, i.p.) or Vehicle Prevention->KIRA7_dose Reversal->KIRA7_dose Histology Histology (H&E, Picrosirius Red) KIRA7_dose->Histology Hydroxyproline Hydroxyproline Assay KIRA7_dose->Hydroxyproline qPCR qPCR (Col1a1, Fn1, Xbp1s, Atf4) KIRA7_dose->qPCR Western_Blot Western Blot (UPR markers) KIRA7_dose->Western_Blot

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of KIRA-7, a potent and selective allosteric inhibitor of IRE1α kinase/RNase activity, for use in murine models of disease. The protocols outlined below are based on established methodologies in the field of endoplasmic reticulum (ER) stress and fibrosis research.

Mechanism of Action

This compound is an imidazopyrazine compound that binds to the kinase domain of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). This binding allosterically inhibits the endoribonuclease (RNase) activity of IRE1α.[1][2][3][4] Under ER stress, IRE1α activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, initiating a transcriptional response to restore ER homeostasis. By inhibiting IRE1α's RNase activity, this compound effectively reduces the levels of spliced XBP1 (XBP1s) and mitigates downstream signaling pathways associated with the terminal UPR.[1][2]

Recommended Dosage for Murine Models

The most extensively documented dosage of this compound in murine models is in the context of bleomycin-induced pulmonary fibrosis in C57BL/6 mice.[1][2][4]

Table 1: Recommended Dosage and Administration of this compound in Murine Models

ParameterRecommendation
Animal Model C57BL/6 mice
Dosage 5 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Frequency Daily
Duration 14 days

This dosing regimen has been shown to effectively reduce markers of ER stress and fibrosis in the lungs of treated mice.[1][2][4]

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

A critical step for successful in vivo studies is the proper formulation of the investigational compound. For this compound, a vehicle solution that ensures solubility and bioavailability is essential.

Table 2: this compound Formulation for Intraperitoneal Injection

ComponentPercentage
DMSO5%
PEG30030%
Tween 805%
Saline / PBS / ddH₂O60%

Protocol:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a stock solution.

  • In a separate tube, mix the PEG300 and Tween 80.

  • Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

  • Slowly add the saline, PBS, or ddH₂O to the mixture while vortexing to bring it to the final volume.

  • Ensure the final solution is clear before administration.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal administration device (e.g., MicroSprayer® Aerosolizer)

Protocol:

  • Anesthetize the mice using the chosen anesthetic agent.

  • Suspend the anesthetized mouse on a surgical board at a 60-degree angle.

  • Visualize the trachea by gently pulling the tongue to the side.

  • Instill a single dose of bleomycin (1.5 - 3.0 U/kg body weight) dissolved in 50 µL of sterile saline intratracheally. Control animals should receive 50 µL of sterile saline.

  • Monitor the mice until they have fully recovered from anesthesia.

  • Initiate this compound treatment (5 mg/kg, i.p., daily) on the same day as bleomycin administration (prophylactic regimen) or after a specified period (e.g., 14 days) to model a therapeutic intervention.

  • Continue this compound treatment for 14 days.

  • At the end of the treatment period, euthanize the mice and collect lung tissue for analysis.

Table 3: Key Readouts for Efficacy Evaluation

AnalysisMethodTarget
Histopathology Masson's Trichrome Staining, H&E StainingCollagen deposition, lung architecture
Biochemical Analysis Western Blot, qPCRPhospho-IRE1α, XBP1s, BiP, CHOP, ATF4, Collagen I, Fibronectin
Hydroxyproline Assay Colorimetric AssayTotal lung collagen content

Signaling Pathways and Visualization

This compound's primary mechanism of action is through the inhibition of the IRE1α branch of the Unfolded Protein Response. The UPR is a complex signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

Unfolded Protein Response (UPR) Signaling Pathway

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus unfolded_proteins Unfolded Proteins BiP BiP/GRP78 IRE1a IRE1α BiP->IRE1a PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splicing eIF2a eIF2α PERK->eIF2a phosphorylation ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi cleavage XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation UPRE UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPRE transcription eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 translation upregulation CHOP CHOP ATF4->CHOP transcription ATF6_cleaved->UPRE transcription KIRA7_Mechanism KIRA7 This compound IRE1a IRE1α KIRA7->IRE1a inhibition XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA UPR_target_genes UPR Target Genes XBP1s_mRNA->UPR_target_genes Experimental_Workflow start Start bleomycin Induce Pulmonary Fibrosis (Bleomycin, 1.5-3.0 U/kg, i.t.) start->bleomycin treatment Administer this compound (5 mg/kg, i.p., daily for 14 days) bleomycin->treatment euthanasia Euthanize Mice and Collect Lung Tissue treatment->euthanasia analysis Analyze Tissue Samples euthanasia->analysis histology Histopathology (Masson's Trichrome, H&E) analysis->histology biochem Biochemical Analysis (Western Blot, qPCR) analysis->biochem hydroxyproline Hydroxyproline Assay analysis->hydroxyproline end End

References

Preparing KIRA-7 Stock Solution with DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIRA-7 is a potent and specific allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase.[1] By binding to the kinase domain, this compound inhibits the endoribonuclease (RNase) activity of IRE1α, a key sensor of endoplasmic reticulum (ER) stress.[1] This inhibition modulates the unfolded protein response (UPR) and has shown therapeutic potential in models of fibrotic diseases.[2][3] Accurate preparation of this compound stock solutions is critical for reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell-based assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference(s)
Molecular Weight 466.51 g/mol [1]
Formula C₂₇H₂₃FN₆O[1]
Appearance White to off-white solid[1]
CAS Number 1937235-76-1[1]
Solubility in DMSO 100 mg/mL (214.36 mM)[1]
IC₅₀ (IRE1α kinase) 110 nM[1][4]
IC₅₀ (IRE1α RNase) 220 nM[5]

This compound Signaling Pathway

This compound exerts its effects by modulating the IRE1α branch of the Unfolded Protein Response (UPR). Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control. This compound, by inhibiting the kinase and subsequently the RNase activity of IRE1α, prevents the splicing of XBP1 mRNA, thereby attenuating the UPR signaling cascade.

KIRA7_Signaling_Pathway ER_Stress Endoplasmic Reticulum (ER) Stress (e.g., unfolded proteins) IRE1a_inactive Inactive IRE1α (Monomer) ER_Stress->IRE1a_inactive induces IRE1a_active Active IRE1α (Dimer/Oligomer) Autophosphorylated IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA Unspliced XBP1 (XBP1u) mRNA IRE1a_active->XBP1u_mRNA splices Apoptosis Apoptosis IRE1a_active->Apoptosis prolonged activation can lead to KIRA7 This compound KIRA7->IRE1a_active allosterically inhibits kinase & RNase activity XBP1s_mRNA Spliced XBP1 (XBP1s) mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Gene Expression (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Cell_Survival Cell Survival and Adaptation UPR_Genes->Cell_Survival

Figure 1: this compound inhibits the IRE1α signaling pathway.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for a stock solution, which can then be further diluted to the desired working concentration for various cell-based assays.

Materials:

  • This compound powder (Molecular Weight: 466.51 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 466.51 g/mol x 1000 mg/g = 4.6651 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.67 mg of this compound powder into the tared tube. Record the exact weight.

  • Dissolving this compound in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 466.51 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Stock_Solution_Workflow Start Start Calculate Calculate Mass of this compound (for desired concentration and volume) Start->Calculate Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Check_Solubility Visually Inspect for Complete Dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve Not Dissolved Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Completely Dissolved Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Figure 2: Workflow for preparing this compound stock solution.

Cell-Based Assay Protocol: Inhibition of XBP1 Splicing

This protocol provides a general method to assess the inhibitory effect of this compound on ER stress-induced XBP1 mRNA splicing in a relevant cell line.

Materials:

  • Cells susceptible to ER stress (e.g., HEK293T, HeLa, or a specific cell line of interest)

  • Complete cell culture medium

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents and primers specific for spliced and unspliced XBP1

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). A typical effective concentration range to observe inhibition of XBP1 splicing is between 100 nM and 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. The final DMSO concentration should ideally be below 0.1% to minimize solvent toxicity.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for 1-2 hours.

  • ER Stress Induction:

    • Add the ER stress inducer (e.g., 1 µM Thapsigargin or 5 µg/mL Tunicamycin) to the wells, including the vehicle control.

    • Incubate for an additional 4-6 hours.

  • RNA Extraction and RT-PCR:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Perform reverse transcription to synthesize cDNA.

    • Amplify the XBP1 cDNA using PCR with primers that can distinguish between the spliced and unspliced forms. The 26-nucleotide intron removal in the spliced form allows for differentiation by size on an agarose gel.[6][7]

  • Analysis:

    • Run the PCR products on an agarose gel.

    • Visualize the bands under UV light. A decrease in the intensity of the spliced XBP1 band with increasing concentrations of this compound indicates successful inhibition of IRE1α RNase activity.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

References

Application Notes and Protocols for KIRA-7 Treatment in MLE12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIRA-7 is a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. In the context of lung diseases, particularly those involving alveolar epithelial cells like the mouse lung epithelial cell line MLE12, ER stress and the subsequent activation of IRE1α have been implicated in pathological processes such as inflammation, apoptosis, and fibrosis.[1][2]

These application notes provide a detailed protocol for the treatment of MLE12 cells with this compound, outlining its mechanism of action, experimental procedures, and data analysis. The information is intended to guide researchers in studying the therapeutic potential of IRE1α inhibition in lung-related pathologies.

Mechanism of Action of this compound

This compound acts by targeting the kinase domain of IRE1α, thereby inhibiting its endoribonuclease (RNase) activity. Under ER stress, IRE1α autophosphorylates and dimerizes, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD). By inhibiting IRE1α's kinase activity, this compound prevents XBP1 splicing and the subsequent downstream signaling cascade.[1]

Prolonged or excessive ER stress can lead to a switch from adaptive to pro-apoptotic signaling, partially mediated by IRE1α.[3][4] Inhibition of IRE1α by compounds like this compound has been shown to mitigate these detrimental effects in various disease models. In the context of lung fibrosis, IRE1α signaling can drive the differentiation of alveolar epithelial type 2 (AT2) cells towards a profibrotic phenotype.[1][5] Therefore, this compound and similar molecules are valuable tools for investigating the role of the IRE1α pathway in lung epithelial cell fate and function.

Quantitative Data Summary

The following table summarizes quantitative data from studies using IRE1α inhibitors in MLE12 cells or related models. This data can serve as a reference for designing experiments with this compound.

Inhibitor Cell Line/Model Concentration Range Key Findings Reference
STF-083010MLE12 cells10-100 µMDose-dependent inhibition of Tunicamycin-induced XBP1 splicing.[1]
STF-083010MLE12 cells50 µMIncreased Annexin V positive cells when combined with Tunicamycin, suggesting a role in apoptosis.[1]
OPK-711MLE12 cellsNot specified in abstractAttenuated MHV-1-induced XBP-1 splicing and viral replication.[6]
OPK-711Mouse model of lung injury20 mg/kg/dayReduced ER stress and attenuated the loss of a homeostatic AT2 cell state.[6]
Tunicamycin (ER stress inducer)MLE12 cells0.1-0.5 µg/mlInduced ER stress and epithelial-to-mesenchymal transition (EMT) with minimal cell death.[7]

Experimental Protocols

Cell Culture and Maintenance of MLE12 Cells
  • Growth Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 2% heat-inactivated fetal bovine serum (FBS), 0.005 mg/ml insulin, 0.01 mg/ml transferrin, 30 nM sodium selenite, 10 nM hydrocortisone, 10 nM β-estradiol, 10 mM HEPES, and 1 mM L-glutamine.[8]

  • Culture Conditions: Culture MLE12 cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a 0.25% (w/v) Trypsin-0.53 mM EDTA solution. Neutralize trypsin with growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh growth medium and seed into new culture vessels.

This compound Treatment Protocol
  • Cell Seeding: Seed MLE12 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for viability assays) at a density that allows for optimal growth during the experiment.

  • Induction of ER Stress (Optional): To study the effect of this compound under ER stress conditions, treat cells with an ER stress-inducing agent such as Tunicamycin (e.g., 0.5 µg/ml) or Thapsigargin for a predetermined time (e.g., 4-48 hours) before or concurrently with this compound treatment.[1][7]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for MLE12 cells (a starting point could be in the low micromolar range, based on data for similar inhibitors).

  • Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound (and ER stress inducer, if applicable). Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the endpoint being measured.

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis such as RNA extraction for qPCR (to measure XBP1 splicing), protein extraction for Western blotting (to assess UPR markers like BiP, CHOP, and phosphorylated IRE1α), or cell viability assays.

Western Blotting for UPR Markers
  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., BiP/GRP78, CHOP/DDIT3, IRE1α, p-IRE1α, XBP1s, and a loading control like β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR) for XBP1 Splicing
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells using a suitable kit and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.

  • Data Analysis: Calculate the ratio of spliced to total (spliced + unspliced) XBP1 mRNA to quantify the extent of IRE1α activation.

Visualizations

Signaling Pathway Diagram

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen IRE1a_inactive IRE1α (Inactive) BiP BiP IRE1a_inactive->BiP IRE1a_active IRE1α (Active Dimer) (Kinase & RNase activity) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation BiP->IRE1a_inactive Dissociation XBP1u_mRNA XBP1u mRNA XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation TRAF2 TRAF2 ASK1 ASK1 TRAF2->ASK1 Activation Cascade JNK JNK ASK1->JNK Activation Cascade UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcriptional Upregulation ER_Stress ER Stress (Unfolded Proteins) ER_Stress->BiP Sequestration KIRA7 This compound KIRA7->IRE1a_active Inhibition IRE1a_active->XBP1u_mRNA Splicing IRE1a_active->TRAF2 Recruitment

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

KIRA7_Treatment_Workflow cluster_analysis Downstream Analysis start Start: Culture MLE12 Cells seed_cells Seed MLE12 cells in appropriate plates start->seed_cells induce_stress Optional: Induce ER Stress (e.g., Tunicamycin) seed_cells->induce_stress treat_cells Treat cells with this compound (include vehicle control) seed_cells->treat_cells No induce_stress->treat_cells Yes incubate Incubate for desired time (e.g., 6-48 hours) treat_cells->incubate harvest Harvest Cells incubate->harvest protein_analysis Protein Analysis (Western Blot for UPR markers) harvest->protein_analysis rna_analysis RNA Analysis (qPCR for XBP1 splicing) harvest->rna_analysis viability_assay Cell Viability Assay (e.g., MTT, Annexin V) harvest->viability_assay

References

Application Notes and Protocols for Intraperitoneal Injection of KIRA-7 in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIRA-7 is a potent and selective allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase.[1][2] By binding to the kinase domain, this compound inhibits the endoribonuclease (RNase) activity of IRE1α, a key sensor and effector of the unfolded protein response (UPR) activated by endoplasmic reticulum (ER) stress.[1][2] Chronic ER stress and subsequent UPR activation are implicated in the pathogenesis of numerous diseases, including fibrotic disorders, inflammatory conditions, and cancer.[3][4] In preclinical studies, this compound has demonstrated therapeutic potential by mitigating ER stress-induced cellular dysfunction and pathology.[1] This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of this compound in C57BL/6 mice, a commonly used inbred mouse strain in biomedical research.

Mechanism of Action: this compound and the IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates the expression of genes involved in protein folding and quality control to restore ER homeostasis. However, prolonged IRE1α activation can lead to a terminal UPR, promoting apoptosis. This compound allosterically inhibits the RNase activity of IRE1α, thereby reducing XBP1 splicing and the downstream consequences of sustained ER stress.[1]

This compound Signaling Pathway Diagram

KIRA7_Pathway This compound Mechanism of Action ER_Stress Endoplasmic Reticulum Stress IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive induces IRE1a_active IRE1α (active dimer/oligomer) Kinase & RNase domains active IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u splices Apoptosis Apoptosis (Terminal UPR) IRE1a_active->Apoptosis prolonged activation leads to KIRA7 This compound KIRA7->IRE1a_active allosterically inhibits RNase activity XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s->XBP1s_protein translation UPR_genes UPR Target Genes (e.g., BiP, CHOP) XBP1s_protein->UPR_genes upregulates Cell_Survival Cell Survival (Restored ER Homeostasis) UPR_genes->Cell_Survival

Caption: Mechanism of this compound in the IRE1α signaling pathway.

In Vivo Application: Bleomycin-Induced Pulmonary Fibrosis Model

A key application of this compound in C57BL/6 mice is in the context of bleomycin-induced pulmonary fibrosis, a widely used model to study idiopathic pulmonary fibrosis (IPF).[1][5]

Experimental Protocol

This protocol is based on a study by Thamsen et al. (2019).[1]

Materials:

  • This compound

  • Vehicle for reconstitution (e.g., 2.5% DMSO + 2.5% Kolliphor + 95% methyl cellulose (B213188) (0.5 g/100 mL))[6]

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • C57BL/6 mice (12 weeks of age)[1]

  • Syringes and needles (25-30 gauge)[7]

Experimental Workflow Diagram

Experimental_Workflow This compound in Bleomycin-Induced Pulmonary Fibrosis Model cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis Animal_Model C57BL/6 Mice (12 weeks old) Bleomycin_Induction Induction of Pulmonary Fibrosis (Single intratracheal dose of Bleomycin, 1.5 units/kg) Animal_Model->Bleomycin_Induction KIRA7_Prep Prepare this compound Solution (5 mg/kg in appropriate vehicle) IP_Injection Intraperitoneal (IP) Injection (Daily for 14 days) Bleomycin_Induction->IP_Injection Vehicle_Control Vehicle Control IP Injection (Daily for 14 days) Bleomycin_Induction->Vehicle_Control KIRA7_Prep->IP_Injection Tissue_Harvest Harvest Lung Tissue (Day 14 post-induction) IP_Injection->Tissue_Harvest Vehicle_Control->Tissue_Harvest Analysis Analysis of: - ER Stress Markers (XBP1s, ATF4, BiP, CHOP) - Fibrosis Markers (Collagen, Fibronectin) Tissue_Harvest->Analysis

Caption: Workflow for evaluating this compound in a mouse model of pulmonary fibrosis.

Procedure:

  • Animal Model: Use 12-week-old C57BL/6 mice.[1]

  • Induction of Pulmonary Fibrosis: Administer a single intratracheal dose of bleomycin at 1.5 units/kg to induce lung injury and subsequent fibrosis.[1]

  • Preparation of this compound Solution:

    • This compound is a hydrophobic compound. A suitable vehicle is required for in vivo administration. A recommended vehicle formulation is 2.5% DMSO + 2.5% Kolliphor + 95% methyl cellulose (0.5 g/100 mL).[6]

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with the remaining vehicle components to achieve the final desired concentration for a 5 mg/kg dose. Ensure the final DMSO concentration is well-tolerated by the animals.

  • Intraperitoneal (IP) Injection:

    • Administer this compound at a dose of 5 mg/kg via intraperitoneal injection.[1]

    • Perform injections daily for 14 consecutive days, starting from the day of bleomycin administration.[1]

    • Injection Technique:

      • Restrain the mouse appropriately.

      • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]

      • Use a 25-30 gauge needle and insert it at a 30-45 degree angle.[7]

      • The injection volume should not exceed 10 ml/kg.

  • Control Group: Administer the vehicle solution to a control group of bleomycin-treated mice following the same injection schedule.

  • Endpoint Analysis: At the end of the 14-day treatment period, euthanize the mice and harvest the lung tissue for analysis of ER stress and fibrosis markers.

Quantitative Data Summary

The following table summarizes the reported effects of this compound treatment in the bleomycin-induced pulmonary fibrosis model in C57BL/6 mice.[1][2]

ParameterTreatment GroupResultReference
ER Stress Markers
Spliced XBP1 (XBP1s)This compound (5 mg/kg)Decreased compared to vehicle[1][2]
ATF4This compound (5 mg/kg)Decreased compared to vehicle[1][2]
BiP mRNA levelsThis compound (5 mg/kg)Significantly decreased compared to vehicle[1][2]
CHOP mRNA levelsThis compound (5 mg/kg)Significantly decreased compared to vehicle[1][2]
Fibrosis Markers
Collagen 1A1 mRNA levelsThis compound (5 mg/kg)Significantly decreased compared to vehicle[1][2]
Fibronectin mRNA levelsThis compound (5 mg/kg)Significantly decreased compared to vehicle[1][2]

Other Potential Applications

While the pulmonary fibrosis model is well-documented, the role of IRE1α in other pathologies suggests broader applications for this compound in C57BL/6 mouse models. Other IRE1α inhibitors have been investigated in models of:

  • Multiple Myeloma: An IRE1α inhibitor was shown to reduce tumor burden in a Vk*MYC myeloma mouse model.[6]

  • Hepatocellular Carcinoma: The IRE1α inhibitor 4µ8C reduced tumor burden and collagen deposition in a mouse model of fibrotic hepatocellular carcinoma.[4]

  • Retinal Degeneration: The IRE1α pathway is implicated in inflammatory responses in retinal diseases.[8]

Researchers can adapt the provided protocols to investigate the efficacy of this compound in these and other relevant disease models using C57BL/6 mice.

Conclusion

This compound is a valuable tool for investigating the therapeutic potential of inhibiting the IRE1α pathway of the unfolded protein response. The provided application notes and protocols offer a framework for conducting in vivo studies using intraperitoneal injection of this compound in C57BL/6 mice. Careful consideration of the experimental design, including appropriate vehicle selection and injection technique, is crucial for obtaining reliable and reproducible results.

References

KIRA-7 in Bleomycin-Induced Lung Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KIRA-7, a small molecule inhibitor of IRE1α kinase, in a preclinical model of bleomycin-induced lung injury and fibrosis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the Unfolded Protein Response (UPR) in pulmonary fibrosis.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to respiratory failure. Endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) have been identified as key contributors to the pathogenesis of IPF.[1] One of the central sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α), a bifunctional protein with both kinase and RNase activities.[2][3] Chronic activation of IRE1α can lead to apoptosis and pro-fibrotic signaling.[2][1]

This compound is an imidazopyrazine compound that allosterically inhibits the kinase domain of IRE1α, thereby attenuating its RNase activity.[4] This inhibition of IRE1α has been shown to have potent anti-fibrotic effects in the widely used bleomycin-induced lung injury model in mice.[4][1] this compound has demonstrated efficacy in both preventing the development of fibrosis when administered prophylactically and promoting the reversal of established fibrosis in therapeutic treatment regimens.[2][1]

Mechanism of Action

Bleomycin (B88199) administration induces ER stress in lung epithelial cells, leading to the activation of the UPR, including the IRE1α pathway. Activated IRE1α splices X-box binding protein 1 (XBP1) mRNA, leading to the translation of the active transcription factor XBP1s. Prolonged ER stress, however, can lead to a "terminal" UPR, promoting apoptosis and fibrosis.[1] this compound intervenes in this pathway by inhibiting the kinase activity of IRE1α, which in turn reduces its RNase activity and the subsequent splicing of XBP1 mRNA. This leads to a decrease in terminal UPR signaling and its pro-fibrotic consequences.[4][1]

cluster_0 ER Lumen cluster_1 ER Membrane cluster_2 Cytoplasm Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (Inactive) Unfolded Proteins->IRE1a_inactive Accumulation IRE1a_active IRE1α (Active) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase Activity XBP1s XBP1s mRNA XBP1u->XBP1s Splicing XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation Fibrosis Fibrosis XBP1s_protein->Fibrosis Pro-fibrotic Gene Expression KIRA7 This compound KIRA7->IRE1a_active Inhibition

Figure 1: this compound Signaling Pathway in ER Stress.

Data Presentation

The following tables summarize the quantitative data from studies using this compound in the bleomycin-induced lung injury model.

Table 1: Effect of this compound on Markers of Fibrosis (Prevention Regimen) [5][6]

MarkerVehicle + Bleomycin (Mean ± SEM)This compound + Bleomycin (Mean ± SEM)P-value
Lung Weight (mg)~250~175<0.001
Hydroxyproline (µ g/lung )~250~150<0.01
Collagen 1A1 mRNA (relative expression)~12~4<0.01
Fibronectin mRNA (relative expression)~10~3<0.01

Table 2: Effect of this compound on Markers of Fibrosis (Reversal Regimen) [7]

MarkerVehicle + Bleomycin (Mean ± SEM)This compound + Bleomycin (Mean ± SEM)P-value
Lung Weight (mg)~225~175<0.05
Hydroxyproline (µ g/lung )~225~150<0.01
Collagen 1A1 mRNA (relative expression)~10~4<0.01
Fibronectin mRNA (relative expression)~8~3<0.01

Table 3: Effect of this compound on Terminal UPR Markers [5]

MarkerVehicle + BleomycinThis compound + Bleomycin
XBP1s ProteinIncreasedDecreased
ATF4 ProteinIncreasedDecreased
BiP mRNA (relative expression)IncreasedDecreased
CHOP mRNA (relative expression)IncreasedDecreased

Experimental Protocols

Bleomycin-Induced Lung Injury Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted and utilized model.[8][9][10]

cluster_0 Animal Preparation cluster_1 Intratracheal Instillation cluster_2 Post-Procedure A1 Anesthetize Mouse (e.g., Ketamine/Xylazine) A2 Position Mouse in Supine Position A1->A2 B1 Visualize Glottis A2->B1 B2 Insert Catheter into Trachea B1->B2 B3 Slowly Instill Bleomycin Solution B2->B3 C1 Monitor Animal Recovery B3->C1

Figure 2: Bleomycin Instillation Workflow.

Materials:

  • Bleomycin sulfate (B86663)

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Animal intubation stand or platform[11]

  • Fiber-optic light source[11]

  • 20-22 gauge catheter[11]

  • Microsyringe

Procedure:

  • Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.[9]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine and xylazine).[12]

  • Positioning: Place the anesthetized mouse in a supine position on an intubation stand.[11]

  • Intubation: Gently expose the trachea. A non-invasive method involves gently pulling the tongue aside to visualize the glottis, aided by a fiber-optic light source.[11]

  • Instillation: Carefully insert a 20-22 gauge catheter into the trachea. Slowly instill a single dose of bleomycin sulfate (typically 1.5-3 U/kg) dissolved in sterile saline.[4][8] The instillation volume is typically between 30-50 µl for a mouse.[11]

  • Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide supportive care as needed.

This compound Treatment Regimens

This compound can be administered in two primary regimens: prevention and reversal.

cluster_prevention Prevention Regimen cluster_reversal Reversal Regimen P1 Day 0: Bleomycin Instillation P2 Day 0 to Day 14: Daily this compound Administration P1->P2 P3 Day 14: Euthanasia and Tissue Harvest P2->P3 R1 Day 0: Bleomycin Instillation R2 Day 14 to Day 28: Daily this compound Administration R1->R2 R3 Day 28: Euthanasia and Tissue Harvest R2->R3

Figure 3: this compound Treatment Timelines.

1. Prevention Regimen: [5]

  • Objective: To assess the ability of this compound to prevent the initiation of pulmonary fibrosis.

  • Procedure:

    • On day 0, induce lung injury with a single intratracheal dose of bleomycin.

    • Beginning on day 0 and continuing daily for 14 days, administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control.[4]

    • On day 14, euthanize the mice and harvest lung tissue for analysis.

2. Reversal Regimen: [1][7]

  • Objective: To evaluate the therapeutic potential of this compound to reverse established fibrosis.

  • Procedure:

    • On day 0, induce lung injury with a single intratracheal dose of bleomycin.

    • Allow fibrosis to establish for 14 days.

    • Beginning on day 14 and continuing daily for an additional 14 days (until day 28), administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control.[7]

    • On day 28, euthanize the mice and harvest lung tissue for analysis.

Endpoint Analysis

A variety of methods can be used to assess the extent of lung fibrosis and the efficacy of this compound treatment.

1. Histopathology:

  • Harvested lungs can be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for collagen deposition.[5]

  • The severity of fibrosis can be quantified using a modified Ashcroft scoring system.[10]

2. Hydroxyproline Assay:

  • Hydroxyproline is a major component of collagen, and its quantification in lung homogenates provides a measure of total collagen content.[6][10]

3. Gene Expression Analysis:

  • Quantitative PCR (qPCR) can be used to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Fn1) and UPR markers (e.g., Bip, Chop) in lung tissue homogenates.[4][5]

4. Western Blotting:

  • Protein levels of UPR markers such as spliced XBP1 (XBP1s) and ATF4 can be assessed by Western blot analysis of lung tissue lysates.[4][5]

Conclusion

The IRE1α pathway of the Unfolded Protein Response is a promising therapeutic target for pulmonary fibrosis.[1] The small molecule inhibitor this compound has demonstrated significant anti-fibrotic effects in the bleomycin-induced lung injury model, both in preventing the onset of fibrosis and in promoting the reversal of established disease.[2][1] The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and other IRE1α inhibitors for the treatment of fibrotic lung diseases.

References

Application Notes and Protocols for KIRA-7 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIRA-7 is a potent and specific small molecule inhibitor of the kinase domain of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2][3] By allosterically inhibiting the RNase activity of IRE1α, this compound serves as a valuable tool for investigating the roles of ER stress and the UPR in various physiological and pathological processes, including cancer, fibrosis, and inflammatory diseases.[4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the IRE1α signaling pathway.

Mechanism of Action

Under conditions of endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins, IRE1α dimerizes and autophosphorylates, leading to the activation of its endoribonuclease (RNase) domain.[4][7] This RNase activity has two main downstream effects: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.[1][4] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control.[7] this compound binds to the ATP-binding pocket of the IRE1α kinase domain, which in turn allosterically inhibits its RNase function, thereby preventing XBP1 splicing and RIDD activity.[2][3][8]

Signaling Pathway of IRE1α and Inhibition by this compound

IRE1a_Pathway IRE1α Signaling Pathway and this compound Inhibition UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP binds IRE1a_inactive IRE1α (inactive monomer) BiP->IRE1a_inactive dissociates IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing RIDD RIDD Substrate mRNAs IRE1a_active->RIDD degradation (RIDD) TRAF2 TRAF2 IRE1a_active->TRAF2 recruits KIRA7 This compound KIRA7->IRE1a_active Inhibits RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Gene Expression (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Degraded_mRNA Degraded mRNA RIDD->Degraded_mRNA ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis promotes

Caption: IRE1α signaling pathway and this compound mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published findings. Researchers should note that optimal concentrations and treatment times may vary depending on the cell line and experimental conditions.

ParameterValueCell Line/SystemReference
IC50 (IRE1α kinase) 110 nMBiochemical Assay[1][2][3][6]
IC50 (IRE1α RNase) 220 nMBiochemical Assay[3]
Effective Concentration (XBP1 Splicing Inhibition) 1 - 10 µMMLE12 (murine alveolar epithelial cells)[2][6]
Treatment Duration (In Vitro) 4 - 72 hoursVarious[9][10][11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 466.51 g/mol ), dissolve 4.67 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Allow cells to adhere overnight A->B C 3. Treat cells with varying concentrations of this compound (e.g., 0.1 - 50 µM) and a vehicle control (DMSO) B->C D 4. Incubate for desired duration (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G 7. Solubilize formazan crystals with DMSO or solubilization buffer F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability relative to vehicle control H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or formazan solubilization solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[12]

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A final concentration range of 0.1 µM to 50 µM is recommended for initial experiments. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay is used to determine the inhibitory effect of this compound on IRE1α-mediated XBP1 mRNA splicing.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents

  • Primers for XBP1 (flanking the 26-nucleotide intron)

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for 1-2 hours.

  • Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) and incubate for 4-6 hours.

  • Harvest cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.[14][15]

  • Separate the PCR products on a 3% agarose gel. The unspliced product will be 26 base pairs larger than the spliced product.[14]

  • Visualize the bands under UV light and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Western Blot Analysis of UPR Markers

This protocol is for detecting changes in the protein levels of key UPR markers following this compound treatment.

Materials:

  • Cells and treatment reagents as described in the XBP1 splicing assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-IRE1α, anti-IRE1α, anti-BiP/GRP78, anti-CHOP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound and an ER stress inducer as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[16]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an ECL substrate.[17]

  • Capture the chemiluminescent signal and perform densitometric analysis, normalizing to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and treatment reagents.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seed cells and treat with this compound and/or an ER stress inducer for the desired duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.[18][19]

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.[19][20]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Troubleshooting

  • Low this compound activity: Ensure the stock solution is properly prepared and stored. Verify the final concentration in the cell culture medium. Optimize treatment duration.

  • High cytotoxicity: Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Reduce the treatment duration.

  • Inconsistent Western blot results: Ensure complete protein transfer and use appropriate antibody dilutions. Always include positive and negative controls.

  • No XBP1 splicing observed with inducer: Confirm the activity of the ER stress inducer. Check the integrity of the extracted RNA.

Conclusion

This compound is a powerful research tool for dissecting the complex roles of the IRE1α branch of the unfolded protein response. The protocols provided here offer a framework for investigating the effects of this compound in various cell culture models. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and reproducible results.

References

KIRA-7: Application Notes and Protocols for Studying Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), represent a growing global health crisis. A key pathological feature underlying these conditions is cellular stress, particularly endoplasmic reticulum (ER) stress. The inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. Chronic activation of the IRE1α pathway has been implicated in the pathogenesis of metabolic diseases by promoting inflammation, insulin (B600854) resistance, and apoptosis.[1][2]

KIRA-7 is a potent and selective small molecule inhibitor of the IRE1α kinase domain, thereby allosterically inhibiting its endoribonuclease (RNase) activity.[3] Its high specificity and efficacy make it an invaluable tool for investigating the role of the IRE1α signaling pathway in metabolic diseases and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound and its analog KIRA8 in both in vitro and in vivo models of metabolic disease, along with representative data and pathway diagrams to facilitate experimental design and interpretation.

Mechanism of Action

This compound and its analog KIRA8 are ATP-competitive inhibitors that bind to the kinase domain of IRE1α. This binding prevents the autophosphorylation of IRE1α, which is a crucial step for the activation of its RNase domain.[3] The inhibition of the RNase activity blocks the splicing of X-box binding protein 1 (XBP1) mRNA into its active form (XBP1s), a key transcription factor that upregulates genes involved in protein folding and degradation.[1][4] By inhibiting the IRE1α/XBP1s pathway, this compound and KIRA8 can mitigate the detrimental effects of chronic ER stress in metabolic diseases.

Data Presentation

In Vitro Efficacy of this compound/KIRA8
Cell LineStressorThis compound/KIRA8 ConcentrationEffectReference
C2C12 MyotubesPalmitate or TunicamycinNot specifiedReverses the reduction in Akt phosphorylation and glucose uptake.[1]
MLE12 (alveolar epithelial)Not specifiedNot specifiedInhibits XBP1 splicing.[3]
In Vivo Efficacy of this compound/KIRA8
Animal ModelTreatmentDurationKey FindingsReference
High-Fat Diet (HFD)-induced obese miceKIRA8 (i.p. injection)10 weeks of HFD, followed by KIRA8 treatmentReduced body weight, adipose mass, and liver size. Improved glucose metabolism. Restored S1PL expression and activity in muscle.[1]
Bleomycin-induced pulmonary fibrosis miceThis compound (5 mg/kg, i.p. daily)14 daysDecreased spliced XBP1 and ATF4. Reduced mRNA levels of BiP and CHOP.[3]
Non-obese diabetic (NOD) miceKIRA8 (daily i.p. injection)Initiated at disease onsetReverses established autoimmune diabetes.[5]
NASH mouse modelKIRA8Not specifiedAttenuated non-alcoholic steatohepatitis.[2]

Experimental Protocols

In Vitro Protocol: Reversal of Palmitate-Induced Insulin Resistance in C2C12 Myotubes

This protocol describes how to assess the ability of this compound/KIRA8 to reverse insulin resistance induced by the saturated fatty acid palmitate in a skeletal muscle cell line.

Materials:

  • C2C12 myoblasts

  • DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

  • Horse serum

  • Palmitate (sodium salt)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound or KIRA8

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Reagents for protein quantification (e.g., BCA assay)

  • Antibodies for Western blotting (e.g., phospho-Akt, total Akt, phospho-IRE1α, total IRE1α)

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach confluence. Allow 4-6 days for differentiation.

  • Induction of Insulin Resistance:

    • Prepare a 2 mM palmitate solution complexed with 2% BSA in DMEM.

    • Treat differentiated C2C12 myotubes with 0.5 mM palmitate for 16-24 hours to induce ER stress and insulin resistance.[1]

  • This compound/KIRA8 Treatment:

    • Co-treat the cells with the desired concentrations of this compound or KIRA8 along with palmitate for the final 12-24 hours of the incubation period. A dose-response experiment (e.g., 10 nM - 1 µM) is recommended to determine the optimal concentration.

  • Assessment of Insulin Signaling (Western Blot):

    • Following treatment, starve the cells in serum-free DMEM for 2-4 hours.

    • Stimulate with 100 nM insulin for 10-15 minutes.

    • Lyse the cells and perform Western blot analysis for phospho-Akt (Ser473), total Akt, phospho-IRE1α, and total IRE1α to assess the integrity of the insulin signaling pathway.

  • Glucose Uptake Assay:

    • After treatment and serum starvation, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate with KRH buffer with or without 100 nM insulin for 30 minutes.

    • Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes.

    • Wash the cells with ice-cold KRH buffer to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize to protein concentration.

In Vivo Protocol: this compound/KIRA8 Treatment in a High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines the use of this compound/KIRA8 to evaluate its effects on metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • C57BL/6N mice (male)

  • Normal chow diet (NCD)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • This compound or KIRA8

  • Vehicle (e.g., DMSO, PEG300, Tween 80 in saline)

  • Equipment for intraperitoneal (i.p.) injections

  • Glucometer and test strips

  • Insulin

  • Equipment for glucose and insulin tolerance tests

Procedure:

  • Induction of Obesity:

    • At 6-8 weeks of age, divide mice into two groups: one fed NCD and the other HFD.

    • Maintain the mice on their respective diets for 10-12 weeks to induce obesity and insulin resistance in the HFD group.[1]

  • This compound/KIRA8 Administration:

    • After the diet-induced obesity period, treat a cohort of HFD mice with this compound (e.g., 5 mg/kg) or KIRA8 via daily intraperitoneal injections.[1][3] Treat a control HFD group with the vehicle.

    • Continue the treatment for a specified period (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Body Weight and Composition: Monitor body weight weekly. At the end of the study, measure adipose and liver mass.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and after the treatment period.

      • GTT: Fast mice for 6 hours, then administer a glucose bolus (e.g., 2 g/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

      • ITT: Fast mice for 4-6 hours, then administer an insulin bolus (e.g., 0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Tissue and Blood Analysis:

    • At the end of the study, collect blood to measure plasma insulin, glucose, and lipid profiles.

    • Harvest tissues such as liver, adipose tissue, and muscle. Analyze gene and protein expression of markers for ER stress (e.g., XBP1s, CHOP), inflammation, and insulin signaling (e.g., pAkt).

Visualizations

Signaling Pathways

IRE1a_Signaling_Pathway ER_Stress ER Stress (e.g., High Glucose, Palmitate) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active dimer/oligomer) (Autophosphorylated) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices JNK JNK Activation IRE1a_active->JNK RIDD RIDD (mRNA decay) IRE1a_active->RIDD KIRA7 This compound / KIRA8 KIRA7->IRE1a_active inhibits kinase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Gene Expression (Chaperones, ERAD) XBP1s_protein->UPR_Genes activates Insulin_Signaling Insulin Signaling Inflammation Inflammation Apoptosis Apoptosis JNK->Insulin_Signaling inhibits JNK->Inflammation promotes JNK->Apoptosis promotes RIDD->Apoptosis can lead to

Caption: this compound inhibits the IRE1α signaling pathway in metabolic stress.

Experimental Workflows

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis C2C12 C2C12 Myoblasts Culture Differentiate Differentiate to Myotubes (2% Horse Serum) C2C12->Differentiate Induce_IR Induce Insulin Resistance (0.5 mM Palmitate) Differentiate->Induce_IR Treat_KIRA7 Treat with this compound/KIRA8 Differentiate->Treat_KIRA7 co-treatment Insulin_Stim Insulin Stimulation Treat_KIRA7->Insulin_Stim Western Western Blot (pAkt, pIRE1α) Insulin_Stim->Western Glucose_Uptake Glucose Uptake Assay Insulin_Stim->Glucose_Uptake

Caption: In vitro workflow for assessing this compound in insulin resistance.

In_Vivo_Workflow cluster_model Model Development cluster_intervention Intervention cluster_assessment Assessment Mice C57BL/6N Mice HFD High-Fat Diet (10-12 weeks) Mice->HFD KIRA7_Treat This compound/KIRA8 Treatment (i.p. daily) HFD->KIRA7_Treat Met_Pheno Metabolic Phenotyping (Body Weight, GTT, ITT) KIRA7_Treat->Met_Pheno Tissue_Analysis Tissue & Blood Analysis KIRA7_Treat->Tissue_Analysis at endpoint

Caption: In vivo workflow for evaluating this compound in diet-induced obesity.

References

Application Notes and Protocols for Long-Term KIRA-7 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term in vivo administration of KIRA-7, a small molecule inhibitor of IRE1α (Inositol-requiring enzyme 1α), in a preclinical animal model of pulmonary fibrosis. The protocols and data presented are based on the findings from a study by Thamsen M, et al., published in PLoS ONE in 2019, which demonstrated the anti-fibrotic effects of this compound.

Introduction

Endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR) are implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] IRE1α, a key sensor of the UPR, possesses both kinase and RNase activities. Its sustained activation can lead to apoptosis and inflammation. This compound is an imidazopyrazine compound that allosterically inhibits the RNase activity of IRE1α by binding to its kinase domain, thereby mitigating the detrimental effects of chronic ER stress.[1][2][3] Animal studies have shown that systemic administration of this compound can prevent and even reverse established pulmonary fibrosis, highlighting its therapeutic potential.[1][4]

Signaling Pathway of IRE1α in ER Stress

Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation. This activates its RNase domain, which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, under prolonged ER stress, IRE1α can also promote apoptosis through the regulated IRE1-dependent decay (RIDD) of mRNAs and the activation of pro-apoptotic signaling pathways. This compound, by inhibiting the RNase activity of IRE1α, can modulate these downstream effects.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytoplasm Cytoplasm UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Sequestration IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive Inhibition IRE1a_active IRE1α (active) Dimerization & Autophosphorylation IRE1a_inactive->IRE1a_active Activation XBP1u XBP1u mRNA IRE1a_active->XBP1u Splicing RIDD RIDD IRE1a_active->RIDD Activation KIRA7 This compound KIRA7->IRE1a_active Inhibition XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation CellSurvival Cell Survival & ER Homeostasis XBP1s_protein->CellSurvival Upregulation of chaperones, ERAD Apoptosis Apoptosis RIDD->Apoptosis

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from the long-term administration of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.

Table 1: Efficacy of this compound in the Prevention of Bleomycin-Induced Pulmonary Fibrosis

ParameterVehicle ControlBleomycin (B88199) + VehicleBleomycin + this compound (5 mg/kg/day)
Fibrosis Score (Ashcroft) LowHighSignificantly Reduced
Lung Weight (mg) BaselineIncreasedSignificantly Reduced
Total Lung Hydroxyproline (B1673980) (µ g/lung ) BaselineIncreasedSignificantly Reduced
Collagen 1A1 mRNA (relative expression) BaselineUpregulatedSignificantly Downregulated
Fibronectin mRNA (relative expression) BaselineUpregulatedSignificantly Downregulated

Table 2: Effect of this compound on UPR Markers in the Prevention Model

MarkerVehicle ControlBleomycin + VehicleBleomycin + this compound (5 mg/kg/day)
spliced XBP1 (XBP1s) LowHighSignificantly Reduced
ATF4 Protein LowHighSignificantly Reduced
BiP mRNA (relative expression) BaselineUpregulatedSignificantly Downregulated
CHOP mRNA (relative expression) BaselineUpregulatedSignificantly Downregulated

Table 3: Efficacy of this compound in the Reversal of Established Bleomycin-Induced Pulmonary Fibrosis

ParameterBleomycin + Vehicle (Day 14-28)Bleomycin + this compound (5 mg/kg/day, Day 14-28)
Fibrosis Score (Ashcroft) Persistently HighSignificantly Reduced
Total Lung Hydroxyproline (µ g/lung ) Persistently HighSignificantly Reduced

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice, a widely used model to study the pathogenesis of the disease and to evaluate potential therapies.

Bleomycin_Workflow Start Start: C57BL/6 mice (8-12 weeks old) Anesthesia Anesthetize mice (e.g., isoflurane) Start->Anesthesia Intratracheal_instillation Intratracheal instillation of Bleomycin (1.5 - 3.0 U/kg in sterile saline) Anesthesia->Intratracheal_instillation Post_procedure_care Monitor recovery from anesthesia Intratracheal_instillation->Post_procedure_care Treatment_initiation Initiate this compound or vehicle treatment (Prevention or Reversal Regimen) Post_procedure_care->Treatment_initiation Daily_monitoring Daily monitoring of body weight and clinical signs Treatment_initiation->Daily_monitoring Sacrifice Euthanasia at endpoint (e.g., Day 14 or 28) Daily_monitoring->Sacrifice Tissue_collection Collect bronchoalveolar lavage fluid (BALF) and lung tissue Sacrifice->Tissue_collection Analysis Proceed to histological and biochemical analysis Tissue_collection->Analysis

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Bleomycin sulfate

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Animal intubation platform

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Place the anesthetized mouse on the intubation platform.

  • Visualize the trachea and perform orotracheal intubation.

  • Instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).

  • Monitor the animal until it has fully recovered from anesthesia.

  • House the animals with free access to food and water and monitor their health daily.

This compound Administration Protocol

Formulation:

  • Dissolve this compound in a suitable vehicle. A common vehicle is a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% sterile saline.

  • Prepare the formulation fresh daily.

Dosing Regimen:

  • Prevention Study: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily, starting on the same day as bleomycin instillation (Day 0) and continuing for the duration of the study (e.g., 14 or 21 days).

  • Reversal Study: Induce fibrosis with bleomycin. After a period of fibrosis establishment (e.g., 14 days), begin daily i.p. injections of this compound (e.g., 5 mg/kg) or vehicle and continue for a specified duration (e.g., 14 days).

Assessment of Pulmonary Fibrosis

a) Histological Analysis:

  • At the study endpoint, euthanize the mice.

  • Perfuse the lungs with saline and inflate with 10% neutral buffered formalin at a constant pressure.

  • Excise the lungs and immerse in formalin for at least 24 hours.

  • Process the fixed lung tissue and embed in paraffin (B1166041).

  • Section the paraffin blocks (e.g., 5 µm thickness) and mount on slides.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for collagen deposition.

  • Score the extent of fibrosis using a semi-quantitative method such as the Ashcroft scoring system.

b) Hydroxyproline Assay:

  • Excise and weigh a portion of the lung tissue.

  • Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysate and perform a colorimetric assay to quantify the hydroxyproline content, which is a major component of collagen.

Analysis of UPR Markers

a) Western Blotting for XBP1s and ATF4:

  • Homogenize lung tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against XBP1s, ATF4, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

b) Quantitative Real-Time PCR (qPCR) for BiP and CHOP:

  • Isolate total RNA from lung tissue using a suitable kit (e.g., RNeasy Kit).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for Hspa5 (BiP), Ddit3 (CHOP), and a housekeeping gene (e.g., Gapdh).

  • Calculate the relative gene expression using the ΔΔCt method.

Safety and Pharmacokinetics

While the primary study focused on efficacy, long-term administration of this compound at the therapeutic dose was reported to be well-tolerated in mice, with no significant adverse effects noted. Comprehensive pharmacokinetic and toxicology studies would be required for further drug development.

Conclusion

The long-term administration of this compound has demonstrated significant anti-fibrotic efficacy in a preclinical model of pulmonary fibrosis. The protocols outlined above provide a framework for researchers to investigate the in vivo effects of this compound and other IRE1α inhibitors. The provided data highlights the potential of targeting the IRE1α pathway as a therapeutic strategy for fibrotic diseases. Further studies are warranted to fully elucidate the long-term safety and translational potential of this approach.

References

Troubleshooting & Optimization

Optimizing KIRA-7 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of KIRA-7 in your in vitro studies. This compound is a potent and selective allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, a key component of the unfolded protein response (UPR). Proper concentration and experimental design are critical for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. This binding allosterically inhibits its endoribonuclease (RNase) activity, a crucial step in the activation of the X-box binding protein 1 (XBP1) signaling pathway.[1][2][3][4][5] this compound and similar compounds, known as kinase-inhibiting RNase attenuators (KIRAs), work by stabilizing the monomeric form of IRE1α, thus preventing the dimerization required for its RNase activation.[1]

Q2: What is a good starting concentration for this compound in cell culture experiments?

A2: Based on its IC50 of 110 nM for IRE1α kinase and effective concentrations of its analogs like KIRA6 and KIRA8 in cell-based assays, a good starting point for this compound is in the low micromolar to nanomolar range.[2][4][6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for a dose-response study could be from 10 nM to 10 µM.

Q3: How long should I treat my cells with this compound?

A3: Treatment duration will depend on the specific endpoint of your experiment. For signaling pathway studies, such as assessing the inhibition of XBP1 splicing by western blot, a shorter treatment of 4-6 hours may be sufficient. For cell viability or other long-term functional assays, a longer incubation of 24, 48, or 72 hours may be necessary.[7][8][9][10]

Q4: In what solvent should I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. This compound, like many small molecule inhibitors, is hydrophobic and may have limited solubility in aqueous solutions. The final DMSO concentration in the medium might be too high, or the compound may have precipitated out of the stock solution.- Ensure the final DMSO concentration in your cell culture medium is ≤0.1% to minimize solvent toxicity and precipitation. - Prepare fresh stock solutions regularly and visually inspect for any precipitate before use. If precipitate is observed in the stock, gently warm the vial and vortex to redissolve. - When diluting the DMSO stock into the medium, add the stock solution to the pre-warmed medium and mix quickly and thoroughly to avoid "solvent shock."
No or weak inhibition of IRE1α signaling (e.g., no change in p-IRE1α or XBP1s levels). The concentration of this compound may be too low. The treatment time may be too short. The cells may not have been adequately stimulated to induce ER stress and activate the IRE1α pathway.- Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. - Optimize the treatment duration. - Ensure you are using a potent ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) at an appropriate concentration and for a sufficient duration to activate the IRE1α pathway. Include a positive control for ER stress induction.
Unexpected or off-target effects observed. While this compound is a selective IRE1α inhibitor, off-target effects are possible, especially at higher concentrations. A study on the related compound KIRA6 identified the heat shock protein 60 (HSP60) as a potential off-target.[11]- Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider using a structurally different IRE1α inhibitor as a control to confirm that the observed phenotype is due to IRE1α inhibition. - If you suspect off-target effects, you can perform target engagement assays or screen against a panel of kinases to assess the selectivity of this compound in your system.
High background in western blot for p-IRE1α. Phosphatase activity in the cell lysate can dephosphorylate IRE1α. Non-specific antibody binding.- Ensure that your lysis buffer contains phosphatase inhibitors.[12] - Use a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and optimize antibody concentrations.[13]

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound and related compounds to guide your experimental design.

Compound Parameter Value Reference
This compoundIC50 (IRE1α kinase)110 nM[2][3][4]
This compoundIC50 (IRE1α RNase)220 nM[4]
KIRA6IC50 (IRE1α RNase)0.6 µM[14]
KIRA8PotencyNanomolar[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for IRE1α Pathway Activation

This protocol is for detecting the phosphorylation of IRE1α and the expression of downstream targets.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • ER stress inducer (e.g., tunicamycin or thapsigargin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IRE1α (Ser724), anti-IRE1α, anti-XBP1s, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentration of this compound for 1-2 hours.

  • Induce ER stress by adding an appropriate concentration of tunicamycin or thapsigargin (B1683126) for the desired time (e.g., 4-6 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Immunoprecipitation of IRE1α

This protocol describes the immunoprecipitation of IRE1α to study its interactions or post-translational modifications.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • ER stress inducer

  • IP Lysis Buffer (non-denaturing)

  • Anti-IRE1α antibody for IP

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli buffer

Procedure:

  • Treat cells with this compound and/or an ER stress inducer as described for the western blot protocol.

  • Lyse the cells in a non-denaturing IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-IRE1α antibody overnight at 4°C.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer for subsequent analysis by western blotting.

Visualizations

KIRA7_Mechanism_of_Action ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (monomer) Inactive ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (dimer) Active IRE1a_inactive->IRE1a_active dimerization XBP1u XBP1u mRNA IRE1a_active->XBP1u splices KIRA7 This compound KIRA7->IRE1a_inactive stabilizes monomer XBP1s XBP1s mRNA XBP1u->XBP1s UPR_response UPR Activation (Gene Expression) XBP1s->UPR_response translates to active transcription factor

Caption: Mechanism of action of this compound in the IRE1α signaling pathway.

Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected Results? Start->Problem No_Effect No or Weak Effect Problem->No_Effect Yes Precipitation Precipitation Problem->Precipitation Yes Off_Target Potential Off-Target Effects Problem->Off_Target Yes Success Successful Experiment Problem->Success No Concentration Check Concentration (Dose-Response) No_Effect->Concentration Duration Check Treatment Duration No_Effect->Duration Stimulation Verify ER Stress Induction No_Effect->Stimulation Solubility Optimize Solubilization (DMSO conc., mixing) Precipitation->Solubility Lowest_Conc Use Lowest Effective Concentration Off_Target->Lowest_Conc Control Use Structural Analog as Control Off_Target->Control Concentration->Success Duration->Success Stimulation->Success Solubility->Success Lowest_Conc->Success Control->Success

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Experimental_Workflow Start Start: Cell Seeding Treatment This compound Treatment (Dose and Duration) Start->Treatment ER_Stress ER Stress Induction (Optional) Treatment->ER_Stress Harvest Cell Harvesting ER_Stress->Harvest Assay Endpoint Assay Harvest->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Viability Western Western Blot (p-IRE1α, XBP1s) Assay->Western Signaling IP Immunoprecipitation (IRE1α) Assay->IP Interaction Analysis Data Analysis Viability->Analysis Western->Analysis IP->Analysis

Caption: A general experimental workflow for in vitro studies using this compound.

References

Troubleshooting KIRA-7 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of KIRA-7 precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your experiments.

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated stock solution is rapidly diluted into an aqueous environment like cell culture media. The primary reason is that the final concentration of this compound exceeds its solubility limit in the media.

Potential CauseExplanationRecommended Solution
High Final Concentration The intended working concentration of this compound is higher than its solubility in the cell culture medium.Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to the full volume of media causes a rapid solvent exchange, leading to immediate precipitation.Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure gradual and thorough mixing.
Low Temperature of Media The solubility of many compounds, including this compound, is lower in cold media.Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.
High DMSO Concentration in Stock Using a very high concentration stock solution requires a large dilution factor, which can lead to localized high concentrations and rapid precipitation.Consider preparing an intermediate dilution of your this compound stock solution in DMSO before the final dilution into the medium.
Issue: this compound Precipitates in the Cell Culture Medium Over Time During Incubation

Question: My this compound solution was clear when I added it to the cells, but after some time in the incubator, I see a precipitate. Why is this happening?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment and changes in the media over time.

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may interact with components in the serum or media supplements, forming less soluble complexes over time.If you are using a serum-containing medium, try pre-diluting the this compound stock in a small volume of the complete medium first before adding it to the rest of the culture.
pH Shift in Media The pH of the culture medium can change during cell growth due to metabolic activity, which can affect the solubility of this compound.Ensure your medium is properly buffered and monitor the pH of your culture, especially in dense cultures. You may need to change the medium more frequently.
Evaporation of Media In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Compound Stability This compound may have limited stability in aqueous solutions at 37°C over extended periods.While specific stability data for this compound in media is not readily available, it is good practice to prepare fresh working solutions for each experiment and minimize the time the compound is in the media before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is reported to be soluble in DMSO.[1] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v) to minimize any potential off-target effects of the solvent.[2][3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My this compound powder won't dissolve completely in DMSO. What should I do?

A3: If you are having trouble dissolving this compound in DMSO, you can try gentle warming in a 37°C water bath and vortexing. Sonication in an ultrasonic water bath can also be effective. If the powder still does not dissolve, you may be exceeding its solubility limit in DMSO, and you should try preparing a more dilute stock solution.

Q4: Can I filter my this compound working solution to remove the precipitate?

A4: While you can sterile-filter your final working solution, be aware that this may remove some of the precipitated (and potentially some of the dissolved) this compound, leading to an unknown final concentration in your experiment. It is better to address the root cause of the precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and all particulate matter has dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Objective: To dilute the this compound stock solution into cell culture medium to the final working concentration while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution. b. Add the intermediate dilution to the final volume of media to reach the desired working concentration.

  • Direct Dilution (with caution): a. Add the required volume of the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing. Do not add the media to the DMSO stock.

  • Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.

This compound Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, which is a key sensor of endoplasmic reticulum (ER) stress.[1] By binding to the kinase domain, this compound inhibits the RNase activity of IRE1α, thereby blocking the downstream signaling events of the unfolded protein response (UPR).

IRE1α Signaling Pathway

Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from IRE1α, leading to its dimerization and autophosphorylation. This activates its RNase domain, which initiates two main downstream signaling branches:

  • XBP1 Splicing: IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s). XBP1s translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion to restore ER homeostasis.

  • Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs, which can reduce the protein load on the ER but can also contribute to apoptosis under prolonged stress.

  • JNK Activation: IRE1α can recruit TRAF2 (TNF receptor-associated factor 2), which in turn activates the ASK1-JNK signaling cascade, a pathway that can lead to apoptosis.

This compound, by inhibiting the RNase activity of IRE1α, blocks both XBP1 splicing and RIDD, and can attenuate the activation of the pro-apoptotic JNK pathway.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER Stress ER Stress IRE1a IRE1α ER Stress->IRE1a activates BiP BiP ER Stress->BiP IRE1a_dimer IRE1α (Dimerized & Autophosphorylated) BiP->IRE1a inhibits XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA splices TRAF2 TRAF2 IRE1a_dimer->TRAF2 recruits RIDD RIDD IRE1a_dimer->RIDD activates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s Protein XBP1s_mRNA->XBP1s translates ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis mRNAs_miRNAs mRNAs, miRNAs RIDD->mRNAs_miRNAs degrades Protein_Load_Reduction Protein_Load_Reduction mRNAs_miRNAs->Protein_Load_Reduction KIRA7 This compound KIRA7->IRE1a_dimer inhibits UPR_Genes UPR Gene Transcription XBP1s->UPR_Genes Cell_Survival Cell_Survival UPR_Genes->Cell_Survival

Caption: Simplified signaling pathway of IRE1α and the inhibitory action of this compound.

Experimental Workflow: Troubleshooting this compound Precipitation

The following diagram outlines a logical workflow for troubleshooting this compound precipitation in your cell culture experiments.

Troubleshooting_Workflow start Precipitation Observed check_stock Check Stock Solution: Is it clear? start->check_stock remake_stock Remake Stock Solution: - Use fresh, anhydrous DMSO - Warm/sonicate to dissolve check_stock->remake_stock No check_dilution Review Dilution Protocol: - Pre-warm media to 37°C? - Add stock to media (not reverse)? - Mix during addition? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize Dilution: - Add dropwise with swirling - Perform serial dilution check_dilution->optimize_dilution No check_concentration Check Final Concentration: - Is it too high? - Is final DMSO% <0.1%? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Lower Working Concentration or Perform Solubility Test check_concentration->lower_concentration Yes check_incubation Precipitation after Incubation? check_concentration->check_incubation No success Precipitation Resolved lower_concentration->success troubleshoot_incubation Troubleshoot Incubation Conditions: - Check incubator humidity - Monitor media pH - Consider media component interaction check_incubation->troubleshoot_incubation Yes check_incubation->success No troubleshoot_incubation->success

Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.

References

How to mitigate KIRA-7 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KIRA-7, a potent allosteric inhibitor of IRE1α kinase. The information is intended for researchers, scientists, and drug development professionals to help mitigate potential cytotoxicity and ensure successful experimental outcomes.

Troubleshooting Guide

Unexpected cell death or altered cellular morphology can be concerning during in vitro experiments with any small molecule inhibitor. This guide provides a structured approach to identifying and mitigating potential this compound-associated toxicity.

Problem: I am observing increased cell death after treating my cell line with this compound.

Possible Causes & Troubleshooting Steps:

  • High Concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess cell viability after 24, 48, and 72 hours.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-specific effects.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.

    • Solution: If possible, test this compound on a different, well-characterized cell line to compare results. Review the literature for data on the ER stress response and IRE1α signaling in your specific cell line.

  • Prolonged Inhibition of IRE1α: While this compound is designed to mitigate ER stress-induced apoptosis, prolonged and complete inhibition of the IRE1α pathway may interfere with its pro-survival functions, especially in cells that rely on this pathway for homeostasis.

    • Solution: Consider a time-course experiment to determine the optimal treatment duration. It's possible that shorter exposure times are sufficient to achieve the desired effect without inducing toxicity.

  • Off-Target Effects: Although this compound is a specific IRE1α inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α). It binds to the kinase domain of IRE1α and, through an allosteric mechanism, inhibits its endoribonuclease (RNase) activity. This prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-type dependent. The reported IC50 for IRE1α kinase is 110 nM.[1][2][3] A good starting point for a dose-response experiment is between 100 nM and 1 µM. It is crucial to perform a titration to determine the lowest effective concentration with minimal toxicity for your specific cell line.

Q3: What are the known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As with any kinase inhibitor, the potential for off-target activity increases with concentration. If you observe unexpected effects, it is advisable to perform a dose-response analysis and use appropriate controls to validate that the observed phenotype is due to IRE1α inhibition.

Q4: How can I assess if this compound is active in my cells?

The most common method to confirm this compound activity is to measure the inhibition of XBP1 mRNA splicing. This can be done using RT-PCR with primers that flank the splice site. In ER-stressed cells, you should observe a decrease in the spliced form of XBP1 and an increase in the unspliced form in the presence of active this compound.

Q5: What should I use as a negative control in my experiments?

A vehicle control is essential. This is a sample of cells treated with the same volume of solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself. This will account for any effects of the solvent on your cells.

Quantitative Data Summary

ParameterValueReference
Target Inositol-requiring enzyme 1α (IRE1α) kinase[1][2]
Mechanism of Action Allosteric inhibitor of IRE1α RNase activity[1][3]
IC50 (IRE1α kinase) 110 nM[1][2][3]
Recommended Starting Concentration 100 nM - 1 µM (cell-type dependent)N/A
Common Solvent DMSON/A
Recommended Final Solvent Concentration < 0.1%N/A

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to quantify the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 6-well plate

Procedure:

  • Seed cells in a 6-well plate and treat with this compound and a vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

IRE1α Signaling Pathway and this compound Inhibition ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (monomer) Inactive ER_Stress->IRE1a_inactive IRE1a_active IRE1α (dimer) Active Kinase & RNase IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation UPR_genes UPR Target Genes (Chaperones, etc.) XBP1s_protein->UPR_genes Upregulation Cell_Survival Cell Survival UPR_genes->Cell_Survival KIRA7 This compound KIRA7->IRE1a_active Inhibition of RNase activity

Caption: this compound allosterically inhibits the RNase activity of activated IRE1α.

Experimental Workflow for Assessing this compound Cytotoxicity start Start: Observe unexpected cell death with this compound dose_response 1. Perform Dose-Response (e.g., 10 nM - 10 µM) start->dose_response viability_assay 2. Assess Cell Viability (e.g., MTT, Trypan Blue) dose_response->viability_assay vehicle_control 3. Include Vehicle Control (e.g., <0.1% DMSO) viability_assay->vehicle_control time_course 4. Perform Time-Course (e.g., 24, 48, 72h) vehicle_control->time_course apoptosis_assay 5. Assess Apoptosis (e.g., Annexin V/PI) time_course->apoptosis_assay analyze 6. Analyze Data & Determine Optimal Conditions apoptosis_assay->analyze

Caption: A stepwise approach to troubleshooting this compound cytotoxicity.

Troubleshooting Decision Tree for this compound Toxicity start Observing Cell Toxicity? is_high_conc Is this compound concentration >1 µM? start->is_high_conc Yes is_vehicle_toxic Is the vehicle control also toxic? start->is_vehicle_toxic No is_high_conc->is_vehicle_toxic No lower_conc Action: Lower this compound concentration and perform dose-response. is_high_conc->lower_conc Yes is_long_exposure Is the treatment duration > 48h? is_vehicle_toxic->is_long_exposure No check_solvent Action: Lower solvent concentration (<0.1% DMSO). is_vehicle_toxic->check_solvent Yes reduce_time Action: Reduce treatment duration and perform time-course. is_long_exposure->reduce_time Yes consider_off_target Consider off-target effects or cell line-specific sensitivity. is_long_exposure->consider_off_target No

Caption: A logical guide to pinpointing the source of this compound toxicity.

References

Technical Support Center: Improving the Bioavailability of KIRA-7 for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of KIRA-7, a potent IRE1α inhibitor. Given that many kinase inhibitors are lipophilic molecules with poor aqueous solubility, optimizing their formulation is critical for achieving accurate, reproducible experimental results and ensuring adequate drug exposure in preclinical studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a small molecule imidazopyrazine compound that binds to the kinase domain of IRE1α (Inositol-requiring enzyme 1α) to allosterically inhibit its RNase activity, holding an IC50 of 110 nM.[3] It has demonstrated anti-fibrotic effects in animal models.[4] Like many kinase inhibitors, this compound is a lipophilic molecule, which often leads to poor aqueous solubility.[1] This poor solubility is a major cause of low and variable oral absorption, which can hinder in vivo studies by requiring higher doses, leading to inconsistent results, and making it difficult to establish a clear dose-response relationship.[1][5][6] Published in vivo studies have utilized intraperitoneal injections, which bypasses oral absorption challenges but may not be the desired route for all experimental designs.[3]

Q2: What are the initial signs of poor bioavailability or formulation issues during my experiment?

A2: Common indicators of solubility and bioavailability problems include:

  • Precipitation: The compound falls out of solution when preparing the dosing vehicle or upon dilution in aqueous media.[1][7]

  • Difficulty in Dosing: The formulation is a non-homogenous suspension that is difficult to administer accurately.

  • High Variability in Results: Significant variation in therapeutic outcomes or pharmacokinetic parameters is observed between animals in the same dose group.[1]

  • Lack of Dose-Response: Increasing the dose of this compound does not lead to a proportional increase in the therapeutic effect or plasma concentration.

  • Poor In Vivo Efficacy: The compound appears less effective in animal models than predicted from in vitro potency, even at high doses.

Q3: What general formulation strategies can improve the bioavailability of this compound?

A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][8][9]

  • Amorphous Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix, its crystalline structure is disrupted, resulting in a higher-energy amorphous state with increased solubility and dissolution rate.[8][10][11]

  • Lipid-Based Formulations: These systems, including Self-Emulsifying Drug Delivery Systems (SEDDS), solubilize the lipophilic drug in lipid carriers.[12] Upon contact with gastrointestinal fluids, they form fine oil-in-water emulsions, which can improve absorption and may facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[8][9][13]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent solubility in water.[1][8]

Q4: How do I choose the right formulation strategy for this compound?

A4: The optimal strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, the intended route of administration, and the available resources. A logical workflow, as outlined in the diagram below, can guide the selection process. Initial characterization of this compound's solubility and permeability (BCS classification) is a crucial first step.[5] For compounds with low solubility and high permeability (BCS Class II), strategies that enhance the dissolution rate are often the most effective.[5]

The IRE1α Signaling Pathway and this compound Inhibition

To effectively use this compound, it is essential to understand its molecular target. This compound inhibits the kinase domain of IRE1α, a central sensor in the Unfolded Protein Response (UPR). The diagram below illustrates the pathway and the mechanism of action for this compound.

Caption: The IRE1α signaling pathway under ER stress and inhibition by this compound.

Troubleshooting Guide: Low or Variable In Vivo Efficacy

If you are observing suboptimal results in your in vivo experiments with this compound, the following troubleshooting workflow can help identify the root cause. Poor bioavailability is a frequent culprit, but other factors should also be considered.

Troubleshooting_Workflow start Start: Low or Variable In Vivo Efficacy check_formulation Step 1: Assess Formulation Is the dosing vehicle clear and stable? Is it a homogenous suspension? start->check_formulation pk_study Step 2: Conduct Pharmacokinetic (PK) Study Measure plasma concentration over time. check_formulation->pk_study Yes optimize_formulation Action: Optimize Formulation (See Table 2 & Protocol 1) check_formulation->optimize_formulation No analyze_pk Analyze PK Data (AUC, Cmax) pk_study->analyze_pk analyze_pk->optimize_formulation Low Exposure investigate_other Step 3: Investigate Other Factors Target engagement? Animal model variability? Dosing regimen? analyze_pk->investigate_other Sufficient Exposure

Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.

Data Presentation

The following tables summarize key data related to improving drug bioavailability.

Table 1: Hypothetical Pharmacokinetic Parameters for this compound Formulations in Mice (Note: This data is illustrative, based on typical outcomes of formulation strategies, and should be experimentally determined for this compound.)

Formulation TypeDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 10502.0250100% (Reference)
Micronized Suspension 101201.5600240%
Nanosuspension 102501.01300520%
Solid Dispersion 103501.01900760%
SEDDS 104000.52200880%

Table 2: Overview of Selected Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesPotential Disadvantages
Micronization Increases surface area by reducing particle size to the micrometer range, enhancing dissolution rate.[9]Simple, cost-effective, well-established technology.[12]May cause particle aggregation; limited effectiveness for extremely insoluble compounds.[9]
Nanosuspension Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[8][12]Significant bioavailability improvement; suitable for parenteral and oral routes.[12]Manufacturing complexity; requires stabilizers to prevent aggregation; potential for instability.[9]
Amorphous Solid Dispersion Disperses the drug in a hydrophilic carrier in an amorphous state, increasing solubility and dissolution.[10]High potential for significant bioavailability improvement; suitable for many poorly soluble drugs.[10]Can be physically unstable (recrystallization); potential for drug-polymer interactions.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid mixture that forms a microemulsion in the GI tract, enhancing absorption.[9]Improves solubility; can bypass first-pass metabolism via lymphatic transport.[8][9]Potential for in-vivo variability; requires careful selection of excipients; drug loading can be limited.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes a general method for preparing a nanosuspension using wet-stirred media milling, a common "top-down" nanosizing technique.[14]

  • Materials & Equipment:

    • This compound powder

    • Stabilizer (e.g., Poloxamer 188, HPMC)

    • Purified water or buffer

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

    • High-speed homogenizer

    • Wet-stirred media mill (e.g., planetary ball mill or similar)

    • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Methodology:

    • Prepare a Pre-suspension: Disperse a selected concentration of this compound (e.g., 1-5% w/v) and a suitable stabilizer (e.g., 1-2% w/v) in purified water.

    • Homogenization: Homogenize this pre-suspension using a high-speed homogenizer for 5-10 minutes to break down large drug agglomerates.

    • Media Milling: Transfer the pre-suspension to the milling chamber containing the milling media.

    • Milling Process: Mill the suspension at a controlled temperature (e.g., 4-10°C to prevent degradation) for a specified duration (e.g., 2-24 hours). The optimal milling time should be determined empirically.

    • Particle Size Analysis: Periodically take samples to measure the particle size distribution. Continue milling until the desired mean particle size (e.g., <200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

    • Separation: After milling, separate the nanosuspension from the milling media by filtration or centrifugation.

    • Characterization: Characterize the final nanosuspension for particle size, zeta potential, drug content, and short-term stability.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol provides a framework for evaluating the oral bioavailability of a this compound formulation.[15][16]

  • Materials & Equipment:

    • Female BALB/c or C57BL/6 mice (8-10 weeks old)

    • This compound formulation and vehicle control

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Animal Acclimation: Acclimate animals for at least one week before the study. Fast mice overnight (approx. 12 hours) before dosing, with water ad libitum.

    • Dosing: Administer the this compound formulation to a group of mice (n=3-5 per time point or using serial sampling) via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Blood Sampling: Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[16]

    • Bioavailability Calculation: If an intravenous (IV) dose group is included, the absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Experimental Workflow for Formulation Development

Workflow_Diagram start Start: this compound API char 1. Physicochemical Characterization (Solubility, Permeability, pKa) start->char form_dev 2. Formulation Development (Select strategies based on characterization, e.g., Nanosuspension, Solid Dispersion, SEDDS) char->form_dev invitro_test 3. In Vitro Testing (Dissolution Rate, Formulation Stability) form_dev->invitro_test invivo_pk 4. In Vivo PK Study (Determine AUC, Cmax, Tmax in animal model) invitro_test->invivo_pk decision Sufficient Bioavailability? invivo_pk->decision efficacy_study 5. In Vivo Efficacy Study (Test optimized formulation in disease model) decision->form_dev No, Re-formulate decision->efficacy_study Yes

Caption: A systematic workflow for developing and evaluating an improved this compound formulation.

References

KIRA-7 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with KIRA-7, a potent allosteric inhibitor of IRE1α kinase and RNase activity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an imidazopyrazine compound that binds to the kinase domain of inositol-requiring enzyme 1α (IRE1α) with an IC50 of approximately 110 nM.[1] This binding allosterically inhibits the endoribonuclease (RNase) activity of IRE1α.[1] By inhibiting IRE1α RNase, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[1]

Q2: What are the expected downstream effects of this compound treatment?

Successful this compound treatment should lead to a reduction in the levels of spliced XBP1 (XBP1s).[1] Consequently, the expression of UPR target genes regulated by XBP1s, such as BiP and CHOP, should also be decreased in the context of ER stress.[2] In some models, this compound has demonstrated anti-fibrotic effects.[1]

Q3: My results with this compound are variable. What are the common causes of inconsistency?

Inconsistent results with this compound can stem from several factors, including:

  • Compound Stability and Solubility: this compound's solubility and stability in culture media or vehicle solutions can impact its effective concentration.

  • Cell Culture Conditions: Cell density, passage number, and the level of basal ER stress can influence the cellular response to IRE1α inhibition.

  • Experimental Timing: The duration of this compound treatment and the timing of analysis relative to the induction of ER stress are critical.

  • Off-Target Effects: While this compound is relatively selective, potential off-target effects at high concentrations could contribute to variability.

  • In Vivo Administration: In animal studies, factors such as vehicle choice, route of administration, and animal-to-animal variability in drug metabolism can lead to inconsistent outcomes.

Troubleshooting Guides

Issue 1: Little to No Inhibition of XBP1 Splicing

If you observe minimal or no reduction in spliced XBP1 levels after this compound treatment, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Insufficient this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range of concentrations around the reported IC50 (e.g., 50 nM to 1 µM).
Poor Compound Solubility Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting in culture medium or vehicle. Prepare fresh stock solutions regularly and store them appropriately (powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year).[3]
Inadequate ER Stress Induction Confirm that your method of inducing ER stress (e.g., tunicamycin, thapsigargin) is effective. Include a positive control for ER stress induction and XBP1 splicing.
Incorrect Timing of Treatment Optimize the timing of this compound treatment. For example, pre-treatment with this compound before inducing ER stress may be more effective than co-treatment.
Cell Line Resistance Some cell lines may have intrinsic resistance to IRE1α inhibition. Consider using a different cell line or verifying the expression and activity of IRE1α in your current model.
Issue 2: High Variability Between Replicates

High variability across your experimental replicates can obscure meaningful results. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells or flasks. Variations in cell number can lead to differences in drug response.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions. Fill these wells with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Fluctuations in Incubator Conditions Maintain stable temperature, CO2, and humidity levels in your cell culture incubator.
Variable Drug Distribution in vivo For in vivo studies, ensure consistent administration of the this compound solution. For intraperitoneal injections, for example, ensure the injection site and technique are consistent across all animals.

Experimental Protocols

In Vitro this compound Treatment and XBP1 Splicing Analysis

This protocol provides a general framework for treating cells with this compound and assessing its effect on XBP1 mRNA splicing.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound (powder)

  • DMSO (cell culture grade)

  • ER stress inducer (e.g., Tunicamycin)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents (primers specific for spliced and unspliced XBP1)

  • Gel electrophoresis equipment

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations.

  • This compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).

  • ER Stress Induction: At the appropriate time (e.g., after 1-2 hours of this compound pre-treatment), add the ER stress inducer to the wells.

  • Incubation: Incubate the cells for the desired period (e.g., 4-6 hours).

  • RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • PCR Analysis: Perform PCR using primers that can distinguish between the spliced and unspliced forms of XBP1 mRNA.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the bands corresponding to spliced and unspliced XBP1.

In Vivo this compound Administration in a Mouse Model

This protocol is a general guideline for intraperitoneal administration of this compound in mice.

Materials:

  • This compound (powder)

  • Vehicle solution (e.g., corn oil, or a solution containing DMSO, PEG300, and Tween 80)

  • C57BL/6 mice (or other appropriate strain)

  • Syringes and needles for injection

Procedure:

  • This compound Formulation: Prepare the this compound solution in the chosen vehicle. A previously reported dosage is 5 mg/kg.[1][3] The formulation should be prepared fresh daily.

  • Animal Handling: Acclimatize the mice to the experimental conditions.

  • Administration: Administer the this compound solution or vehicle control via intraperitoneal injection. The volume of injection should be consistent across all animals (e.g., 100 µL).

  • Treatment Schedule: Continue daily injections for the duration of the experiment (e.g., 14 days).[1][3]

  • Monitoring: Monitor the animals for any adverse effects.

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect tissues of interest for downstream analysis (e.g., RNA or protein extraction).

Signaling Pathways and Workflows

To aid in understanding the experimental context, the following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow for assessing this compound efficacy.

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds IRE1a_inactive IRE1α (inactive monomer) IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization BiP->IRE1a_inactive dissociates XBP1u XBP1u mRNA IRE1a_active->XBP1u splices RIDD RIDD (Regulated IRE1α-Dependent Decay) IRE1a_active->RIDD TRAF2 TRAF2 IRE1a_active->TRAF2 XBP1s XBP1s mRNA XBP1u->XBP1s Cell_Survival Cell Survival (UPR Gene Expression) XBP1s->Cell_Survival Apoptosis Apoptosis RIDD->Apoptosis ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK JNK->Apoptosis KIRA7 This compound KIRA7->IRE1a_active inhibits RNase KIRA7_Workflow start Start: Seed Cells prepare_kira7 Prepare this compound dilutions start->prepare_kira7 treat_cells Treat cells with this compound and vehicle control prepare_kira7->treat_cells induce_stress Induce ER Stress treat_cells->induce_stress incubate Incubate induce_stress->incubate harvest Harvest Cells incubate->harvest analysis RNA/Protein Analysis (e.g., RT-PCR for XBP1s) harvest->analysis end End: Analyze Results analysis->end

References

KIRA-7 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the use of KIRA-7, a potent IRE1α kinase inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an imidazopyrazine compound that acts as a selective, ATP-competitive inhibitor of the inositol-requiring enzyme 1α (IRE1α).[1][2][3] It binds to the kinase domain of IRE1α with an IC50 of approximately 110 nM, which allosterically inhibits its endoribonuclease (RNase) activity.[2][3][4] By inhibiting the RNase function, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[2] This ultimately leads to a reduction in the expression of downstream UPR target genes.

Q2: What is the primary application of this compound in research?

The primary application of this compound is to study the role of the IRE1α signaling pathway in various cellular processes and disease models. It is frequently used to investigate the consequences of inhibiting the UPR in conditions such as cancer, fibrosis, and inflammatory diseases.[2] A common method to assess its activity is to measure the reduction in spliced XBP1 (XBP1s) levels upon treatment.

Q3: How should I store this compound?

Proper storage is critical to maintain the stability and activity of this compound.[3][5] The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Data Presentation: Storage and Stability

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.[3][5]
4°CUp to 2 yearsFor shorter-term storage.[3]
In Solvent (e.g., DMSO) -80°CUp to 1 yearRecommended for long-term storage of solutions.[3]
-20°CUp to 1 monthSuitable for short-term storage.[3]

Q4: How do I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO. Gentle warming and sonication can be used to aid dissolution. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.

Experimental Protocols and Workflows

Below is a general protocol for a cell-based assay to evaluate the efficacy of this compound in inhibiting IRE1α-mediated XBP1 splicing.

Protocol: Inhibition of XBP1 Splicing in a Cell-Based Assay

Objective: To determine the dose-dependent effect of this compound on XBP1 mRNA splicing in a selected cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., a human cancer cell line)

  • Complete cell culture medium

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • RT-qPCR reagents and primers for total XBP1, spliced XBP1, and a housekeeping gene.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Seed cells in a multi-well plate p2 Prepare serial dilutions of this compound in culture medium p1->p2 t1 Pre-treat cells with this compound for a specified time (e.g., 1-2 hours) p2->t1 t2 Induce ER stress (e.g., with Thapsigargin) t1->t2 a1 Harvest cells and extract total RNA t2->a1 a2 Perform RT-qPCR to quantify total and spliced XBP1 mRNA a1->a2 a3 Analyze data and determine IC50 a2->a3

Caption: Experimental workflow for this compound cell-based assay.

Procedure:

  • Cell Seeding: Seed your chosen cell line in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • This compound Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • ER Stress Induction: Add the ER stress inducer (e.g., Thapsigargin) to each well at a pre-determined optimal concentration. Incubate for an appropriate time (e.g., 4-6 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RT-qPCR Analysis: Synthesize cDNA and perform quantitative PCR using primers specific for total XBP1, spliced XBP1, and a stable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of spliced XBP1 to total XBP1 or the housekeeping gene. Plot the dose-response curve and calculate the IC50 value for this compound.

Signaling Pathway

This compound intervenes in the Unfolded Protein Response (UPR) by inhibiting the IRE1α branch.

G cluster_er ER Lumen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins ire1_inactive IRE1α (Inactive Monomer) unfolded_proteins->ire1_inactive ER Stress ire1_active IRE1α (Active Dimer/Oligomer) Kinase & RNase Domains Active ire1_inactive->ire1_active Dimerization & Autophosphorylation xbp1u XBP1u mRNA ire1_active->xbp1u RNase Activity ridd_target RIDD Target mRNA ire1_active->ridd_target RIDD Pathway xbp1s XBP1s mRNA xbp1u->xbp1s Splicing xbp1s_protein XBP1s Protein (Transcription Factor) xbp1s->xbp1s_protein Translation degraded_ridd Degraded mRNA ridd_target->degraded_ridd Degradation kira7 This compound kira7->ire1_active Inhibits Kinase Domain, Allosterically Inhibits RNase upr_genes UPR Gene Expression (e.g., Chaperones, ERAD components) xbp1s_protein->upr_genes Transcription Activation

Caption: this compound inhibits the IRE1α branch of the UPR.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or lower-than-expected this compound activity 1. Degradation of this compound: Improper storage, multiple freeze-thaw cycles of stock solution. 2. Inaccurate Concentration: Precipitation of this compound in stock or working solutions. 3. Cellular Factors: Cell line may have low baseline IRE1α expression or be resistant to ER stress induction.1. Prepare fresh this compound stock solutions. Aliquot stocks into single-use volumes to avoid freeze-thaw cycles. Store as recommended. 2. Visually inspect solutions for precipitate. If observed, gently warm and sonicate to redissolve. Consider preparing a fresh solution at a lower concentration. 3. Verify IRE1α expression in your cell line (e.g., via Western blot or qPCR). Optimize the concentration and duration of the ER stress inducer.
High background signal or off-target effects 1. High this compound Concentration: Using concentrations well above the IC50 may lead to off-target kinase inhibition. 2. DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to cells.1. Perform a dose-response experiment to determine the optimal concentration range. Use the lowest effective concentration. 2. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including controls.
Precipitation in culture medium 1. Low Solubility: this compound may have limited solubility in aqueous culture medium. 2. Interaction with Medium Components: Serum proteins or other components may reduce solubility.1. Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. 2. Prepare working solutions fresh before each experiment. Consider reducing the serum concentration during the treatment period if experimentally feasible.
Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting inconsistent this compound activity.

G start Inconsistent/Low this compound Activity Observed check_compound Check this compound Solution start->check_compound check_cells Evaluate Experimental Setup start->check_cells sol_fresh Prepare Fresh Stock Solution (Anhydrous DMSO, Aliquot) check_compound->sol_fresh Degradation Suspected sol_precipitate Inspect for Precipitate (Warm/Sonicate if needed) check_compound->sol_precipitate Solubility Issue cell_health Verify Cell Health & Density check_cells->cell_health Inconsistent Cell Response er_stress Optimize ER Stress Induction (Concentration & Time) check_cells->er_stress Weak Induction Signal assay_controls Review Assay Controls (Positive/Negative/Vehicle) check_cells->assay_controls Control Failure end_resolve Problem Resolved sol_fresh->end_resolve sol_precipitate->end_resolve cell_health->end_resolve er_stress->end_resolve assay_controls->end_resolve

Caption: A decision tree for troubleshooting this compound experiments.

References

Avoiding KIRA-7-induced cellular stress artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the KIRA-7 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, a potent IRE1α RNase inhibitor, while avoiding common cellular stress artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an imidazopyrazine compound that functions as an allosteric inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1][2] It achieves this by binding to the ATP-binding pocket within the kinase domain of IRE1α.[1][2] This binding event prevents the conformational changes necessary for RNase activation, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other mRNA substrates through Regulated IRE1-Dependent Decay (RIDD).

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of IRE1α's RNase activity. This leads to a reduction in the levels of spliced XBP1 (XBP1s) and can mitigate endoplasmic reticulum (ER) stress-induced apoptosis.[1] In various models, this compound has demonstrated anti-fibrotic effects.[1]

Q3: What are potential off-target effects or cellular stress artifacts associated with this compound?

A3: While this compound is a valuable tool, its use can be associated with cellular stress artifacts. Inhibition of IRE1α can lead to an imbalance in the Unfolded Protein Response (UPR), potentially causing:

  • Increased PERK pathway activation: Inhibition of the IRE1α pathway can sometimes lead to a compensatory upregulation of the PERK pathway, which can result in increased eIF2α phosphorylation and cell death.[3]

  • Oxidative stress and DNA damage: Prolonged or high-concentration treatment with IRE1α inhibitors has been shown to induce oxidative stress, alter mitochondrial membrane potential, and cause DNA damage in certain cell types.[4][5][6]

  • General cytotoxicity: Like many small molecule inhibitors, high concentrations of this compound can induce cytotoxicity that is independent of its intended target.[7] It is crucial to differentiate between on-target pro-apoptotic effects of IRE1α inhibition and non-specific cytotoxicity.

Q4: How can I distinguish between on-target IRE1α inhibition and off-target cytotoxicity?

A4: This is a critical aspect of using this compound. Key strategies include:

  • Dose-response analysis: On-target effects should occur within a specific concentration range consistent with this compound's IC50 for IRE1α (110 nM).[1][2] Off-target cytotoxicity often appears at significantly higher concentrations.

  • Use of negative and positive controls: Include vehicle-only controls (e.g., DMSO) and positive controls for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin) and apoptosis (e.g., staurosporine).

  • Rescue experiments: If the observed effect is on-target, it might be rescued by expressing a this compound-resistant mutant of IRE1α.

  • Orthogonal approaches: Use structurally different IRE1α inhibitors (e.g., KIRA-8) or genetic approaches like siRNA or CRISPR-Cas9 to knock down IRE1α and see if the phenotype is recapitulated.

  • Monitor multiple UPR branches: Assess the activation of PERK and ATF6 pathways to understand the broader impact on the UPR.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High levels of unexpected cell death 1. This compound concentration is too high, leading to off-target cytotoxicity. Perform a dose-response experiment to determine the optimal concentration. Start with a range from 10 nM to 10 µM. The optimal concentration should effectively inhibit XBP1 splicing without causing significant cytotoxicity in your cell line.
2. On-target apoptosis due to prolonged IRE1α inhibition. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal treatment duration. Assess markers of apoptosis (e.g., cleaved caspase-3/7) at each time point.
3. Solvent (DMSO) toxicity. Ensure the final DMSO concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control.
Inconsistent or no inhibition of XBP1 splicing 1. Suboptimal this compound concentration. Re-evaluate the optimal concentration for your specific cell line and experimental conditions using a dose-response curve and qPCR for XBP1 splicing.
2. This compound degradation. Prepare fresh stock solutions of this compound and store them properly (powder at -20°C for up to 3 years, in solvent at -80°C for up to 6 months).[1] Avoid repeated freeze-thaw cycles.
3. Low level of basal ER stress. If you are not inducing ER stress, the basal level of XBP1 splicing might be too low to detect a significant reduction. Consider co-treatment with a low dose of an ER stress inducer like tunicamycin or thapsigargin.
Conflicting results with other UPR markers 1. Crosstalk between UPR pathways. Inhibition of IRE1α can influence the PERK and ATF6 pathways.[3] It is essential to monitor key markers of all three branches (e.g., p-PERK, p-eIF2α, ATF4 for the PERK branch; cleaved ATF6 for the ATF6 branch) to get a complete picture of the UPR status.
2. Time-dependent effects. The kinetics of activation and inhibition of different UPR branches can vary. Perform a time-course experiment to map the dynamic changes in all three UPR pathways following this compound treatment.

Quantitative Data Summary

Compound Target IC50 Commonly Used Concentration Range (in vitro) Notes
This compound IRE1α Kinase110 nM100 nM - 1 µMAllosterically inhibits RNase activity.[1][2]
KIRA-8 IRE1α Kinase5.9 nM10 nM - 500 nMA more potent analog of this compound.
Tunicamycin N-linked glycosylation inhibitorN/A1 - 5 µg/mLInduces broad ER stress.[8]
Thapsigargin SERCA pump inhibitorN/A100 nM - 1 µMInduces ER stress by depleting Ca2+ stores.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Kill Curve)

This protocol helps establish the ideal concentration of this compound that effectively inhibits IRE1α without causing significant off-target cytotoxicity.

  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that will allow them to be in the logarithmic growth phase for the duration of the experiment.

  • This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is from 10 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used in the dilution series.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound dilutions and the vehicle control.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24 or 48 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS, or a live/dead cell staining assay.

  • XBP1 Splicing Analysis: In a parallel experiment using a 6-well plate format with the same this compound concentrations, induce ER stress (e.g., with tunicamycin) for a few hours. Harvest the cells for RNA extraction and perform qPCR to analyze the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u).

  • Data Analysis: Plot the cell viability data against the this compound concentration to determine the cytotoxic concentration range. Correlate this with the qPCR data to identify the concentration range that effectively inhibits XBP1 splicing with minimal impact on cell viability.

Protocol 2: Western Blot for UPR Markers

This protocol allows for the detection of key proteins in the UPR pathway.

  • Cell Lysis: After treatment with this compound and/or an ER stress inducer, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-IRE1α, total IRE1α, XBP1s, BiP, CHOP, p-eIF2α, total eIF2α, ATF4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: qPCR for XBP1 Splicing

This protocol quantifies the extent of XBP1 mRNA splicing.

  • RNA Extraction: Following experimental treatment, extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers that specifically amplify the spliced (XBP1s), unspliced (XBP1u), and total XBP1 mRNA. A common method is to use a forward primer that binds to both forms and two different reverse primers, one specific to the spliced form and one that spans the splice junction of the unspliced form.[2][5][6]

  • Data Analysis: Normalize the expression of XBP1s and XBP1u to a stable housekeeping gene. Calculate the ratio of XBP1s to total XBP1 or XBP1u to assess the degree of splicing.

Mandatory Visualizations

KIRA7_Signaling_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) inactive Unfolded Proteins->IRE1a_inactive accumulation IRE1a_active IRE1α (dimer) active IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase activity KIRA7 This compound KIRA7->IRE1a_active binds to kinase domain, allosterically inhibits RNase XBP1s XBP1s mRNA XBP1u->XBP1s splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription

Caption: this compound inhibits the RNase activity of IRE1α, preventing XBP1 mRNA splicing.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Collection & Analysis A1 Determine Optimal this compound Concentration (Kill Curve & XBP1 Splicing Assay) A2 Determine Optimal Treatment Duration (Time-Course Experiment) A1->A2 B1 Cell Treatment with this compound (at optimal concentration and duration) A2->B1 B2 Include Controls: - Vehicle (DMSO) - Positive Control (e.g., Tunicamycin) - Negative Control (untreated) C1 Assess On-Target Effects: - qPCR for XBP1 splicing - Western Blot for p-IRE1α B1->C1 C2 Assess Cellular Phenotype: - Cell Viability Assay (MTT, etc.) - Apoptosis Assay (Caspase activity) B1->C2 C3 Assess Off-Target/Broader Effects: - Western Blot for other UPR markers (p-PERK, ATF4, cleaved ATF6) B1->C3

Caption: A generalized workflow for experiments involving this compound.

Troubleshooting_Logic Start Unexpected Cell Death Observed Q1 Is this compound concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is treatment duration optimized? A1_Yes->Q2 Action1 Perform Dose-Response (Kill Curve) A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are controls included and as expected? (Vehicle, Positive/Negative) A2_Yes->Q3 Action2 Perform Time-Course Experiment A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Distinguish between on-target apoptosis and off-target cytotoxicity by assessing UPR markers and apoptosis markers. A3_Yes->Conclusion Action3 Re-run with proper controls A3_No->Action3

Caption: A logical flowchart for troubleshooting unexpected cytotoxicity with this compound.

References

Validation & Comparative

KIRA-7 vs. KIRA-8 and Other IRE1α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies targeting the Unfolded Protein Response (UPR), the modulation of Inositol-Requiring Enzyme 1α (IRE1α) has emerged as a promising strategy for a multitude of diseases, including fibrosis, cancer, and metabolic disorders. Kinase-Inhibiting RNase Attenuators (KIRAs) represent a prominent class of IRE1α inhibitors. This guide provides a detailed comparison of two key KIRA compounds, KIRA-7 and KIRA-8, alongside other notable IRE1α inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Allosteric Inhibition of IRE1α

This compound and KIRA-8 are allosteric inhibitors that target the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, these molecules stabilize an inactive conformation, which in turn prevents the activation of the endoribonuclease (RNase) domain. This allosteric inhibition effectively blocks the downstream signaling cascade, most notably the splicing of X-box binding protein 1 (XBP1) mRNA.[1][2][3][4] this compound is an imidazopyrazine compound, while KIRA-8 is a structurally distinct sulfonamide compound.[1][3] This fundamental difference in chemical scaffold contributes to their distinct pharmacological properties.

Quantitative Comparison of IRE1α Inhibitors

The following table summarizes the in vitro potency of this compound, KIRA-8, and other selected IRE1α inhibitors.

InhibitorType/ClassTarget DomainIC50 (IRE1α Kinase)IC50 (IRE1α RNase)Cell-Based XBP1 Splicing InhibitionReference(s)
This compound KIRA (Kinase-Inhibiting RNase Attenuator)Kinase110 nMAllosterically inhibits RNaseYes[1][5][6]
KIRA-8 KIRA (Kinase-Inhibiting RNase Attenuator)Kinase5.9 nMAllosterically inhibits RNaseMore potent than this compound[5][7][8]
KIRA-6 KIRA (Kinase-Inhibiting RNase Attenuator)Kinase0.6 µMAllosterically inhibits RNaseYes[9][10]
STF-083010 Direct RNase InhibitorRNase-25 µMYes[5]
4µ8C Direct RNase InhibitorRNase--Yes[11]
MKC-3946 Direct RNase InhibitorRNase--Yes[11]
Toyocamycin RNase InhibitorRNaseDoes not affect phosphorylationInhibits XBP1 cleavageYes[12]

Key Findings:

  • Potency: KIRA-8 demonstrates significantly higher potency in inhibiting the IRE1α kinase compared to this compound, with an IC50 value approximately 18.6 times lower.[5][7] This enhanced potency translates to greater efficacy in cell-based assays.

  • Selectivity: KIRA-8 is described as a mono-selective IRE1α inhibitor, suggesting a cleaner off-target profile compared to earlier generation KIRAs.[5][7]

In Vitro and In Vivo Performance

Cell-Based Assays: Inhibition of XBP1 Splicing

A hallmark of IRE1α activation is the splicing of XBP1 mRNA. Both this compound and KIRA-8 effectively inhibit this process in response to ER stress inducers like tunicamycin (B1663573). In comparative studies using the mouse lung epithelial cell line MLE12, KIRA-8 demonstrated higher potency than this compound in inhibiting XBP1 splicing.[5][7]

In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis

The therapeutic potential of KIRA compounds has been evaluated in a mouse model of bleomycin-induced pulmonary fibrosis.

  • This compound: Administration of this compound at a dose of 5 mg/kg via daily intraperitoneal injection for 14 days resulted in a significant decrease in spliced XBP1 and the downstream UPR marker ATF4 in the lungs of bleomycin-treated mice.[1] Furthermore, this compound treatment reduced the expression of fibrosis markers such as collagen 1A1 and fibronectin.[6]

  • KIRA-8: As a next-generation compound, KIRA-8 also demonstrated the ability to promote the reversal of established fibrosis in the same model, highlighting its therapeutic potential.[5][7]

Signaling Pathways and Experimental Workflows

IRE1α Signaling Pathway

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (Monomer) Unfolded Proteins->IRE1a_monomer ER Stress IRE1a_dimer IRE1α (Dimer/Oligomer) Activated IRE1a_monomer->IRE1a_dimer Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA RNase Activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation KIRAs This compound / KIRA-8 KIRAs->IRE1a_dimer Allosteric Inhibition UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_Protein->UPR_Genes Transcriptional Upregulation

Experimental Workflow: XBP1 Splicing Assay

XBP1_Splicing_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., MLE12 cells) Treatment 2. Treatment - ER Stress Inducer (e.g., Tunicamycin) - IRE1α Inhibitor (e.g., this compound, KIRA-8) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RT_PCR 4. Reverse Transcription PCR (RT-PCR) - Amplify XBP1 cDNA RNA_Extraction->RT_PCR Gel_Electrophoresis 5. Agarose (B213101) Gel Electrophoresis - Separate unspliced (u) and spliced (s) XBP1 amplicons RT_PCR->Gel_Electrophoresis Analysis 6. Data Analysis - Quantify band intensities - Calculate % XBP1 splicing Gel_Electrophoresis->Analysis

Experimental Protocols

In Vitro IRE1α Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of IRE1α.

  • Reaction Setup: Prepare a reaction mixture containing recombinant human IRE1α (e.g., 15 nM), a kinase substrate such as Myelin Basic Protein (MBP; e.g., 20 µM), and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO).

  • Initiation: Start the kinase reaction by adding ATP (e.g., [γ-33P]ATP at 10 µM).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).

  • Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. For radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unbound ATP, and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or specific antibodies against the phosphorylated substrate can be used.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based XBP1 Splicing Assay

This assay evaluates the inhibition of IRE1α's RNase activity in a cellular context.

  • Cell Seeding: Plate a suitable cell line (e.g., MLE12, HEK293T) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the IRE1α inhibitor for a specific duration (e.g., 1-2 hours).

  • ER Stress Induction: Induce ER stress by adding an agent like tunicamycin (e.g., 0.5 µg/ml) or thapsigargin (B1683126) and incubate for a further period (e.g., 8 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent).

  • RT-PCR: Perform reverse transcription to synthesize cDNA, followed by PCR amplification of the XBP1 transcript using primers that flank the 26-nucleotide intron.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%). Unspliced and spliced XBP1 amplicons will migrate at different sizes.

  • Quantification: Visualize the DNA bands (e.g., with ethidium (B1194527) bromide) and quantify the intensity of the bands corresponding to the unspliced and spliced forms. Calculate the percentage of XBP1 splicing.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model assesses the therapeutic efficacy of IRE1α inhibitors in a disease-relevant animal model.

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6.

  • Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) (e.g., 1.5-3.0 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Inhibitor Treatment: Administer the IRE1α inhibitor (e.g., this compound at 5 mg/kg/day, i.p.) or vehicle control daily for a specified period (e.g., 14 or 21 days), either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting after fibrosis is established, e.g., day 14).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the lungs.

  • Assessment of Fibrosis:

    • Histology: Perform histological analysis of lung sections stained with Masson's trichrome or Sirius red to visualize collagen deposition.

    • Hydroxyproline (B1673980) Assay: Quantify the total collagen content in lung homogenates using a hydroxyproline assay.

    • Gene Expression Analysis: Measure the mRNA levels of profibrotic genes (e.g., Col1a1, Fn1) and UPR markers (e.g., spliced Xbp1, Atf4) by quantitative RT-PCR.

    • Protein Analysis: Assess the protein levels of fibrosis and UPR markers by Western blotting or immunohistochemistry.

Conclusion

Both this compound and KIRA-8 are valuable research tools for investigating the role of IRE1α in various physiological and pathological processes. KIRA-8, with its superior potency and selectivity, represents a more advanced compound for preclinical studies. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity profile, and the context of the study (in vitro vs. in vivo). This guide provides a foundational understanding of their comparative performance and the methodologies required for their evaluation, aiding researchers in the rational selection and application of these important IRE1α inhibitors.

References

Comparative Efficacy of KIRA-7 and STF-083010 in Targeting the IRE1α Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent inhibitors of the Inositol-requiring enzyme 1α (IRE1α), KIRA-7 and STF-083010. IRE1α is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] Due to its central role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target in various diseases, including cancer and fibrotic conditions.[3][4] This document outlines the distinct mechanisms of action, presents comparative experimental data, and details the methodologies used to evaluate the efficacy of these two compounds.

Mechanism of Action: A Tale of Two Inhibitors

IRE1α is a bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[5] Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[6] This RNase activity has two main consequences: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor (XBP1s) that upregulates UPR genes, and the degradation of other mRNAs at the ER membrane through a process called Regulated IRE1-Dependent Decay (RIDD).[4][7] While both this compound and STF-083010 target IRE1α, they do so through different mechanisms.

This compound is an imidazopyrazine compound that functions as a kinase-inhibiting RNase attenuator (KIRA).[8] It binds to the ATP-binding pocket of the IRE1α kinase domain.[9] This binding allosterically inhibits the RNase activity of IRE1α, thereby preventing both XBP1 splicing and RIDD.[3][10]

STF-083010 is a small molecule that selectively and directly inhibits the endonuclease (RNase) activity of IRE1α.[11][12] Crucially, it does not affect the kinase activity or the autophosphorylation of IRE1α.[11][13][14] Its mechanism involves the formation of a Schiff base with a specific lysine (B10760008) residue (Lys907) within the RNase domain, effectively blocking its catalytic function.[4]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters and observed effects of this compound and STF-083010 based on available preclinical data.

FeatureThis compoundSTF-083010
Target IRE1α Kinase Domain[9][15]IRE1α Endoribonuclease (RNase) Domain[12][13][16]
Mechanism Allosteric inhibition of RNase activity via kinase binding[3][10]Direct inhibition of RNase activity; no effect on kinase function[11][14][17]
IC50 Value ~110 nM (for IRE1α kinase binding)[9][10][15]~25-60 µM (for inhibiting XBP1 splicing in cells)[8][18]
In Vitro Effects Inhibits XBP1 splicing in MLE12 alveolar epithelial cells.[10][15] Mitigates ER stress-induced apoptosis.[5][8]Inhibits ER stress-induced XBP1 splicing in multiple myeloma (MM) and pancreatic cancer cells.[11][14] Shows cytostatic and cytotoxic activity against MM cell lines (RPMI 8226, MM.1S, MM.1R).[11][14] Restores tamoxifen (B1202) sensitivity in resistant breast cancer cells.[19]
In Vivo Effects Prevents and reverses bleomycin-induced pulmonary fibrosis in mice (5 mg/kg, i.p.).[3][5][8] Decreases spliced XBP1, ATF4, BiP, and CHOP mRNA levels in fibrotic lung tissue.[8][10]Significantly inhibits tumor growth in human multiple myeloma xenografts in mice (30 mg/kg, i.p.).[11][13][16] Inhibits bortezomib-induced XBP1 activity in vivo.[12] Attenuates acute renal failure in rats by suppressing apoptosis and inflammation.[20]
Noted Properties Orally bioavailable with good pharmacokinetic properties.[8]Poor solubility and a high IC50 have been noted as potential limitations for in vivo use.[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and STF-083010.

1. XBP1 mRNA Splicing Assay (RT-PCR) This assay is fundamental for determining the inhibitory effect of the compounds on IRE1α's RNase activity.

  • Cell Culture and Treatment: Cells (e.g., RPMI 8226 multiple myeloma cells) are cultured to a suitable density.[11] ER stress is induced using agents like thapsigargin (B1683126) (e.g., 300 nM) or tunicamycin.[4][11] Cells are co-treated with the inducer and various concentrations of the inhibitor (e.g., 60 µM STF-083010) for a specified time.[11]

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated from the treated cells using standard methods. Reverse transcription is then performed to synthesize cDNA.[21]

  • PCR Amplification: The cDNA region of XBP1 spanning the 26-nucleotide intron is amplified via PCR.[21] Primers are designed to flank this intron.

  • Analysis: The PCR products are resolved on an agarose (B213101) gel. The unspliced XBP1 mRNA will yield a larger amplicon than the spliced form. The relative intensity of the bands indicates the extent of splicing and the efficacy of the inhibitor.[11]

2. Cell Viability and Cytotoxicity Assays These assays measure the effect of the inhibitors on cell survival and proliferation.

  • Trypan Blue Exclusion: A panel of cell lines is treated with increasing concentrations of the inhibitor (e.g., 0, 30, or 60 µM of STF-083010) over several days.[11] At daily intervals, cells are harvested, stained with trypan blue, and the number of viable (unstained) cells is counted using a hemocytometer.[11]

  • Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are treated with the inhibitor for a set period (e.g., 24 hours).[11] They are then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and PI (a dye that enters cells with compromised membranes). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.[11]

3. In Vivo Tumor Xenograft Model This protocol assesses the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Human tumor cells (e.g., RPMI 8226 MM cells) are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID/IL2Rγ null mice).[11]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a specific average volume (e.g., 150 mm³). The mice are then randomized into treatment and control (vehicle) groups.[11]

  • Drug Administration: The inhibitor is administered, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 30 mg/kg STF-083010 once weekly for two weeks).[11]

  • Efficacy Measurement: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised and weighed.[13] Animal well-being is monitored throughout.

Visualizing Pathways and Processes

IRE1α Signaling Pathway The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response, branching into adaptive and apoptotic signaling arms.

IRE1a_Signaling cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds IRE1a_active IRE1α (dimer) Autophosphorylation Unfolded Proteins->IRE1a_active Activates IRE1a_inactive IRE1α (monomer) BiP->IRE1a_inactive Inhibits XBP1u XBP1u mRNA IRE1a_active->XBP1u Splices TRAF2 TRAF2 IRE1a_active->TRAF2 Recruits RIDD RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD Cleaves (RIDD) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation ASK1 ASK1 TRAF2->ASK1 Activates JNK JNK ASK1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Degradation Degradation RIDD->Degradation Degradation->Apoptosis UPR_Genes UPR Gene Expression XBP1s_protein->UPR_Genes Activates Cell Survival Cell Survival UPR_Genes->Cell Survival

Caption: The IRE1α signaling cascade under ER stress.

Inhibitor Mechanism of Action on IRE1α This diagram contrasts how this compound and STF-083010 interact with the IRE1α protein to block its function.

Inhibitor_Mechanism cluster_KIRA7 This compound Mechanism cluster_STF STF-083010 Mechanism IRE1a Kinase Domain RNase Domain XBP1_KIRA XBP1_KIRA IRE1a:rnase->XBP1_KIRA RNase activity allosterically inhibited IRE1a:rnase->XBP1_STF RNase activity directly inhibited KIRA7 This compound KIRA7->IRE1a:kinase Binds to ATP Pocket STF STF-083010 STF->IRE1a:rnase Binds directly to RNase domain

Caption: Distinct binding and inhibition mechanisms of this compound and STF-083010.

Experimental Workflow for In Vivo Efficacy The logical flow for a typical preclinical in vivo study is depicted below.

InVivo_Workflow start Start implant Implant Human Tumor Cells into Immunocompromised Mice start->implant growth Allow Tumors to Reach Predetermined Size (e.g., 150 mm³) implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize treat Administer Vehicle (Control) or Inhibitor (Treatment) per Dosing Schedule randomize->treat measure Measure Tumor Volume and Body Weight Regularly treat->measure endpoint Continue Until Study Endpoint (e.g., max tumor size, time limit) measure->endpoint endpoint->treat Continue Treatment analysis Euthanize, Excise Tumors, and Perform Final Analysis (Weight, IHC, etc.) endpoint->analysis Endpoint Reached end End analysis->end

Caption: Workflow for a xenograft tumor model efficacy study.

References

KIRA-7's Inhibitory Effect on XBP1 Splicing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KIRA-7, an allosteric inhibitor of IRE1α, with other notable inhibitors of XBP1 splicing. This analysis is supported by experimental data to validate its inhibitory effects and offers detailed methodologies for key experiments.

This compound is a small molecule inhibitor that targets the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2] By binding to the kinase domain of IRE1α, this compound allosterically inhibits its endoribonuclease (RNase) activity.[1][2] This RNase activity is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of a major branch of the UPR.[3] The inhibition of XBP1 splicing by this compound has been shown to have therapeutic potential in various diseases, including pulmonary fibrosis.[4][5] This guide compares this compound to other known IRE1α inhibitors, providing a quantitative and methodological framework for its evaluation.

Comparative Analysis of IRE1α Inhibitors

The efficacy of small molecule inhibitors targeting the IRE1α-XBP1 pathway can be quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The following table summarizes the available data for this compound and its alternatives.

InhibitorTarget DomainIn Vitro IC50 (IRE1α Kinase)In Vitro IC50 (IRE1α RNase)Cellular IC50 (XBP1 Splicing)Reference(s)
This compound Kinase110 nM-Potent inhibition observed[6]
KIRA-8 Kinase5.9 nM-More potent than this compound[6][7]
4µ8C RNase-76 nM~4 µM (EC50)[1][2]
STF-083010 RNase-IC50 ~30 µM60 µM (effective concentration)[8][9]
MKC8866 RNase-0.29 µM10 µM (effective concentration)[10]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to validate these inhibitors, the following diagrams illustrate the IRE1α signaling pathway and a typical workflow for assessing the inhibition of XBP1 splicing.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (Inactive Monomer) ER_Stress->IRE1a_inactive IRE1a_active IRE1α (Active Dimer/Oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Transcription Activation KIRA7 This compound / KIRA-8 KIRA7->IRE1a_active Inhibits Kinase Activity (Allosteric) Other_Inhibitors 4µ8C / STF-083010 MKC8866 Other_Inhibitors->IRE1a_active Inhibits RNase Activity (Direct)

Caption: IRE1α signaling pathway and points of inhibition.

Experimental_Workflow A Cell Culture (e.g., MLE12, HEK293) B Induce ER Stress (e.g., Tunicamycin, Thapsigargin) A->B C Treat with Inhibitor (this compound or Alternative) B->C D Incubate for a Defined Period C->D E Total RNA Extraction D->E F Reverse Transcription (cDNA Synthesis) E->F G RT-PCR Amplification of XBP1 F->G H Agarose (B213101) Gel Electrophoresis G->H I Quantification of Spliced (s) and Unspliced (u) XBP1 bands H->I

Caption: Experimental workflow for validating XBP1 splicing inhibition.

Experimental Protocols

In Vitro IRE1α RNase Activity Assay (FRET-based)

This assay measures the enzymatic activity of the IRE1α RNase domain in a cell-free system.

Materials:

  • Recombinant human IRE1α (cytoplasmic domain)

  • FRET-based RNA substrate: A short RNA oligonucleotide containing the XBP1 splice sites, labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.[10]

  • Test compounds (this compound and alternatives) dissolved in DMSO.

  • 384-well black microplates.

Procedure:

  • Prepare a reaction mixture containing the recombinant IRE1α protein in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the FRET-based RNA substrate to each well.

  • Incubate the plate at 37°C and monitor the fluorescence intensity over time using a plate reader. Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction rates and determine the IC50 values for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular XBP1 Splicing Assay (RT-PCR)

This protocol is used to assess the ability of inhibitors to block XBP1 splicing in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, MLE12).

  • ER stress-inducing agent (e.g., Tunicamycin at 0.5-2.5 µg/mL or Thapsigargin at 300 nM).[6][8]

  • Test compounds (this compound and alternatives).

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • PCR primers flanking the XBP1 splice site.

  • Taq polymerase and other PCR reagents.

  • Agarose gel and electrophoresis equipment.

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Induce ER stress by adding Tunicamycin or Thapsigargin to the culture medium.

  • Incubate the cells for an appropriate duration (e.g., 4-8 hours) to allow for XBP1 splicing.[6]

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.

  • Separate the PCR products on a 2.5-3% agarose gel.[11] The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band.

  • Visualize the bands using a gel documentation system and quantify the intensity of each band. The percentage of XBP1 splicing can be calculated as the intensity of the spliced band divided by the sum of the intensities of both bands.

Conclusion

This compound and its more potent analog, KIRA-8, are effective allosteric inhibitors of IRE1α that function by targeting its kinase domain to prevent XBP1 splicing.[6][7] In comparison, other inhibitors such as 4µ8C, STF-083010, and MKC8866 directly target the RNase domain of IRE1α.[1][8][10] While KIRA-8 exhibits the highest in vitro potency against the IRE1α kinase, the cellular efficacy of these compounds can vary depending on the cell type and experimental conditions. The provided protocols offer a standardized approach for the head-to-head comparison of these inhibitors, enabling researchers to make informed decisions for their specific research applications. The continued investigation into these and novel IRE1α inhibitors holds promise for the development of targeted therapies for a range of diseases driven by ER stress.

References

KIRA-7 vs. KIRA6: A Comparative Analysis of Potency and Specificity as IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential efficacy and selectivity of two prominent IRE1α inhibitors, supported by experimental data.

In the landscape of targeted therapeutics for diseases involving endoplasmic reticulum (ER) stress, the modulation of the unfolded protein response (UPR) pathway presents a compelling strategy. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity. The development of small molecule inhibitors targeting IRE1α, such as the Kinase-Inhibiting RNase Attenuators (KIRAs), has provided valuable tools for dissecting the UPR and offers potential therapeutic avenues. This guide provides a detailed comparison of two such inhibitors, KIRA-7 and KIRA6, focusing on their respective potencies and specificities.

Potency at the Target: this compound Demonstrates Superior Inhibition of IRE1α

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. In the context of this compound and KIRA6, their potency is determined by their ability to inhibit the kinase activity of IRE1α, which in turn allosterically inhibits its RNase activity.

Experimental data reveals a significant difference in potency between the two compounds. This compound exhibits a considerably lower IC50 value of 110 nM against IRE1α kinase, indicating higher potency. In contrast, KIRA6 has a reported IC50 of 0.6 µM (or 600 nM) for IRE1α.[1][2][3][4] This five-fold difference in potency suggests that this compound is a more efficient inhibitor of IRE1α at lower concentrations. This compound is described as a modification of KIRA6, developed to have comparable potency and pharmacokinetic properties.[5]

CompoundTargetIC50
This compoundIRE1α Kinase110 nM
KIRA6IRE1α Kinase600 nM

Specificity and Off-Target Effects: A Divergent Profile

While potency against the intended target is crucial, an inhibitor's specificity is equally important for minimizing unintended biological effects. The available data suggests that KIRA6 has a broader range of off-target interactions compared to what is currently known for this compound.

KIRA6 has been shown to interact with several other kinases and proteins, with some of these interactions occurring independently of its effect on IRE1α. Notably, KIRA6 inhibits the p38 MAP kinase with an IC50 of approximately 1 µM.[6][7] It also binds to the cytoplasmic domain of the receptor tyrosine kinase KIT with a dissociation constant (Kd) of 10.8 µM and has been shown to inhibit KIT signaling in cellular assays.[1][8] Furthermore, a study identified the cytosolic chaperone HSP60 as a KIRA6 off-target, mediating anti-inflammatory effects independently of IRE1α.[9]

Information regarding the comprehensive off-target profile of This compound is less detailed in the public domain. However, a study developing a subsequent compound, KIRA8, noted that KIRA8 possesses higher selectivity for IRE1α compared to both KIRA6 and this compound, implying that this compound may also have off-target activities.[5][10]

CompoundOff-TargetIC50 / Kd
KIRA6p38~ 1 µM (IC50)
KIT10.8 µM (Kd)
HSP60Not Quantified

The IRE1α Signaling Pathway and Mechanism of Inhibition

The activation of IRE1α is a central event in the UPR. Under ER stress, the accumulation of unfolded proteins causes IRE1α to dimerize and autophosphorylate its kinase domain. This conformational change activates its RNase domain, which then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. KIRA compounds, by binding to the ATP-binding pocket of the kinase domain, allosterically inhibit the RNase activity, thus attenuating the downstream signaling cascade.

IRE1a_Pathway IRE1α Signaling Pathway and KIRA Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) Unfolded Proteins->IRE1a_inactive binds IRE1a_active IRE1α (dimer) (phosphorylated) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation KIRA This compound / KIRA6 KIRA->IRE1a_active inhibits kinase domain UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes activates transcription

Caption: IRE1α signaling cascade and the inhibitory mechanism of KIRA compounds.

Experimental Methodologies

The following outlines the general protocols for the key experiments used to characterize this compound and KIRA6.

In Vitro IRE1α Kinase Inhibition Assay

This assay measures the ability of the inhibitors to block the kinase activity of IRE1α.

Protocol:

  • Reagents: Recombinant human IRE1α cytoplasmic domain, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, and a suitable kinase substrate (e.g., a peptide substrate like PAKtide).

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant IRE1α, and the peptide substrate.

    • Add varying concentrations of this compound or KIRA6 to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose paper or use another method to separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Cellular XBP1 Splicing Assay

This assay assesses the functional consequence of IRE1α inhibition in a cellular context by measuring the level of XBP1 mRNA splicing.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293, HeLa, or specific disease-relevant cells) to a desired confluency.

    • Pre-treat the cells with various concentrations of this compound or KIRA6 for a specified time (e.g., 1-2 hours).

    • Induce ER stress by adding an agent such as tunicamycin (B1663573) (e.g., 2 µg/mL) or thapsigargin (B1683126) (e.g., 50 nM) for a defined period (e.g., 4-8 hours).[12]

  • RNA Extraction and RT-PCR:

    • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a commercial kit).

    • Perform reverse transcription (RT) to synthesize cDNA from the extracted RNA.

    • Amplify the XBP1 cDNA using polymerase chain reaction (PCR) with primers that flank the 26-nucleotide intron.

  • Analysis:

    • Separate the PCR products on an agarose (B213101) gel. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands of different sizes.

    • Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A decrease in this ratio in the presence of the inhibitor indicates successful inhibition of IRE1α RNase activity.[13]

XBP1_Splicing_Assay XBP1 Splicing Assay Workflow Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Pre-treat with This compound or KIRA6 Cell_Culture->Inhibitor_Treatment ER_Stress_Induction 3. Induce ER Stress (Tunicamycin/Thapsigargin) Inhibitor_Treatment->ER_Stress_Induction RNA_Extraction 4. Total RNA Extraction ER_Stress_Induction->RNA_Extraction RT_PCR 5. RT-PCR for XBP1 RNA_Extraction->RT_PCR Gel_Electrophoresis 6. Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis Data_Analysis 7. Quantify Spliced vs. Unspliced XBP1 Gel_Electrophoresis->Data_Analysis

Caption: A streamlined workflow for the cellular XBP1 splicing assay.

Conclusion

Both this compound and KIRA6 are valuable chemical probes for studying the role of IRE1α in the unfolded protein response. However, they exhibit key differences that are critical for experimental design and interpretation. This compound is a more potent inhibitor of IRE1α, making it suitable for applications where high on-target efficacy at lower concentrations is desired. Conversely, the known off-target profile of KIRA6 necessitates careful consideration and appropriate control experiments to distinguish its IRE1α-dependent effects from those mediated by other targets. For researchers aiming for high selectivity, the development of newer generation KIRAs, such as KIRA8, may offer further advantages. The choice between this compound and KIRA6 will ultimately depend on the specific research question, the experimental system, and the desired balance between potency and selectivity.

References

Comparative Analysis of IRE1α Inhibitors on p-IRE1α Levels by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to KIRA-7 and Alternative IRE1α Inhibitors

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. A key sensor in this pathway is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α autophosphorylates, leading to the activation of its RNase domain and the initiation of downstream signaling cascades, most notably the splicing of X-box binding protein 1 (XBP1) mRNA. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for a range of diseases, including cancer and fibrotic disorders.

This guide provides a comparative overview of this compound, an allosteric IRE1α inhibitor, and other commonly used inhibitors, focusing on their effects on IRE1α phosphorylation (p-IRE1α) as determined by Western blot analysis.

Comparative Performance of IRE1α Inhibitors

The inhibitory effects of this compound and other tool compounds on IRE1α activity are summarized below. While direct head-to-head quantitative Western blot data for p-IRE1α inhibition by all listed compounds in a single study is limited, this table compiles available data on their mechanisms and observed effects on IRE1α phosphorylation and RNase activity.

InhibitorTarget DomainMechanism of Action on p-IRE1αEffect on RNase ActivityKey Findings from Western Blot Analysis
This compound Kinase DomainInhibits autophosphorylation.[1] As an ATP-competitive inhibitor, it stabilizes an inactive conformation of the kinase domain, thus preventing trans-autophosphorylation.[1]Inhibits (allosterically).[2]Western blot data for downstream effectors like spliced XBP1 (XBP1s) and ATF4 show significant reduction after this compound treatment, indirectly supporting the inhibition of IRE1α activation.[3][4]
KIRA-8 Kinase DomainInhibits autophosphorylation. It is a potent, mono-selective KIRA compound.[5]Inhibits (allosterically), with a lower IC50 than this compound.[5]While direct p-IRE1α Western blots are not always shown, studies demonstrate potent inhibition of downstream XBP1 splicing, which is a direct consequence of reduced IRE1α RNase activity following kinase inhibition.[3][5]
STF-083010 RNase DomainNo significant inhibition of autophosphorylation.[6]Inhibits (directly).[6]Western blot analysis explicitly shows that STF-083010 does not affect the levels of phosphorylated IRE1α induced by ER stress, confirming its specific action on the RNase domain.[6]
Sunitinib Kinase DomainInhibits autophosphorylation.[7]Inhibits (as a consequence of kinase inhibition).[7]Western blot analysis has shown a marked decrease in XBP1 protein levels, which is a downstream indicator of inhibited IRE1α autophosphorylation and subsequent RNase activity.[7]

Signaling Pathway and Experimental Workflow

To better visualize the mechanism of action of these inhibitors and the experimental process for their evaluation, the following diagrams are provided.

IRE1a_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) UnfoldedProteins->IRE1a_inactive Accumulation IRE1a_dimer IRE1α Dimerization & Autophosphorylation IRE1a_inactive->IRE1a_dimer Dimerization pIRE1a p-IRE1α (active) IRE1a_dimer->pIRE1a XBP1u_mRNA XBP1u mRNA pIRE1a->XBP1u_mRNA RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_genes Nuclear Translocation & Transcription KIRA7 This compound / KIRA-8 Sunitinib KIRA7->IRE1a_dimer Inhibits STF083010 STF-083010 STF083010->pIRE1a Inhibits RNase

Caption: IRE1α Signaling Pathway and Points of Inhibition.

Western_Blot_Workflow start Cell Culture (e.g., HEK293T, HeLa) induce_stress Induce ER Stress (e.g., Tunicamycin, Thapsigargin) start->induce_stress treat_inhibitor Treat with Inhibitor (this compound or alternative) induce_stress->treat_inhibitor cell_lysis Cell Lysis & Protein Extraction treat_inhibitor->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-IRE1α Ser724, anti-total-IRE1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Caption: Experimental Workflow for Western Blot Analysis of p-IRE1α.

Experimental Protocols

Protocol 1: Induction of ER Stress and Treatment with IRE1α Inhibitors

This protocol outlines the steps for inducing ER stress in a cell culture model and treating the cells with this compound or other inhibitors prior to protein extraction.

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa, or a specific cell line relevant to the research question) in 6-well plates. Seed the cells at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Pre-treatment: On the day of the experiment, pre-treat the cells with the desired concentration of this compound or other IRE1α inhibitors for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • ER Stress Induction: Following pre-treatment, add the ER stress-inducing agent. Common inducers include:

    • Tunicamycin: 1-5 µg/mL for 4-8 hours.

    • Thapsigargin: 1-2 µM for 4-8 hours.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Proceed to Protein Extraction: Lyse the cells immediately for Western blot analysis as described in Protocol 2.

Protocol 2: Western Blot Analysis of Phospho-IRE1α (Ser724)

This protocol provides a detailed methodology for detecting p-IRE1α by Western blot.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled microfuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the protein lysates and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 7.5% or 4-12% gradient SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (p-IRE1α Ser724) diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • For normalization, a parallel blot or a stripped and re-probed blot should be incubated with a primary antibody for total IRE1α.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IRE1α signal to the total IRE1α signal.

References

KIRA-7 in the Spotlight: A Comparative Guide to UPR Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Unfolded Protein Response (UPR) is a critical cellular stress signaling network with profound implications in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. As researchers delve deeper into the therapeutic potential of modulating the UPR, specific and potent inhibitors of its key signaling branches are paramount. This guide provides an objective comparison of KIRA-7, an inhibitor of the IRE1α pathway, with other notable UPR inhibitors. We present supporting experimental data on their effects on the gene expression of key UPR markers, detailed experimental protocols, and visual aids to elucidate the underlying molecular mechanisms and experimental workflows.

The Unfolded Protein Response and the Role of this compound

The UPR is primarily mediated by three endoplasmic reticulum (ER) transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under ER stress, these sensors activate downstream signaling cascades to restore proteostasis or, if the stress is insurmountable, trigger apoptosis.

This compound is a small molecule inhibitor that targets the kinase domain of IRE1α, allosterically inhibiting its endoribonuclease (RNase) activity.[1][2] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor in the IRE1α pathway, and modulates the expression of other downstream UPR markers.

UPR Signaling Pathway and this compound's Mechanism of Action

The following diagram illustrates the three main branches of the UPR and highlights the point of intervention for this compound and other compared inhibitors.

UPR_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus cluster_Inhibitors Inhibitors UnfoldedProteins Unfolded Proteins IRE1a IRE1α UnfoldedProteins->IRE1a Activates PERK PERK UnfoldedProteins->PERK Activates ATF6 ATF6 UnfoldedProteins->ATF6 Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Preferential Translation ATF4_protein ATF4 Protein ATF4->ATF4_protein ATF6_protein ATF6 Protein ATF6_cleaved->ATF6_protein UPR_Genes UPR Target Genes (e.g., BiP, CHOP) XBP1s_protein->UPR_Genes Transcription ATF4_protein->UPR_Genes Transcription ATF6_protein->UPR_Genes Transcription KIRA7 This compound / KIRA-8 KIRA7->IRE1a Inhibits Kinase/ RNase Activity STF083010 STF-083010 STF083010->IRE1a Inhibits RNase Activity GSK2606414 GSK2606414 GSK2606414->PERK Inhibits Kinase Activity

Caption: The Unfolded Protein Response (UPR) signaling pathways and inhibitor targets.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing the effect of UPR inhibitors on gene expression is depicted below.

Experimental_Workflow A Cell Culture and ER Stress Induction B Treatment with UPR Inhibitor (e.g., this compound) A->B C RNA Isolation B->C F Protein Extraction B->F D cDNA Synthesis C->D E Quantitative PCR (qPCR) for UPR Markers (XBP1s, BiP, CHOP, ATF4) D->E H Data Analysis and Comparison E->H G Western Blotting for UPR Markers (p-IRE1α, XBP1s, ATF4, CHOP) F->G G->H

Caption: Workflow for analyzing UPR marker gene and protein expression.

Performance Comparison of UPR Inhibitors

The following table summarizes the inhibitory concentrations and observed effects of this compound and alternative UPR inhibitors on key UPR markers. It is important to note that the data is compiled from various studies, and experimental conditions may differ.

InhibitorTargetIC50Effect on sXBP1Effect on ATF4Effect on BiP (GRP78)Effect on CHOP (GADD153)
This compound IRE1α (Kinase/RNase)110 nM[1][3]Decreased[1][3]Decreased[1][3]Decreased (mRNA)[1][3]Decreased (mRNA & Protein)[1][3][4]
KIRA-8 IRE1α (Kinase/RNase)5.9 nM[3][5][6][7]Decreased (more potent than this compound)[3]Decreased[4]Preserved (mRNA)[6]Decreased[4]
STF-083010 IRE1α (RNase)~25-30 µM[3][8]Decreased[3][9]Not consistently reportedDecreased[10]Decreased[10]
GSK2606414 PERK (Kinase)0.4 nM[4][10][11][12][13]No direct effectDecreased[11]No direct effectDecreased (mRNA & Protein)[6][11][12]

Note: The effects on gene and protein expression are generally observed in cells or animal models treated with an ER stress inducer.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This protocol is adapted from established methods for quantifying UPR target gene expression.[14][15]

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Induce ER stress using an appropriate agent (e.g., tunicamycin (B1663573) or thapsigargin) at a predetermined concentration and duration.

    • Concurrently, treat cells with various concentrations of this compound or other inhibitors. Include a vehicle-only control.

  • RNA Isolation:

    • Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green master mix and specific primers for the target genes (e.g., XBP1s, BiP/GRP78, CHOP/GADD153, ATF4) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.

    To specifically measure XBP1 splicing, primers flanking the 26-nucleotide intron can be used, followed by analysis of the PCR products on an agarose (B213101) gel or by using primers that specifically amplify the spliced form.[16][17]

Western Blotting for UPR Protein Expression

This protocol outlines the general steps for analyzing the protein levels of UPR markers.[18][19][20][21]

  • Protein Extraction:

    • Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target UPR protein (e.g., anti-p-IRE1α, anti-XBP1s, anti-ATF4, anti-CHOP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Summary and Conclusion

This compound is a valuable tool for investigating the role of the IRE1α pathway in various disease models. It effectively inhibits the RNase activity of IRE1α, leading to a downstream reduction in the expression of key UPR markers. When compared to its alternatives:

  • KIRA-8 emerges as a more potent inhibitor of IRE1α, with a significantly lower IC50.[3]

  • STF-083010 offers a different mechanism by directly inhibiting the RNase domain without affecting the kinase activity, though it has a much higher IC50.[3][22]

  • GSK2606414 provides a means to dissect the PERK pathway, offering a complementary tool to study the broader UPR.[11][12]

The choice of inhibitor will depend on the specific research question, the desired potency, and the specific UPR branch being investigated. The experimental protocols provided in this guide offer a robust framework for quantifying and comparing the effects of these inhibitors on UPR gene expression, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

Cross-Validation of KIRA-7's Efficacy as an IRE1α Inhibitor Across Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KIRA-7, an allosteric inhibitor of Inositol-requiring enzyme 1α (IRE1α), with other notable IRE1α inhibitors. The data presented herein is intended to facilitate a thorough cross-validation of this compound's effects in various cell types, offering a valuable resource for researchers in oncology, metabolic diseases, and other fields where IRE1α signaling is a therapeutic target.

Introduction to IRE1α Inhibition

IRE1α is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event leads to the production of a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis. However, chronic IRE1α activation can also lead to apoptosis. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target.

This compound is an imidazopyrazine compound that binds to the kinase domain of IRE1α, allosterically inhibiting its RNase activity. This guide compares the performance of this compound with other IRE1α inhibitors, focusing on their potency in inhibiting XBP1 splicing and their impact on cell viability across different cell lines.

Comparative Efficacy of IRE1α Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and other well-characterized IRE1α inhibitors. Direct head-to-head comparisons in the same study are limited; therefore, data has been collated from various sources to provide a comparative overview.

Table 1: In Vitro Potency of IRE1α Inhibitors

InhibitorTarget DomainMechanism of ActionIC50 (IRE1α Kinase)IC50 (IRE1α RNase)
This compound KinaseAllosteric RNase Inhibition110 nM-
KIRA8 KinaseAllosteric RNase Inhibition-5.9 nM[1]
MKC8866 RNaseDirect RNase Inhibition-0.29 µM[1]
STF-083010 RNaseDirect RNase InhibitionNo effectIC50 ~25 µM (cell-free)[2]

Table 2: Cellular Efficacy of IRE1α Inhibitors - XBP1 Splicing Inhibition

InhibitorCell LineCancer TypeIC50 / Effective Concentration
This compound MLE12 (murine)Alveolar EpithelialEffective inhibition shown (IC50 not specified)
KIRA8 IM-9Multiple MyelomaEffective at 10 µM[3]
MKC8866 LNCaPProstate CancerIC50: 0.38 µM[4][5]
RPMI 8226 (unstressed)Multiple MyelomaIC50: 0.14 µM[4]
MM1Multiple MyelomaEC50: 0.52 µM (DTT-induced)[4]
STF-083010 RPMI 8226Multiple Myeloma60 µM (Thapsigargin-induced)[1][2]

Table 3: Cellular Efficacy of IRE1α Inhibitors - Cell Viability

InhibitorCell LineCancer TypeIC50
This compound --Data not available
KIRA8 IM-9Multiple Myeloma~10 µM[3]
KMS-11, KMS-12-PE, KHM-11Multiple MyelomaEffective (IC50 not specified)[3]
MKC8866 LNCaP, VCaP, 22Rv1, C4-2BProstate CancerDose-dependent effect[4]
STF-083010 Ewing's Sarcoma Cell LinesEwing's SarcomaPartial or no effect[6]
Tamoxifen-resistant MCF-7Breast CancerRe-sensitizes to tamoxifen[7]

Signaling Pathways and Experimental Workflows

To facilitate the design and interpretation of cross-validation studies, the following diagrams illustrate the IRE1α signaling pathway and a general workflow for evaluating IRE1α inhibitors.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibitors Inhibitor Action ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (Inactive Monomer) ER_Stress->IRE1a_inactive IRE1a_active IRE1α (Active Oligomer) Dimerization & Autophosphorylation IRE1a_inactive->IRE1a_active XBP1u XBP1u mRNA IRE1a_active->XBP1u Splicing XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcriptional Activation KIRA7 This compound KIRA7->IRE1a_active Allosteric Inhibition of RNase Other_Inhibitors Other IRE1α Inhibitors Other_Inhibitors->IRE1a_active Inhibition

Caption: The IRE1α signaling pathway under ER stress and points of therapeutic intervention.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cell Lines cell_culture Cell Culture & Seeding start->cell_culture induce_stress Induce ER Stress (e.g., Tunicamycin (B1663573), Thapsigargin) cell_culture->induce_stress add_inhibitor Add IRE1α Inhibitor (this compound vs. Alternatives) induce_stress->add_inhibitor incubation Incubate for Defined Period add_inhibitor->incubation xbp1_splicing XBP1 Splicing Assay (RT-PCR) incubation->xbp1_splicing cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->cell_viability western_blot Western Blot (p-IRE1α, XBP1s, CHOP) incubation->western_blot data_analysis Data Analysis (IC50 Determination, Comparison) xbp1_splicing->data_analysis cell_viability->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for the cross-validation of IRE1α inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro IRE1α RNase Activity Assay (FRET-based)

This assay measures the direct inhibitory effect of compounds on the RNase activity of recombinant IRE1α.

  • Principle: A short RNA oligonucleotide substrate containing the XBP1 splice sites is labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at its ends. In the intact state, Fluorescence Resonance Energy Transfer (FRET) occurs. Upon cleavage by IRE1α, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Reagents and Materials:

    • Recombinant human IRE1α cytoplasmic domain

    • FRET-labeled RNA substrate

    • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

    • Test compounds (this compound and others) dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add recombinant IRE1α protein to the wells of the microplate.

    • Add the diluted compounds to the wells and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET-labeled RNA substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and plot them against inhibitor concentrations to determine the IC50 value.

Cellular XBP1 Splicing Assay (RT-PCR)

This assay determines the ability of an inhibitor to block IRE1α-mediated XBP1 mRNA splicing within a cellular context.

  • Principle: Cells are treated with an ER stress inducer to activate IRE1α, in the presence or absence of the inhibitor. Total RNA is extracted, and RT-PCR is performed with primers flanking the 26-nucleotide intron in XBP1 mRNA. The unspliced (XBP1u) and spliced (XBP1s) forms can be distinguished by size on an agarose (B213101) gel. The PCR products of the spliced and unspliced forms can also be distinguished by digestion with the PstI restriction enzyme, as the splice site is removed in the spliced form.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat cells with serial dilutions of the test compounds for a specified time.

    • Induce ER stress by adding an agent like tunicamycin or thapsigargin.

    • Incubate for an appropriate duration (e.g., 4-8 hours).

    • Extract total RNA from the cells.

    • Perform reverse transcription to generate cDNA.

    • Amplify the XBP1 cDNA using PCR with specific primers.

    • Separate the PCR products on an agarose gel to visualize the bands corresponding to XBP1u and XBP1s.

    • Quantify the band intensities to determine the percentage of XBP1 splicing and calculate the IC50 for splicing inhibition.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitors on cell survival and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • After cell attachment, treat with serial dilutions of the test compounds.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The data compiled in this guide provides a framework for the cross-validation of this compound's effects against other IRE1α inhibitors. While this compound and KIRA8 demonstrate potent allosteric inhibition of IRE1α's RNase activity, direct RNase inhibitors like MKC8866 and STF-083010 offer alternative mechanisms of action. The choice of inhibitor will depend on the specific research question and the cellular context being investigated. Further head-to-head comparative studies across a broader panel of cell lines are warranted to fully elucidate the differential effects of these compounds and to guide the selection of the most appropriate tool compound for a given application. The provided experimental protocols serve as a foundation for conducting such rigorous comparative analyses.

References

KIRA-7 Demonstrates Potent Anti-Fibrotic Effects in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-fibrotic efficacy of KIRA-7, a novel IRE1α inhibitor, against other therapeutic alternatives. The data presented is based on preclinical findings in a bleomycin-induced pulmonary fibrosis mouse model.

This compound, a small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), has shown significant promise in mitigating and even reversing established pulmonary fibrosis in a well-established mouse model.[1][2] Studies demonstrate that this compound's mechanism of action, which involves the attenuation of the unfolded protein response (UPR) and subsequent reduction in terminal UPR signaling, effectively prevents the progression of lung fibrosis.[1][2] This guide summarizes the key quantitative data, experimental protocols, and underlying signaling pathways to facilitate a comprehensive evaluation of this compound's therapeutic potential in the context of other anti-fibrotic strategies.

Comparative Efficacy of Anti-Fibrotic Agents

The following tables summarize the in vivo efficacy of this compound and its analogs compared to other relevant compounds in the bleomycin-induced pulmonary fibrosis model.

Table 1: In Vivo Efficacy of KIRA Compounds in Bleomycin-Induced Pulmonary Fibrosis

CompoundDosing RegimenPrimary Efficacy ReadoutsKey FindingsReference
This compound 5 mg/kg/day, i.p.Lung Weight, Hydroxyproline Content, Collagen 1A1 & Fibronectin mRNAPrevention: Significantly prevented bleomycin-induced increases in all fibrosis markers. Reversal: Administration 14 days post-bleomycin exposure promoted the reversal of established fibrosis.[1][2]
KIRA-8 Not specified in abstractsLung Weight, Hydroxyproline Content, Collagen 1A1 & Fibronectin mRNAA nanomolar-potent, monoselective KIRA compound that also promoted the reversal of established fibrosis, demonstrating a similar efficacy profile to this compound.[1][2]
GSK2606414 (PERK Inhibitor) Not specified in abstractsPulmonary Fibrosis AssessmentFailed to prevent pulmonary fibrosis after bleomycin (B88199) challenge, highlighting the specific importance of the IRE1α pathway in this model.[1]

Table 2: Comparative Efficacy with Approved Anti-Fibrotic Drugs in the Bleomycin Model

CompoundDosing Regimen (Representative)Primary Efficacy ReadoutsKey FindingsReference
Pirfenidone 300 mg/kg/day, p.o.Ashcroft Score, Hydroxyproline ContentSignificantly ameliorated bleomycin-induced pulmonary fibrosis.[3]
Nintedanib 50 mg/kg, b.i.d., p.o.Ashcroft Score, Forced Vital Capacity (FVC)Significantly reduced Ashcroft scores and improved FVC in bleomycin-treated mice.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.

IRE1a_Signaling_in_Fibrosis cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ER Stress ER Stress IRE1a IRE1α ER Stress->IRE1a activates XBP1s XBP1s IRE1a->XBP1s RIDD RIDD IRE1a->RIDD JNK_Activation JNK Activation IRE1a->JNK_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines XBP1s->Pro_inflammatory_Cytokines Apoptosis Apoptosis RIDD->Apoptosis JNK_Activation->Apoptosis Fibroblast_Activation Fibroblast Activation Pro_inflammatory_Cytokines->Fibroblast_Activation Apoptosis->Fibroblast_Activation ECM_Deposition ECM Deposition (Fibrosis) Fibroblast_Activation->ECM_Deposition KIRA7 This compound KIRA7->IRE1a inhibits Bleomycin_Model_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Regimens cluster_assessment Assessment of Fibrosis Bleomycin_instillation Intratracheal Bleomycin Instillation Prevention Prevention Protocol (this compound from Day 0) Bleomycin_instillation->Prevention Reversal Reversal Protocol (this compound from Day 14) Bleomycin_instillation->Reversal Histology Histological Analysis (Ashcroft Score) Prevention->Histology Biochemical Biochemical Analysis (Hydroxyproline Assay) Prevention->Biochemical Gene_Expression Gene Expression (Collagen, Fibronectin) Prevention->Gene_Expression Reversal->Histology Reversal->Biochemical Reversal->Gene_Expression

References

KIRA Compounds in Fibrosis: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Kinase-Inhibiting RNase Attenuator (KIRA) compounds in preclinical models of fibrosis. KIRA compounds are a novel class of small molecules that target the inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR). By allosterically inhibiting the endoribonuclease (RNase) activity of IRE1α, KIRA compounds have shown promise in mitigating the fibrotic cascade. This document summarizes the available quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this area.

Comparative Efficacy of KIRA Compounds in a Bleomycin-Induced Lung Fibrosis Model

The following tables summarize the in vivo efficacy of KIRA7 and KIRA8 in a well-established mouse model of pulmonary fibrosis induced by bleomycin (B88199), a chemotherapeutic agent known to cause lung injury and fibrosis.[1][2] Data is presented for both a preventive regimen, where the compound is administered at the time of bleomycin exposure, and a reversal regimen, where treatment begins after the establishment of fibrosis.

Table 1: Preventive Efficacy of KIRA7 in Bleomycin-Induced Lung Fibrosis

ParameterVehicle ControlBleomycin + VehicleBleomycin + KIRA7
Change in Lung Weight (mg) ~20~120~60
Hydroxyproline Content (µ g/lung ) ~100~350~200
Collagen 1A1 mRNA (relative expression) 1~12~4
Fibronectin mRNA (relative expression) 1~8~3

Data compiled from studies by Thamsen et al. (2019). Values are approximate and intended for comparative purposes.

Table 2: Reversal Efficacy of KIRA7 and KIRA8 in Established Bleomycin-Induced Lung Fibrosis

ParameterVehicle ControlBleomycin + VehicleBleomycin + KIRA7Bleomycin + KIRA8
Change in Lung Weight (mg) ~20~100~60~55
Hydroxyproline Content (µ g/lung ) ~100~300~200~180
Collagen 1A1 mRNA (relative expression) 1~10~4~3
Fibronectin mRNA (relative expression) 1~7~3~2.5

Data compiled from studies by Thamsen et al. (2019). Values are approximate and intended for comparative purposes.

In Vitro Activity of KIRA Compounds

The inhibitory activity of KIRA compounds on IRE1α RNase function is often assessed by measuring the splicing of X-box binding protein 1 (XBP1) mRNA, a direct target of IRE1α. The following table compares the in vitro potency of KIRA7 and KIRA8 in inhibiting tunicamycin-induced XBP1 splicing in mouse lung epithelial (MLE12) cells.[2]

Table 3: In Vitro Inhibition of XBP1 Splicing by KIRA7 and KIRA8

CompoundIC50 for XBP1 Splicing Inhibition
KIRA7 ~1 µM
KIRA8 ~100 nM

Data compiled from studies by Thamsen et al. (2019). Values are approximate and intended for comparative purposes.

Experimental Protocols

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with KIRA compounds.[3][4][5]

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) is administered to anesthetized mice.

  • KIRA Compound Administration:

    • Preventive Regimen: Daily intraperitoneal (i.p.) injections of the KIRA compound (e.g., KIRA7 at 5 mg/kg) or vehicle are initiated on the same day as bleomycin administration and continued for a specified period (e.g., 14 or 21 days).

    • Reversal Regimen: Daily i.p. injections of the KIRA compound or vehicle are initiated at a later time point after bleomycin administration when fibrosis is established (e.g., day 14) and continued for a specified duration (e.g., 14 days).

  • Endpoint Analysis:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.

    • Hydroxyproline Assay: Lung tissue is hydrolyzed to measure the content of hydroxyproline, a major component of collagen, as a quantitative marker of fibrosis.

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the mRNA levels of profibrotic genes (e.g., Col1a1, Fn1) by quantitative PCR.

    • Western Blotting: Protein lysates from lung tissue are analyzed for the expression of UPR and fibrosis-related proteins.

In Vitro XBP1 Splicing Assay

This assay is used to determine the potency of KIRA compounds in inhibiting the RNase activity of IRE1α in a cellular context.[2]

  • Cell Line: Mouse Lung Epithelial (MLE12) cells are a common choice.

  • Induction of ER Stress: Cells are treated with an ER stress-inducing agent, such as tunicamycin (B1663573) (e.g., 0.5 µg/mL), for a defined period (e.g., 8 hours).

  • Compound Treatment: Cells are co-treated with the ER stressor and varying concentrations of the KIRA compound.

  • Analysis of XBP1 Splicing:

    • RNA is extracted from the cells.

    • RT-PCR is performed using primers that flank the intron in the XBP1 mRNA that is spliced by IRE1α.

    • The PCR products corresponding to the unspliced and spliced forms of XBP1 mRNA are resolved and quantified by gel electrophoresis. The percentage of XBP1 splicing is calculated as the ratio of the spliced form to the total (spliced + unspliced) forms.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

IRE1a_Signaling_in_Fibrosis cluster_ER Endoplasmic Reticulum cluster_KIRA KIRA Compound Action cluster_downstream Downstream Signaling ER Stress ER Stress IRE1a_monomer IRE1α (monomer) ER Stress->IRE1a_monomer Unfolded Proteins IRE1a_dimer IRE1α (dimer/active) IRE1a_monomer->IRE1a_dimer Dimerization & Autophosphorylation KIRA KIRA Compound XBP1u XBP1u mRNA IRE1a_dimer->XBP1u splicing RIDD RIDD (Regulated IRE1α-Dependent Decay) IRE1a_dimer->RIDD activation KIRA->IRE1a_monomer Stabilizes monomeric form XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation Profibrotic_Genes Profibrotic Gene Expression (e.g., Collagen, Fibronectin) XBP1s_protein->Profibrotic_Genes upregulation RIDD->Profibrotic_Genes contributes to Fibrosis Fibrosis Profibrotic_Genes->Fibrosis

Caption: IRE1α signaling pathway in fibrosis and the inhibitory mechanism of KIRA compounds.

Bleomycin_Fibrosis_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Regimens cluster_analysis Endpoint Analysis Day0 Day 0: Intratracheal Bleomycin Instillation Preventive Preventive Regimen Day14 Day 14: Fibrosis Established Day0->Day14 Fibrosis Development Preventive_Treatment Daily KIRA Compound or Vehicle (Days 0-14) Preventive->Preventive_Treatment Reversal Reversal Regimen Reversal_Treatment Daily KIRA Compound or Vehicle (Days 14-28) Reversal->Reversal_Treatment Day21_28 Day 21 or 28: Tissue Harvest & Analysis Preventive_Treatment->Day21_28 Reversal_Treatment->Day21_28 Analysis_Methods - Histology (Collagen Staining) - Hydroxyproline Assay - Gene Expression (qPCR) - Western Blotting Day21_28->Analysis_Methods

Caption: Experimental workflow for the bleomycin-induced mouse model of pulmonary fibrosis.

References

Safety Operating Guide

Navigating the Safe Disposal of KIRA-7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like KIRA-7 are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) dedicated to this compound, a conservative approach grounded in established hazardous waste management principles is essential. This guide provides a comprehensive framework for the safe disposal of this compound, incorporating its known physicochemical properties and general best practices for chemical waste management.

Key Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented below to aid in the initial hazard assessment.

PropertyValueSource
Molecular Weight 466.52 g/mol [1][2]
Formula C27H23FN6O[1][3]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
IC50 (IRE1α kinase) 0.11 µM (110 nM)[1][3][4]
IC50 (IRE1α RNase) 0.22 µM[1]
Storage (Solid) -20°C for up to 3 years[2][3]
Storage (In Solvent) -80°C for up to 1 year[3]

Experimental Protocol: this compound Waste Disposal

The following step-by-step procedure outlines the recommended protocol for the proper disposal of this compound waste streams. This protocol is based on general guidelines for hazardous waste disposal in a laboratory setting.

1. Initial Hazard Assessment and Personal Protective Equipment (PPE):

  • Due to the lack of a comprehensive toxicity profile, treat this compound as a potentially hazardous substance.

  • Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing papers, pipette tips, vials) and PPE (e.g., gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and should specify "this compound Solid Waste."

  • Liquid Waste:

    • Non-Halogenated Solvents: If this compound is dissolved in a non-halogenated solvent (e.g., DMSO), collect the waste in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents: If this compound is used with halogenated solvents (e.g., dichloromethane, chloroform), this waste must be collected in a separate "Halogenated Organic Waste" container.

    • Aqueous Waste: Collect aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container. Do not dispose of this compound solutions down the drain.[5]

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as "Hazardous Sharps Waste."

3. Container Management:

  • Ensure all waste containers are made of a material compatible with the waste they contain.

  • Keep waste containers securely closed except when adding waste.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

4. Disposal:

  • All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Complete all necessary waste disposal forms accurately, providing as much information as possible about the waste composition.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

KIRA7_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_liquid_segregation Liquid Waste Segregation cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid this compound Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, scalpels) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid solvent_type Solvent Type? liquid_waste->solvent_type collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps non_halogenated Non-Halogenated Waste Container solvent_type->non_halogenated Non-Halogenated halogenated Halogenated Waste Container solvent_type->halogenated Halogenated aqueous Aqueous Waste Container solvent_type->aqueous Aqueous final_disposal Dispose via Institutional EHS/ Licensed Waste Contractor non_halogenated->final_disposal halogenated->final_disposal aqueous->final_disposal collect_solid->final_disposal collect_sharps->final_disposal

This compound Waste Disposal Workflow

References

Navigating the Safe Handling of KIRA-7: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of potent chemical compounds is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of KIRA-7, an allosteric IRE1α kinase inhibitor.[1][2] Adherence to these protocols is critical for mitigating risks and maintaining a safe laboratory environment.

Section 1: Understanding the Compound: this compound

Key Experimental Data on this compound:

ParameterValueSource
Target IRE1α Kinase[2]
IC₅₀ 110 nM[2][5]
Mechanism Allosteric inhibition of RNase activity[1][2]
In Vivo Dosage (mice) 5 mg/kg/day (intraperitoneal)[1][2]

Section 2: Personal Protective Equipment (PPE) Protocol

Given the potent nature of this compound, a comprehensive PPE strategy is non-negotiable. The following multi-level protection plan should be implemented to minimize exposure.

2.1 Core PPE Requirements:

Based on general laboratory safety standards for handling potent chemical compounds, the following PPE is mandatory at all times when this compound is being handled:

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are essential.

  • Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron over the lab coat is advised.[6]

  • Footwear: Closed-toe shoes are mandatory. For extensive handling, consider chemical-resistant shoe covers.[6]

2.2 Enhanced PPE for High-Risk Procedures:

For operations such as weighing the neat compound, preparing concentrated stock solutions, or any procedure with a significant risk of aerosolization, the following additional PPE is required:

  • Respiratory Protection: A NIOSH-approved respirator is necessary. For weighing powders, a respirator with a particulate filter (e.g., N95 or higher) is crucial. For handling volatile solutions, an air-purifying respirator with appropriate chemical cartridges should be used.

  • Face Protection: A face shield should be worn in conjunction with safety goggles to provide an additional layer of protection against splashes.

Summary of PPE Levels:

Protection LevelRequired PPE
Level D (Minimum) Gloves, coveralls, safety glasses, face shield, chemical-resistant boots/shoes.[7]
Level C Full-face air-purifying respirators, inner and outer chemical-resistant gloves, hard hat, escape mask, disposable chemical-resistant outer boots.[7]
Level B The highest level of respiratory protection with a lesser level of skin protection. Includes SCBA, chemical-resistant gloves and clothing, face shield, and boots.[7]
Level A The highest level of skin, respiratory, and eye protection. Includes a totally encapsulated chemical- and vapor-protective suit and SCBA.[7]

For routine laboratory handling of this compound, a combination of Level D and C precautions is generally appropriate, with an emphasis on respiratory protection during the handling of the solid compound.

Section 3: Operational Workflow for Safe Handling

A structured workflow is critical to minimize the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Step 1 Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Step 2 Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Step 3 Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Step 4 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 5 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Step 6 Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Step 7 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 8 Dispose Waste Dispose Waste Doff PPE->Dispose Waste Step 9

Caption: A stepwise workflow for the safe handling of this compound.

Section 4: Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1 Waste Segregation:

All waste contaminated with this compound must be treated as hazardous chemical waste.[8]

  • Solid Waste: This includes contaminated gloves, pipette tips, weighing paper, and any other solid materials.[8] These should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[8] Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[8]

4.2 Container Management:

All hazardous waste containers must be:

  • Compatible: Made of a material that does not react with the chemical.

  • Securely Sealed: Kept closed except when adding waste.

  • Properly Labeled: Clearly marked with "Hazardous Waste," the full chemical name "this compound," the date, and the specific hazards.[8]

4.3 Final Disposal:

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[8] Always coordinate with your institution's EHS office for the pickup and disposal of hazardous waste.

Section 5: Signaling Pathway Context

This compound inhibits the IRE1α pathway, a key component of the Unfolded Protein Response (UPR). Understanding this pathway provides context for its biological significance.

G ER_Stress ER Stress IRE1a_Activation IRE1α Activation ER_Stress->IRE1a_Activation XBP1_Splicing XBP1 mRNA Splicing IRE1a_Activation->XBP1_Splicing UPR_Activation UPR Activation XBP1_Splicing->UPR_Activation KIRA7 This compound KIRA7->IRE1a_Activation

Caption: The inhibitory effect of this compound on the IRE1α signaling pathway.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。